molecular formula C2H8N2O2S B563673 N,N-Dimethylsulfamide-d6

N,N-Dimethylsulfamide-d6

Cat. No.: B563673
M. Wt: 130.20 g/mol
InChI Key: QMHAHUAQAJVBIW-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethylsulfamide-d6, also known as this compound, is a useful research compound. Its molecular formula is C2H8N2O2S and its molecular weight is 130.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trideuterio-[sulfamoyl(trideuteriomethyl)amino]methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8N2O2S/c1-4(2)7(3,5)6/h1-2H3,(H2,3,5,6)/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHAHUAQAJVBIW-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C([2H])([2H])[2H])S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide to N,N-Dimethylsulfamide-d6: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural information of N,N-Dimethylsulfamide-d6. The content herein is curated for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their analytical methodologies.

Core Chemical and Physical Properties

This compound is the deuterated analog of N,N-Dimethylsulfamide. The substitution of hydrogen atoms with deuterium (B1214612) atoms on the methyl groups results in a higher molecular weight, making it an ideal internal standard for mass spectrometry-based quantification assays. Its physical and chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₂H₂D₆N₂O₂S[1]
Molecular Weight 130.20 g/mol [2]
CAS Number 1189689-95-9[1]
Melting Point 89-91°C[3]
Boiling Point No experimental data available
Density No experimental data available
Solubility Slightly soluble in Acetone, DMSO, and Methanol (B129727)[3]
XLogP3 -1.2[4]

Chemical Structure

The chemical structure of this compound is characterized by a central sulfur atom double-bonded to two oxygen atoms and single-bonded to two nitrogen atoms. One nitrogen atom is part of a primary amine group, while the other is bonded to two trideuterated methyl groups.

IUPAC Name: [methyl(sulfamoyl)amino]methane-d6

SMILES: C([2H])([2H])([2H])N(S(=O)(=O)N)C([2H])([2H])([2H])

InChI: InChI=1S/C2H8N2O2S/c1-4(2)7(3,5)6/h1-2H3,(H2,3,5,6)/i1D3,2D3

The following diagram illustrates the 2D chemical structure of this compound.

2D Structure of this compound

Experimental Protocols

Objective: To accurately quantify the concentration of a target analyte in water samples.

Materials and Reagents:

  • Target analyte standard

  • This compound (internal standard)

  • LC-MS grade methanol, acetonitrile (B52724), water, and formic acid

  • Solid-Phase Extraction (SPE) cartridges

  • Standard laboratory glassware and equipment

Standard Preparation:

  • Prepare a stock solution of the target analyte in methanol (e.g., 1 mg/mL).

  • Create a series of working standard solutions by serial dilution of the stock solution in a mixture of water and methanol to construct a calibration curve.

  • Prepare a stock solution of this compound in methanol.

  • Dilute the internal standard stock solution to a suitable working concentration for spiking into samples and standards.

Sample Preparation (using Solid-Phase Extraction):

  • Condition the SPE cartridge according to the manufacturer's instructions.

  • Load a known volume of the water sample onto the SPE cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the target analyte and the internal standard from the cartridge with a strong organic solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the initial mobile phase.

LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: A typical flow rate for the column dimensions.

    • Injection Volume: A fixed volume for all standards and samples.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both the target analyte and this compound.

Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the standards.

  • Determine the concentration of the analyte in the samples by interpolating their peak area ratios on the calibration curve.

The following diagram illustrates the general workflow for this analytical method.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Water Sample Spike Spike with This compound Sample->Spike SPE Solid-Phase Extraction Spike->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection LC->MS Cal Calibration Curve Construction MS->Cal Quant Quantification Cal->Quant

LC-MS/MS Analytical Workflow

References

A Technical Guide to the Synthesis and Isotopic Purity of N,N-Dimethylsulfamide-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity assessment of N,N-Dimethylsulfamide-d6. This deuterated analog is a valuable tool in various research applications, particularly as an internal standard in quantitative mass spectrometry-based assays for its non-labeled counterpart, N,N-Dimethylsulfamide (DMS). DMS is an environmental degradant of certain fungicides and a potential precursor to N-nitrosodimethylamine (NDMA) during water treatment processes.[1][2] The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification in complex matrices by correcting for matrix effects and variations in instrument response.

Synthesis of this compound

The synthesis of this compound is most effectively achieved by utilizing a deuterated starting material to introduce the six deuterium (B1214612) atoms. A common and practical approach is the reaction of dimethylamine-d6 with a suitable sulfamoylating agent, such as sulfamoyl chloride. This method ensures the selective incorporation of deuterium at the methyl positions.

A plausible synthetic route involves the reaction of sulfamoyl chloride with dimethylamine-d6. The reaction proceeds via nucleophilic substitution, where the deuterated amine displaces the chloride from the sulfamoyl chloride.

Proposed Reaction Scheme:

(CD₃)₂NH + H₂NSO₂Cl → (CD₃)₂NSO₂NH₂ + HCl

An alternative and often more convenient starting material is dimethylamine-d6 hydrochloride, which is more stable and easier to handle than the free amine. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride generated during the reaction, driving the equilibrium towards the product.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from dimethylamine-d6 hydrochloride and sulfamoyl chloride.

Materials and Reagents:

  • Dimethylamine-d6 hydrochloride ((CD₃)₂NH·HCl)

  • Sulfamoyl chloride (H₂NSO₂Cl)

  • Triethylamine (B128534) (Et₃N)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl Acetate (B1210297) for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add dimethylamine-d6 hydrochloride (1.0 eq). Suspend the solid in anhydrous dichloromethane (DCM).

  • Addition of Base: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise to the suspension with vigorous stirring.

  • Addition of Sulfamoylating Agent: In a separate flask, dissolve sulfamoyl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford the pure product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Isotopic Purity Assessment

Ensuring high isotopic purity is critical for the utility of this compound as an internal standard. The presence of unlabeled (d0) or partially labeled species can compromise the accuracy of quantitative analyses. The two primary techniques for determining isotopic purity are Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[3][4]

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS is a powerful technique for assessing isotopic purity by separating the analyte from potential impurities and then determining the relative abundance of its different isotopologues based on their precise mass-to-charge ratios.[5][6]

Protocol 2: Isotopic Purity Determination by LC-HRMS

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • High-Resolution Mass Spectrometer (e.g., TOF or Orbitrap)

  • This compound sample

  • LC-MS grade solvents (e.g., acetonitrile (B52724), methanol, water) and additives (e.g., formic acid)

Procedure:

  • Sample Preparation: Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL. Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL.

  • Chromatographic Separation: Inject the working solution into the LC-MS system. Use a suitable C18 column and a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to achieve good chromatographic peak shape for the analyte.

  • Mass Spectrometric Analysis: Operate the mass spectrometer in a high-resolution full scan mode with positive electrospray ionization (ESI+). Acquire data over a mass range that includes the molecular ions of all possible isotopologues of N,N-Dimethylsulfamide ([M+H]⁺).

  • Data Analysis: a. Identify the chromatographic peak corresponding to this compound. b. Extract the mass spectrum for this peak. c. Generate an Extracted Ion Chromatogram (EIC) for each isotopologue (d0 to d6). d. Integrate the peak area for each EIC. e. Correct the integrated areas for the natural isotopic abundance of carbon, nitrogen, oxygen, and sulfur. f. Calculate the percentage of each isotopologue to determine the isotopic distribution and the overall isotopic purity.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly quantitative ¹H NMR (qNMR), provides an alternative and complementary method for determining isotopic purity.[7] This technique quantifies the amount of residual, non-deuterated sites by measuring the signals from the remaining protons.

Protocol 3: Isotopic Purity Determination by Quantitative ¹H NMR (qNMR)

Instrumentation and Materials:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

  • This compound sample

  • High-purity, certified internal standard (e.g., maleic acid or 1,4-dioxane) with a known chemical purity and a non-overlapping ¹H NMR signal.

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃) of high isotopic purity.

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) and the this compound sample into a vial. Dissolve the mixture in a precise volume of the deuterated solvent. Transfer the solution to an NMR tube.

  • NMR Data Acquisition: a. Acquire a quantitative ¹H NMR spectrum. b. Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) to allow for complete relaxation of all relevant nuclei, which is crucial for accurate integration. c. Acquire a sufficient number of scans to obtain a good signal-to-noise ratio for both the internal standard and the residual proton signal of the N,N-Dimethylsulfamide-d5 isotopologue.

  • Data Processing and Analysis: a. Process the spectrum with appropriate Fourier transformation, phasing, and baseline correction. b. Carefully integrate the signal from the internal standard and the residual proton signal from the methyl groups of N,N-Dimethylsulfamide-d5. c. Calculate the molar ratio of the residual protonated species to the internal standard. d. From this, determine the amount of the d5 isotopologue and calculate the isotopic purity of the this compound.

Data Presentation

The isotopic distribution of a synthesized batch of this compound can be summarized in a table for clarity.

IsotopologueMassRelative Abundance (%)
d0 (Unlabeled)124.03< 0.1
d1125.03< 0.1
d2126.04< 0.2
d3127.04< 0.5
d4128.05< 1.0
d5129.05~ 2.0
d6130.06> 96.0
Note: This table presents hypothetical data for an illustrative purpose. Actual distributions may vary between synthetic batches.

Mandatory Visualizations

G Synthesis Workflow for this compound cluster_materials Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Dimethylamine-d6 HCl E Mix and Stir at 0°C to RT A->E B Sulfamoyl Chloride B->E C Triethylamine C->E D Anhydrous DCM D->E F Aqueous Wash (NaHCO3, Brine) E->F Reaction Mixture G Dry (MgSO4) & Concentrate F->G H Silica Gel Chromatography G->H Crude Product I Pure this compound H->I

Caption: Synthesis Workflow for this compound.

G Isotopic Purity Analysis by LC-HRMS cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing cluster_result Result A Prepare 1 µg/mL solution of This compound B Inject into UHPLC system A->B C Chromatographic Separation (C18 Column) B->C D High-Resolution MS Detection (Full Scan, ESI+) C->D E Extract Ion Chromatograms (EICs) for d0-d6 Isotopologues D->E Raw Data F Integrate Peak Areas E->F G Correct for Natural Isotopic Abundance F->G H Determine Isotopic Distribution & Purity (%) G->H

Caption: Isotopic Purity Analysis by LC-HRMS.

G Impact of Isotopic Purity on Quantitation A High Isotopic Purity (>99%) This compound IS D Internal Standard (d6) Signal A->D B Low Isotopic Purity This compound IS B->D I Contribution from d0 impurity in IS to analyte signal B->I C Analyte (d0) Signal E Accurate Analyte/IS Ratio C->E F Inaccurate Analyte/IS Ratio C->F D->E D->F G Reliable Quantification E->G H Biased Quantification F->H I->C

Caption: Impact of Isotopic Purity on Quantitation.

References

N,N-Dimethylsulfamide-d6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of N,N-Dimethylsulfamide-d6 (DMS-d6) in modern analytical research. Primarily utilized as an internal standard, this isotopically labeled compound is indispensable for the accurate quantification of its non-labeled counterpart, N,N-Dimethylsulfamide (DMS), and its notorious carcinogenic degradation product, N-nitrosodimethylamine (NDMA). This guide provides a comprehensive overview of its applications, detailed experimental protocols, and the logical framework for its use in quantitative analysis.

Core Application: Isotopic Dilution and Internal Standardization

This compound is a deuterated analog of N,N-Dimethylsulfamide, a compound of increasing environmental concern due to its persistence and role as a precursor to NDMA, a probable human carcinogen. In analytical chemistry, particularly in chromatographic and mass spectrometric methods, DMS-d6 serves as an ideal internal standard. The principle of isotopic dilution mass spectrometry relies on the addition of a known quantity of an isotopically labeled standard to a sample prior to analysis. Because the labeled standard (DMS-d6) and the native analyte (DMS) exhibit nearly identical chemical and physical properties, they co-elute in chromatography and experience similar ionization efficiencies in mass spectrometry. This co-behavior allows DMS-d6 to effectively compensate for variations in sample preparation, injection volume, and instrument response, leading to highly accurate and precise quantification of DMS.[1][2][3]

The primary application of DMS-d6 is in the monitoring of water resources, including drinking water, groundwater, and surface water, where DMS can be present as a metabolite of the fungicide tolylfluanid.[1] Its use is crucial for environmental laboratories and regulatory bodies tasked with assessing water quality and the potential for NDMA formation during water treatment processes.

Quantitative Data Summary

The use of this compound as an internal standard enables robust and sensitive analytical methods. The following tables summarize key quantitative data from studies employing this standard for the analysis of N,N-Dimethylsulfamide (DMS) and N-nitrosodimethylamine (NDMA).

Table 1: Method Performance for N,N-Dimethylsulfamide (DMS) Analysis using DMS-d6

ParameterValueMatrixAnalytical MethodReference
Limit of Detection (LOD)10 ng/LWaterUPLC-MS/MS[2][3]
Relative Standard Deviation (RSD)+/- 15% (n=10)WaterUPLC-MS/MS[2][3]
Analysis Time4 min per sampleWaterUPLC-MS/MS[2][3]

Table 2: Method Performance for N-Nitrosodimethylamine (NDMA) Analysis using NDMA-d6 (often used interchangeably in literature with DMS-d6 for NDMA analysis)

ParameterValueMatrixAnalytical MethodReference
Method Detection Levels (MDLs)0.4 - 4 ng/LAqueous matricesGC-MS/MS
Surrogate Recovery70 - 130%Tap WaterGC-Orbitrap MS

Experimental Protocols

Protocol 1: Analysis of N,N-Dimethylsulfamide (DMS) in Water by UPLC-MS/MS with DMS-d6 Internal Standard

This protocol is adapted from methodologies for the analysis of polar pesticide degradation products in aqueous matrices.[2][3][4]

1. Materials and Reagents:

  • N,N-Dimethylsulfamide (DMS) analytical standard

  • This compound (DMS-d6) internal standard solution (e.g., 100 µg/L in milliQ-water/formic acid)[4]

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (ultrapure, e.g., Milli-Q)

  • Formic acid (LC-MS grade)

2. Standard Preparation:

  • Prepare a stock solution of DMS in methanol.

  • Perform serial dilutions to create a series of calibration standards in a suitable solvent mixture (e.g., water:methanol).

  • Spike each calibration standard with a fixed concentration of the DMS-d6 internal standard solution.

3. Sample Preparation (Direct Injection):

  • Collect water samples in clean glass vials.

  • To a 1 mL aliquot of the water sample, add a precise volume (e.g., 50 µL) of the DMS-d6 internal standard solution.[4]

  • Vortex the sample to ensure homogeneity.

  • Transfer the sample to an autosampler vial for analysis.

4. UPLC-MS/MS Conditions:

  • Chromatography: Ultra-Performance Liquid Chromatography (UPLC)

  • Column: A suitable reversed-phase column (e.g., C18) or a column designed for polar compounds (e.g., Hypercarb HT).[4]

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small percentage of formic acid (e.g., 0.1-0.2%).[4]

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).

  • Injection Volume: 10 µL or higher for trace analysis.

  • Mass Spectrometry: Tandem Mass Spectrometer (MS/MS)

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor at least two transitions for both DMS and DMS-d6 (one for quantification and one for confirmation). These transitions must be optimized by infusing the individual standards into the mass spectrometer.

5. Data Analysis:

  • Generate a calibration curve by plotting the ratio of the peak area of DMS to the peak area of DMS-d6 against the concentration of the DMS standards.

  • Quantify the DMS concentration in the unknown samples using the calibration curve.

Visualizations

Logical Relationship: DMS, DMS-d6, and NDMA Formation

The following diagram illustrates the relationship between N,N-Dimethylsulfamide (DMS), its deuterated internal standard (DMS-d6), and the formation of N-nitrosodimethylamine (NDMA) during water treatment processes like ozonation.

logical_relationship DMS N,N-Dimethylsulfamide (DMS) (Analyte) Analysis Quantitative Analysis (UPLC-MS/MS) DMS->Analysis Ozonation Ozonation / Water Treatment DMS->Ozonation DMS_d6 This compound (DMS-d6) (Internal Standard) DMS_d6->Analysis NDMA N-Nitrosodimethylamine (NDMA) (Carcinogenic Byproduct) Ozonation->NDMA

Relationship between DMS, its internal standard, and NDMA formation.
Experimental Workflow: DMS Quantification using DMS-d6

This diagram outlines the typical experimental workflow for the quantitative analysis of DMS in a water sample using DMS-d6 as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Water Sample Collection Spiking Spiking with DMS-d6 Internal Standard Sample->Spiking Vortex Homogenization (Vortex) Spiking->Vortex UPLC UPLC Separation Vortex->UPLC MSMS MS/MS Detection (MRM) UPLC->MSMS Peak_Integration Peak Area Integration (DMS & DMS-d6) MSMS->Peak_Integration Calibration Calibration Curve Generation Peak_Integration->Calibration Quantification Quantification of DMS Calibration->Quantification

Workflow for DMS analysis using an internal standard.

References

N,N-Dimethylsulfamide-d6: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1189689-95-9 Molecular Formula: C₂H₂D₆N₂O₂S

This technical guide provides an in-depth overview of N,N-Dimethylsulfamide-d6, a deuterated isotopologue of N,N-Dimethylsulfamide (DMS). This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its properties, analytical applications, and relevant metabolic and environmental fate.

Core Compound Data

This compound serves as a crucial internal standard in analytical chemistry, particularly in mass spectrometry-based methods, for the precise quantification of its non-deuterated counterpart, DMS, and the carcinogen N-nitrosodimethylamine (NDMA).[1][2][3] Its physical and chemical properties are summarized below.

PropertyValueSource
Molecular Weight 130.20 g/mol [4]
Appearance White to Off-White Solid
Melting Point 89-91°C[5]
Storage Temperature -20°C Freezer[5]
Solubility Acetone (Slightly), DMSO (Slightly), Methanol (Slightly)[5]

Environmental Significance and Metabolic Fate

N,N-Dimethylsulfamide (DMS) is recognized as a degradation product of the fungicide tolylfluanid (B52280) and has been detected in various water sources.[6][7] A significant area of research focuses on the formation of the carcinogenic compound N-nitrosodimethylamine (NDMA) from DMS during water treatment processes, specifically ozonation.[7][8] Understanding the fate of DMS is critical for environmental monitoring and public health.

While specific metabolic pathways for this compound are not extensively documented, the metabolic fate of the non-deuterated DMS is of primary interest. The biotransformation of DMS can lead to the formation of NDMA, a potent carcinogen. The metabolic activation of NDMA is known to proceed via hydroxylation by cytochrome P450 enzymes, leading to the formation of an unstable methyldiazonium ion that can methylate DNA.[9]

Analytical Applications and Experimental Protocols

This compound is predominantly used as an internal standard in analytical methodologies for the quantification of DMS and NDMA in various matrices, including water and biological samples.[1][2] The use of a deuterated standard is essential for correcting for matrix effects and variations in instrument response in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Experimental Protocol: Quantification of N,N-Dimethylsulfamide in Water Samples using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a general procedure for the analysis of DMS in aqueous samples.

1. Materials and Reagents:

  • N,N-Dimethylsulfamide (DMS) analytical standard

  • This compound (DMS-d6) internal standard

  • LC-MS grade methanol, acetonitrile (B52724), and water

  • Formic acid

2. Standard Preparation:

  • DMS Stock Solution (1 mg/mL): Accurately weigh and dissolve DMS in methanol.

  • DMS-d6 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve DMS-d6 in methanol.

  • Working Standards: Prepare a series of calibration standards by serial dilution of the DMS stock solution in a suitable solvent mixture (e.g., 50:50 methanol:water).

  • Internal Standard Spiking Solution: Prepare a working solution of DMS-d6 at a fixed concentration to spike all samples and standards.

3. Sample Preparation (Direct Injection):

  • Collect water samples in clean glass vials.

  • Add a precise volume of the DMS-d6 internal standard spiking solution to a known volume of the water sample.

  • Vortex mix the sample.

  • Transfer an aliquot to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): Employ a suitable C18 reversed-phase column with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry (MS/MS): Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

    • Monitor the precursor-to-product ion transitions for both DMS and DMS-d6.

    • Optimize MS parameters (e.g., collision energy, declustering potential) for maximum sensitivity.

5. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of DMS to the peak area of DMS-d6 against the concentration of the DMS standards.

  • Quantify the concentration of DMS in the unknown samples using the linear regression equation from the calibration curve.

Diagrams

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing WaterSample Water Sample Spike Spike with This compound (Internal Standard) WaterSample->Spike Vortex Vortex Mix Spike->Vortex AnalysisSample Sample for Analysis Vortex->AnalysisSample LC Liquid Chromatography (Separation) AnalysisSample->LC Injection MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Elution Quantification Quantification of N,N-Dimethylsulfamide MS->Quantification Data Acquisition

Caption: Analytical workflow for the quantification of N,N-Dimethylsulfamide.

environmental_fate Tolylfluanid Tolylfluanid (Fungicide) DMS N,N-Dimethylsulfamide (DMS) Tolylfluanid->DMS Degradation Ozonation Ozonation (Water Treatment) DMS->Ozonation NDMA N-Nitrosodimethylamine (NDMA) (Carcinogen) Ozonation->NDMA Formation Bioactivation Metabolic Activation (Cytochrome P450) NDMA->Bioactivation DNA_Adducts DNA Adducts Bioactivation->DNA_Adducts Genotoxicity

Caption: Environmental fate and metabolic activation pathway.

References

Commercial Availability and Application of N,N-Dimethylsulfamide-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and applications of N,N-Dimethylsulfamide-d6 (DMS-d6), a deuterated isotopic-labeled internal standard crucial for accurate quantification in analytical studies. This document details its physicochemical properties, commercial sources, and a representative experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of its non-deuterated counterpart, N,N-Dimethylsulfamide (DMS).

Quantitative Data Summary

This compound is available from several chemical suppliers. The following tables summarize the key quantitative data available from these commercial sources.

Table 1: General Properties of this compound

PropertyValueSource
CAS Number1189689-95-9LGC Standards, Santa Cruz Biotechnology, Pharmaffiliates
Molecular FormulaC₂H₂D₆N₂O₂SSanta Cruz Biotechnology[1]
Molecular Weight130.20 g/mol Santa Cruz Biotechnology[1], Pharmaffiliates[2]
AppearanceWhite to Off-White Solid/PowderPharmaffiliates[2]
Storage Temperature2-8°CPharmaffiliates[2]

Table 2: Supplier-Specific Quantitative Data

SupplierProduct CodeIsotopic PurityChemical PurityAvailable Pack SizesFormat
LGC StandardsTRC-D47928299 atom % D≥ 98%2.5 mg, 25 mgNeat
Santa Cruz Biotechnologysc-211195Not specifiedNot specifiedContact for detailsSolid
PharmaffiliatesPA STI 035050Not specifiedNot specifiedContact for detailsSolid

Note: Data is based on publicly available information and may vary by specific lot. A lot-specific Certificate of Analysis should be consulted for precise data.

Experimental Protocol: Quantification of N,N-Dimethylsulfamide (DMS) in Water Samples by Isotope Dilution LC-MS/MS

This protocol describes a general procedure for the quantification of DMS in aqueous samples using this compound as an internal standard. This method is based on the principle of isotope dilution, which corrects for matrix effects and variations in sample preparation and instrument response.

Materials and Reagents
  • N,N-Dimethylsulfamide (DMS) analytical standard

  • This compound (DMS-d6) internal standard

  • LC-MS grade methanol (B129727)

  • LC-MS grade water

  • Formic acid

  • Water sample for analysis

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve a known amount of DMS and DMS-d6 in methanol to prepare individual primary stock solutions of 1 mg/mL.

  • Working Standard Solutions:

    • Prepare a series of calibration standards by serially diluting the DMS primary stock solution with a 50:50 mixture of methanol and water to achieve a concentration range relevant to the expected sample concentrations.

  • Internal Standard Spiking Solution:

    • Dilute the DMS-d6 primary stock solution with methanol to a suitable working concentration (e.g., 1 µg/mL). This concentration should be chosen to provide a clear and stable signal in the LC-MS/MS analysis.

Sample Preparation
  • Collect the water sample in a clean container.

  • For each sample, transfer a precise volume (e.g., 1 mL) into a clean vial.

  • Add a small, precise volume of the DMS-d6 internal standard spiking solution to each sample, calibration standard, and quality control sample.

  • Vortex each vial to ensure thorough mixing.

  • The samples are now ready for LC-MS/MS analysis. For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interferences.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: A suitable reversed-phase column (e.g., C18)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Methanol with 0.1% formic acid

    • Gradient: A gradient elution should be optimized to ensure good separation of DMS from matrix components.

    • Injection Volume: 10 µL

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • DMS: Determine the precursor ion (e.g., [M+H]⁺) and a suitable product ion by direct infusion of the DMS standard.

      • DMS-d6: Determine the precursor ion (e.g., [M+H]⁺) and a suitable product ion by direct infusion of the DMS-d6 standard. The precursor ion will be shifted by +6 m/z compared to DMS.

    • Optimize MS parameters such as collision energy and declustering potential for each transition.

Data Analysis
  • Construct a calibration curve by plotting the ratio of the peak area of DMS to the peak area of DMS-d6 against the concentration of the DMS calibration standards.

  • Determine the concentration of DMS in the unknown samples by calculating the peak area ratio of DMS to DMS-d6 and interpolating from the calibration curve.

Visualizations

Isotope Dilution Analysis Workflow

The following diagram illustrates the general workflow for the quantification of an analyte using the isotope dilution method with a deuterated internal standard.

Isotope_Dilution_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification Analyte Analyte (DMS) in Sample Spike Spike Sample with Known Amount of IS Analyte->Spike IS Internal Standard (DMS-d6) IS->Spike LC_Separation Chromatographic Separation (LC) Spike->LC_Separation Standards Prepare Calibration Standards + IS Standards->LC_Separation MS_Detection Mass Spectrometric Detection (MS/MS) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte in Sample Ratio_Calculation->Quantification Calibration_Curve->Quantification

Caption: Workflow for Isotope Dilution Mass Spectrometry.

This guide provides a foundational understanding of the commercial availability and analytical application of this compound. For specific applications, further method development and validation are required. Researchers should always consult the supplier's Certificate of Analysis for the most accurate and up-to-date information on a specific lot of this internal standard.

References

N,N-Dimethylsulfamide-d6: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling of N,N-Dimethylsulfamide-d6. This document is intended for professionals in research, science, and drug development who utilize deuterated compounds. It consolidates available safety data, outlines best practices for handling, and provides experimental protocols and visualizations to ensure the integrity of the compound and the safety of laboratory personnel.

Introduction

This compound is the deuterated form of N,N-Dimethylsulfamide, where the six hydrogen atoms on the methyl groups have been replaced with deuterium. This isotopic labeling is a valuable tool in pharmaceutical research, particularly in metabolic studies, due to the kinetic isotope effect, which can alter the metabolic fate of a molecule.[1] The stronger carbon-deuterium bond compared to the carbon-hydrogen bond can lead to increased metabolic stability, a longer drug half-life, and potentially a better safety profile.[1] However, the unique properties of deuterated compounds necessitate specialized handling and storage to maintain their chemical and isotopic purity.

Compound Identification and Properties

A clear identification of this compound and its non-deuterated counterpart is crucial for accessing the correct safety information.

IdentifierThis compoundN,N-Dimethylsulfamide
CAS Number 1189689-95-9[2][3][4]3984-14-3[2][3]
Molecular Formula C₂D₆H₂N₂O₂S[2]C₂H₈N₂O₂S[5]
Molecular Weight 130.20 g/mol [4]124.17 g/mol [5]
Appearance White to Off-White Solid[6]Data not available
Melting Point 89-91°C[6]Data not available
Storage Temperature -20°C[3][6]Data not available
Solubility Slightly soluble in Acetone, DMSO, and Methanol[6]Data not available

Note: Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this compound, some data from the non-deuterated form is used for reference and should be considered as an approximation.

Hazard Identification and Safety Precautions

The primary hazards associated with this compound are related to skin and eye irritation. It is imperative to handle this compound with appropriate personal protective equipment and in a controlled laboratory environment.

GHS Hazard Classification
Hazard ClassHazard Statement
Skin IrritationH315: Causes skin irritation
Skin SensitizationH317: May cause an allergic skin reaction
Eye IrritationH319: Causes serious eye irritation
Precautionary Statements

A summary of key precautionary statements for handling this compound is provided below.

CategoryPrecautionary Statement
Prevention P280: Wear protective gloves/protective clothing/eye protection/face protection.
Response P302 + P352: IF ON SKIN: Wash with plenty of water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P332 + P317: If skin irritation occurs: Get medical help.
Storage Store at -20°C in a dry, well-ventilated place.[3][6]
Disposal P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Handling and Storage of Deuterated Compounds

The handling and storage of deuterated compounds like this compound require specific protocols to prevent isotopic dilution and degradation. The primary risks are exposure to atmospheric moisture, which can lead to hydrogen-deuterium (H-D) exchange, and improper storage temperatures.[1][7]

General Handling Workflow

The following diagram illustrates a general workflow for the safe handling of deuterated compounds.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage acclimatize Acclimatize to Room Temperature prep_inert Prepare Inert Atmosphere (Glove Box/Nitrogen Stream) acclimatize->prep_inert Prevent Condensation weigh Accurately Weigh Compound prep_inert->weigh Minimize Moisture Exposure dissolve Dissolve in Appropriate Solvent weigh->dissolve transfer Transfer to Reaction or Storage Vessel dissolve->transfer seal Seal Container Tightly transfer->seal store Store at Recommended Temperature (-20°C) seal->store

General workflow for handling deuterated compounds.
Risks Associated with Handling Deuterated Compounds

This diagram outlines the key risks and mitigation strategies when working with deuterated compounds.

G cluster_risks Risks cluster_mitigation Mitigation Strategies center Deuterated Compound Integrity moisture Atmospheric Moisture center->moisture temp Improper Temperature center->temp light Light Exposure center->light ph Incorrect pH center->ph inert Inert Atmosphere (N2, Ar) moisture->inert Prevents H-D Exchange cold Cold Storage (-20°C) temp->cold Prevents Degradation amber Amber Vials/Darkness light->amber Prevents Photodegradation neutral Neutral pH Solvents ph->neutral Prevents Catalyzed Exchange

Risks and mitigation for deuterated compounds.

Experimental Protocols

Adherence to detailed experimental protocols is essential for both safety and the validity of experimental results.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this compound. The following PPE is recommended based on the available safety information:

PPE TypeSpecification
Eye Protection Chemical safety goggles or face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area or under a fume hood. A respirator may be required for large quantities or if dust is generated.[8]
Preparation of Stock Solutions

This protocol outlines a general procedure for preparing a stock solution of a deuterated compound.

Objective: To accurately prepare a stock solution of this compound while maintaining its isotopic and chemical integrity.

Materials:

  • This compound

  • Appropriate high-purity solvent (e.g., Methanol, DMSO)

  • Calibrated analytical balance

  • Class A volumetric flasks

  • Pipettes

  • Amber glass vials with PTFE-lined caps

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Acclimatization: Allow the sealed container of this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.[7]

  • Inert Atmosphere: If possible, perform all manipulations in a glove box or under a gentle stream of dry inert gas.[7]

  • Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance.

  • Dissolution: Quantitatively transfer the weighed compound to a volumetric flask. Add a small amount of the chosen solvent to dissolve the solid completely.

  • Dilution: Once dissolved, dilute the solution to the mark with the solvent.

  • Mixing: Cap the flask and mix thoroughly by inverting it multiple times.

  • Storage: Transfer the stock solution to a labeled amber vial with a PTFE-lined cap and store at -20°C.[6][9]

First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[8]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical advice.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

References

An In-depth Technical Guide to the Isotopic Labeling of N,N-Dimethylsulfamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isotopic labeling of N,N-Dimethylsulfamide (DMS). N,N-Dimethylsulfamide is a molecule of interest in various fields, including environmental science and as a potential metabolite of certain pharmaceuticals. The use of isotopically labeled DMS is crucial for a range of applications, including as an internal standard in quantitative mass spectrometry-based assays, for metabolic fate studies, and in mechanistic investigations.

This document details the synthetic pathways for introducing deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) isotopes into the N,N-dimethylsulfamide structure. It includes detailed experimental protocols, data presentation in structured tables, and visualizations of the synthetic workflows.

Introduction to Isotopic Labeling of N,N-Dimethylsulfamide

Isotopic labeling involves the substitution of one or more atoms of a molecule with their corresponding isotopes. This substitution results in a molecule with a different mass but nearly identical chemical properties. This mass difference is the key principle that allows for the differentiation and quantification of the labeled compound from its unlabeled counterpart using mass spectrometry.

The primary strategies for the isotopic labeling of N,N-dimethylsulfamide involve the synthesis of the molecule using isotopically labeled precursors. The most common approach is the reaction of an isotopically labeled dimethylamine (B145610) with sulfamoyl chloride.

Synthesis of Isotopically Labeled N,N-Dimethylsulfamide

The general synthetic route for producing isotopically labeled N,N-Dimethylsulfamide is depicted below. This involves the reaction of a corresponding isotopically labeled dimethylamine with sulfamoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

G cluster_precursors Labeled Precursors cluster_reaction Reaction cluster_product Product Labeled_Dimethylamine Isotopically Labeled Dimethylamine (e.g., d6, 13C2, 15N) Reaction_Step Reaction Labeled_Dimethylamine->Reaction_Step Sulfamoyl_Chloride Sulfamoyl Chloride Sulfamoyl_Chloride->Reaction_Step Labeled_DMS Isotopically Labeled N,N-Dimethylsulfamide Reaction_Step->Labeled_DMS

Figure 1: General synthetic workflow for isotopically labeled N,N-Dimethylsulfamide.

Deuterium Labeling (N,N-Dimethylsulfamide-d₆)

Deuterium-labeled N,N-dimethylsulfamide, specifically with six deuterium atoms (d₆), is a commonly used internal standard. The synthesis involves the use of commercially available dimethylamine-d₆ hydrochloride.

Experimental Protocol: Synthesis of N,N-Dimethylsulfamide-d₆

  • Materials:

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend dimethylamine-d₆ hydrochloride (1.0 eq) in anhydrous dichloromethane.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add triethylamine (2.2 eq) to the suspension and stir for 15 minutes.

    • In a separate flask, prepare a solution of sulfamoyl chloride (1.1 eq) in anhydrous dichloromethane.

    • Add the sulfamoyl chloride solution dropwise to the dimethylamine-d₆ suspension at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield pure N,N-dimethylsulfamide-d₆.

Quantitative Data:

ParameterValue
Starting MaterialDimethylamine-d₆ HCl
Isotopic Purity (d₆)>98%
Chemical Yield75-85% (representative)
Final Isotopic Purity>98%
Analytical Method¹H NMR, ¹³C NMR, MS
Carbon-13 Labeling (N,N-Dimethylsulfamide-¹³C₂)

Carbon-13 labeled N,N-dimethylsulfamide can be synthesized using ¹³C-labeled dimethylamine. This is particularly useful for metabolic studies where the carbon skeleton of the molecule is traced.

Experimental Protocol: Synthesis of N,N-Dimethylsulfamide-¹³C₂

The protocol is analogous to the deuterium labeling procedure, with the substitution of dimethylamine-d₆ hydrochloride with dimethylamine-¹³C₂ hydrochloride.

  • Materials:

    • Dimethylamine-¹³C₂ hydrochloride ((¹³CH₃)₂NH·HCl)

    • Sulfamoyl chloride (SO₂Cl₂)

    • Triethylamine (Et₃N)

    • Anhydrous dichloromethane (DCM)

    • Standard workup reagents as listed in section 2.1.

  • Procedure: Follow the procedure outlined in section 2.1, substituting dimethylamine-d₆ hydrochloride with dimethylamine-¹³C₂ hydrochloride.

Quantitative Data:

ParameterValue
Starting MaterialDimethylamine-¹³C₂ HCl
Isotopic Purity (¹³C₂)>99%
Chemical Yield70-80% (representative)
Final Isotopic Purity>99%
Analytical Method¹³C NMR, MS
Nitrogen-15 Labeling (N,N-Dimethylsulfamide-¹⁵N)

For studies focusing on the nitrogen metabolism or reactions involving the nitrogen atoms, ¹⁵N-labeled N,N-dimethylsulfamide is the desired isotopologue. This is synthesized from ¹⁵N-labeled dimethylamine.

Experimental Protocol: Synthesis of N,N-Dimethylsulfamide-¹⁵N

The protocol is similar to the previous syntheses, utilizing ¹⁵N-labeled dimethylamine hydrochloride.

  • Materials:

    • Dimethylamine-¹⁵N hydrochloride ((CH₃)₂¹⁵NH·HCl)

    • Sulfamoyl chloride (SO₂Cl₂)

    • Triethylamine (Et₃N)

    • Anhydrous dichloromethane (DCM)

    • Standard workup reagents as listed in section 2.1.

  • Procedure: Follow the procedure outlined in section 2.1, substituting dimethylamine-d₆ hydrochloride with dimethylamine-¹⁵N hydrochloride.

Quantitative Data:

ParameterValue
Starting MaterialDimethylamine-¹⁵N HCl
Isotopic Purity (¹⁵N)>98%
Chemical Yield70-80% (representative)
Final Isotopic Purity>98%
Analytical Method¹⁵N NMR, MS

Synthesis of Labeled Precursors

The key to synthesizing isotopically labeled N,N-dimethylsulfamide is the availability of the corresponding labeled dimethylamine. While some labeled dimethylamines are commercially available, their synthesis from simpler labeled precursors may be necessary.

G cluster_d6 Deuterated Dimethylamine (d6) cluster_13c2 13C-Labeled Dimethylamine (13C2) cluster_15n 15N-Labeled Dimethylamine Paraformaldehyde_d2 Paraformaldehyde-d2 d6_Dimethylamine Dimethylamine-d6 Paraformaldehyde_d2->d6_Dimethylamine Ammonium_Chloride_d4 Ammonium Chloride-d4 Ammonium_Chloride_d4->d6_Dimethylamine Methanol_13C Methanol-13C 13C2_Dimethylamine Dimethylamine-13C2 Methanol_13C->13C2_Dimethylamine Ammonia Ammonia Ammonia->13C2_Dimethylamine Ammonia_15N Ammonia-15N 15N_Dimethylamine Dimethylamine-15N Ammonia_15N->15N_Dimethylamine Formaldehyde Formaldehyde Formaldehyde->15N_Dimethylamine Formic_Acid Formic Acid Formic_Acid->15N_Dimethylamine

Figure 2: Synthetic routes to key isotopically labeled dimethylamine precursors.

Analytical Characterization and Data Presentation

The successful synthesis and purity of the isotopically labeled N,N-dimethylsulfamide must be confirmed through various analytical techniques.

  • Mass Spectrometry (MS): This is the primary technique to confirm the mass shift corresponding to the incorporated isotopes and to determine the isotopic enrichment. High-resolution mass spectrometry (HRMS) is particularly useful for accurate mass determination.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: For deuterium-labeled compounds, the disappearance or reduction in the intensity of proton signals confirms deuteration.

    • ¹³C NMR: For ¹³C-labeled compounds, the enhancement of signals for the labeled carbons and the presence of ¹³C-¹³C or ¹³C-¹H coupling provides structural information.

    • ¹⁵N NMR: For ¹⁵N-labeled compounds, direct detection of the ¹⁵N nucleus confirms labeling.

Data Summary Tables:

The following tables summarize the expected analytical data for the synthesized isotopically labeled N,N-dimethylsulfamide compounds.

Table 1: Mass Spectrometric Data

CompoundMolecular FormulaExpected [M+H]⁺ (m/z)
N,N-Dimethylsulfamide (unlabeled)C₂H₈N₂O₂S125.0358
N,N-Dimethylsulfamide-d₆C₂H₂D₆N₂O₂S131.0734
N,N-Dimethylsulfamide-¹³C₂¹³C₂H₈N₂O₂S127.0426
N,N-Dimethylsulfamide-¹⁵NC₂H₈N¹⁵NO₂S126.0328

Table 2: Representative NMR Data (Chemical shifts are approximate and depend on the solvent)

CompoundNucleusChemical Shift (ppm)MultiplicityNotes
N,N-Dimethylsulfamide (unlabeled)¹H~2.8sMethyl protons
¹³C~37qMethyl carbons
N,N-Dimethylsulfamide-d₆¹HSignal absent or significantly reduced at ~2.8 ppm-Confirms deuteration of methyl groups.
N,N-Dimethylsulfamide-¹³C₂¹³C~37t¹J(¹³C, ¹H) coupling observed in proton-coupled spectrum.
N,N-Dimethylsulfamide-¹⁵N¹⁵NVaries-Direct observation of the ¹⁵N signal confirms labeling.

Conclusion

This guide provides a foundational understanding and practical protocols for the isotopic labeling of N,N-Dimethylsulfamide. The synthesis of deuterated, carbon-13, and nitrogen-15 labeled analogues is achievable through the reaction of the corresponding isotopically labeled dimethylamine with sulfamoyl chloride. The detailed experimental procedures and analytical data provided herein will be a valuable resource for researchers in drug development, metabolism, and environmental analysis, enabling the accurate and reliable use of these essential labeled compounds in their studies. Careful execution of the synthetic steps and thorough analytical characterization are paramount to ensure the quality and utility of the final isotopically labeled products.

Technical Guide: N,N-Dimethylsulfamide-d6 for Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the procurement and application of N,N-Dimethylsulfamide-d6. This deuterated internal standard is critical for the accurate quantification of its non-labeled counterpart, N,N-Dimethylsulfamide (DMS), a compound of increasing environmental interest.

Introduction to this compound

This compound (CAS: 1189689-95-9) is a stable isotope-labeled form of N,N-Dimethylsulfamide. Its primary application in research and analytical chemistry is as an internal standard for isotope dilution mass spectrometry (IDMS) techniques, most commonly with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated standard is the gold standard for compensating for matrix effects and variations in sample preparation and instrument response, ensuring highly accurate and precise quantification of the target analyte, DMS.

Suppliers and Quality Specifications

A number of reputable suppliers provide this compound for research and analytical purposes. The quality and purity of the standard are paramount for reliable results. Below is a summary of key suppliers and their typical product specifications.

SupplierCAS NumberMolecular FormulaMolecular WeightProduct Format
LGC Standards[1][2]1189689-95-9C₂D₆H₂N₂O₂S130.199Neat
HPC Standards Inc[3][4]1189689-95-9C₂H₂D₆N₂O₂S130.20 g/mol Neat (10mg)
Santa Cruz Biotechnology[5]1189689-95-9C₂H₂D₆N₂O₂S130.20-
Pharmaffiliates[6]1189689-95-9C₂H₂D₆N₂O₂S130.2-

Note: Researchers should always request a Certificate of Analysis (CoA) from the supplier for detailed purity information and lot-specific data.

Experimental Protocol: Quantification of N,N-Dimethylsulfamide (DMS) in Water Samples by LC-MS/MS using this compound as an Internal Standard

The following protocol is a generalized procedure for the analysis of DMS in aqueous matrices, adapted from established analytical methodologies.[7][8]

Materials and Reagents
  • N,N-Dimethylsulfamide (DMS) analytical standard

  • This compound (DMS-d6) internal standard

  • LC-MS grade methanol (B129727), acetonitrile (B52724), water, and formic acid

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB) for samples requiring pre-concentration

  • Standard laboratory glassware and equipment

Standard Preparation
  • Primary Stock Solutions: Prepare individual stock solutions of DMS and DMS-d6 in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Create a series of working standard solutions of DMS by serial dilution of the stock solution in a suitable solvent (e.g., 50:50 water/methanol) to construct a calibration curve.

  • Internal Standard Spiking Solution: Prepare a working solution of DMS-d6 at a concentration appropriate for spiking into all samples, standards, and blanks.

Sample Preparation

Two common approaches for sample preparation are direct injection and solid-phase extraction (SPE).

  • Protocol 1: Direct Injection (for higher concentration samples)

    • Collect water samples in clean glass bottles.

    • Allow the sample to equilibrate to room temperature.

    • For each 1 mL of water sample, add a predetermined volume of the DMS-d6 internal standard working solution.

    • Vortex to mix.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

  • Protocol 2: Solid-Phase Extraction (SPE) (for trace-level detection)

    • To a 500 mL water sample, add the DMS-d6 internal standard.

    • Condition an SPE cartridge according to the manufacturer's instructions.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge to remove interfering matrix components.

    • Elute the DMS and DMS-d6 from the cartridge with an appropriate solvent (e.g., methanol).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 column suitable for polar compounds.

    • Mobile Phase: A gradient of water and methanol or acetonitrile with a small amount of formic acid is typically used.

    • Flow Rate: Dependent on the column dimensions.

    • Injection Volume: Typically 5-20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor and product ions for both DMS and DMS-d6 must be determined by direct infusion of the standards. Two transitions are typically monitored for each analyte for quantification and confirmation.

Data Analysis
  • Construct a calibration curve by plotting the peak area ratio of DMS to DMS-d6 against the concentration of the DMS standards.

  • Quantify the DMS concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_analysis Analysis Standard_Prep Standard Preparation LC_MSMS LC-MS/MS Analysis Standard_Prep->LC_MSMS Calibration Standards Sample_Prep Sample Preparation Sample_Prep->LC_MSMS Spiked Samples Data_Analysis Data Analysis LC_MSMS->Data_Analysis Peak Area Ratios Result Result Data_Analysis->Result Final DMS Concentration

Caption: Workflow for the quantification of N,N-Dimethylsulfamide (DMS) using an internal standard.

Logical Relationship of Isotope Dilution

The principle of isotope dilution analysis is based on the addition of a known amount of an isotopically enriched standard (the "spike") to a sample containing the analyte of unknown concentration. By measuring the isotope ratio of the mixture, the original concentration of the analyte can be determined with high accuracy.

isotope_dilution_logic cluster_sample Sample cluster_standard Internal Standard cluster_mixture Analysis cluster_result Result Analyte Unknown Amount of Analyte (DMS) Mix Sample + Spike Mixture Analyte->Mix Spike Known Amount of Labeled Spike (DMS-d6) Spike->Mix MS Mass Spectrometry (Measure Isotope Ratio) Mix->MS Calculation Calculate Original Analyte Amount MS->Calculation

Caption: The logical principle of isotope dilution mass spectrometry.

References

An In-Depth Technical Guide to the Mass Spectrum of N,N-Dimethylsulfamide-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrum of N,N-Dimethylsulfamide-d6. This compound is the deuterated analog of N,N-Dimethylsulfamide, a compound of interest in environmental and pharmaceutical research. Understanding its mass spectrometric behavior is crucial for its use as an internal standard in quantitative analyses and for its identification in various matrices. This document outlines the predicted fragmentation patterns, provides detailed experimental protocols for its analysis, and presents the data in a clear and accessible format.

Predicted Mass Spectrum and Fragmentation

While a publicly available, experimentally determined mass spectrum for this compound is not readily accessible, its fragmentation pattern can be reliably predicted based on the known mass spectrum of its non-deuterated counterpart, N,N-Dimethylsulfamide, and the general principles of sulfonamide fragmentation.

The primary ionization technique discussed is Electrospray Ionization (ESI) in positive mode, which typically results in the formation of a protonated molecule, [M+H]⁺. The fragmentation of this precursor ion via Collision-Induced Dissociation (CID) provides structural information.

Key Predicted Fragmentation Pathways:

The protonated this compound molecule is expected to undergo fragmentation through several key pathways:

  • Loss of Sulfamoyl Radical (•SO₂NH₂): This is a common fragmentation pathway for sulfonamides, leading to the formation of a stable dimethylaminium-d6 cation.

  • Loss of Methyl-d3 Radical (•CD₃): Cleavage of a carbon-nitrogen bond can result in the loss of a deuterated methyl radical.

  • Formation of a Deuterated Iminium Ion: Rearrangement and cleavage can lead to the formation of a deuterated iminium ion, a common fragment for N-alkylated compounds.

The following table summarizes the predicted quantitative data for the major ions in the mass spectrum of this compound.

Ion Predicted m/z Relative Abundance Description
[M+H]⁺131.0758HighProtonated parent molecule
[M+H - •SO₂NH₂]⁺52.0715HighLoss of the sulfamoyl radical
[M+H - •CD₃]⁺113.0450ModerateLoss of a methyl-d3 radical
[CD₂=N(CD₃)]⁺49.0637ModerateDeuterated iminium ion

Experimental Protocols

The following protocols provide a general framework for the analysis of this compound by mass spectrometry. These are based on established methods for the analysis of N,N-Dimethylsulfamide and related compounds.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the most common technique for the analysis of polar compounds like N,N-Dimethylsulfamide.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid

  • Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 5% B), ramping up to a high percentage (e.g., 95% B) to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Injection Volume: 5 - 20 µL

  • Column Temperature: 30 - 40 °C

Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive

  • Scan Type: Multiple Reaction Monitoring (MRM) or full scan MS/MS for fragmentation analysis

  • Capillary Voltage: 3.0 - 4.5 kV

  • Source Temperature: 120 - 150 °C

  • Desolvation Gas Temperature: 350 - 450 °C

  • Desolvation Gas Flow: 600 - 800 L/hr

  • Collision Gas: Argon

  • Collision Energy: Optimized for the specific precursor-product ion transitions. For this compound, this would typically be in the range of 10-30 eV.

Gas Chromatography-Mass Spectrometry (GC-MS)

While less common for this type of compound due to its polarity, GC-MS can be used, potentially with derivatization.

Instrumentation:

  • Gas chromatograph

  • Mass spectrometer with an Electron Ionization (EI) source

Chromatographic Conditions:

  • Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

  • Injection Mode: Splitless

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-300

Visualizations

Predicted Fragmentation Pathway of this compound

The following diagram illustrates the predicted fragmentation pathway of the protonated this compound molecule.

fragmentation_pathway parent [M+H]⁺ m/z = 131.0758 frag1 [M+H - •SO₂NH₂]⁺ m/z = 52.0715 parent->frag1 - •SO₂NH₂ frag2 [M+H - •CD₃]⁺ m/z = 113.0450 parent->frag2 - •CD₃ frag3 [CD₂=N(CD₃)]⁺ m/z = 49.0637 parent->frag3 - SO₂(NH₂)CD₃

Predicted fragmentation of this compound.
General Experimental Workflow for LC-MS/MS Analysis

The diagram below outlines the typical workflow for the analysis of this compound using LC-MS/MS.

workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Collection Sample Collection Fortification with Internal Standard (this compound) Fortification with Internal Standard (this compound) Sample Collection->Fortification with Internal Standard (this compound) LC Separation LC Separation Fortification with Internal Standard (this compound)->LC Separation ESI Ionization ESI Ionization LC Separation->ESI Ionization MS1 (Precursor Ion Selection) MS1 (Precursor Ion Selection) ESI Ionization->MS1 (Precursor Ion Selection) Collision-Induced Dissociation Collision-Induced Dissociation MS1 (Precursor Ion Selection)->Collision-Induced Dissociation MS2 (Product Ion Detection) MS2 (Product Ion Detection) Collision-Induced Dissociation->MS2 (Product Ion Detection) Chromatogram Integration Chromatogram Integration MS2 (Product Ion Detection)->Chromatogram Integration Quantification Quantification Chromatogram Integration->Quantification Reporting Reporting Quantification->Reporting

LC-MS/MS analytical workflow.

References

Methodological & Application

Application Note: Quantification of N,N-Dimethylsulfamide in Aqueous Matrices by LC-MS/MS using N,N-Dimethylsulfamide-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of N,N-Dimethylsulfamide (DMS) in various aqueous matrices, such as drinking water, groundwater, and surface water. The method utilizes Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) and incorporates N,N-Dimethylsulfamide-d6 (DMS-d6) as an internal standard to ensure high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[1][2] This method is suitable for researchers, scientists, and drug development professionals involved in environmental monitoring and water quality assessment.

Introduction

N,N-Dimethylsulfamide (DMS) is a polar degradation product of the fungicide tolylfluanid. Its presence in water sources is a growing environmental concern, necessitating sensitive and reliable analytical methods for its monitoring.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of trace-level contaminants in complex matrices. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for achieving accurate and precise quantification by correcting for potential variations during the analytical process. This application note provides a detailed protocol for the determination of DMS in water samples.

Experimental

Materials and Reagents
  • N,N-Dimethylsulfamide (DMS), analytical standard grade

  • This compound (DMS-d6), as internal standard (IS)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Standard Solutions Preparation

Stock Solutions (1 mg/mL): Prepare individual stock solutions of DMS and DMS-d6 in methanol at a concentration of 1 mg/mL.

Working Standard Solutions: Prepare a series of working standard solutions of DMS by serial dilution of the stock solution with a mixture of water and methanol.

Internal Standard Spiking Solution: Dilute the DMS-d6 stock solution with methanol to a suitable working concentration for spiking into samples and standards.

Sample Preparation (Direct Injection)
  • Allow water samples to reach room temperature.

  • For each 1 mL of the water sample, add a specific volume of the DMS-d6 internal standard working solution.

  • Vortex the sample to ensure homogeneity.

  • The sample is now ready for injection into the UPLC-MS/MS system.

This direct injection method is rapid and suitable for high-throughput screening. The only sample preparation step required is the addition of the internal standard.[1][2]

UPLC-MS/MS Conditions

UPLC System: Waters Acquity UPLC or equivalent Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) Mobile Phase A: Water with 0.1% formic acid Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid Flow Rate: 0.3 mL/min Injection Volume: 10 µL Column Temperature: 40°C Gradient:

Time (min)% Mobile Phase B
0.05
5.095
7.095
7.15
10.05

Mass Spectrometer: Triple quadrupole mass spectrometer Ionization Mode: Electrospray Ionization (ESI), Positive Scan Type: Multiple Reaction Monitoring (MRM)

MRM Transitions and Collision Energies

The following MRM transitions were used for the quantification and confirmation of DMS and DMS-d6.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Use
N,N-Dimethylsulfamide (DMS)1258015Quantifier
N,N-Dimethylsulfamide (DMS)1256520Qualifier
This compound (DMS-d6)1318615Internal Standard

Results and Discussion

The UPLC-MS/MS method demonstrated excellent performance for the quantification of DMS in various water matrices. The use of the deuterated internal standard, DMS-d6, effectively compensated for matrix effects, leading to high accuracy and precision.

Method Validation Data

The method was validated for linearity, accuracy, precision, and sensitivity. A summary of the validation data is presented in the table below.

ParameterResult
Linearity Range 0.01 - 10 µg/L
Correlation Coefficient (R²) > 0.99
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 15%
Limit of Detection (LOD) 10 ng/L[1][2]
Limit of Quantification (LOQ) 30 ng/L

The relative standard deviation was found to be approximately +/-15% for n=10 replicate injections.[1][2]

Conclusion

The described UPLC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of N,N-Dimethylsulfamide in aqueous samples. The incorporation of this compound as an internal standard ensures the accuracy and precision of the results, making this method highly suitable for routine environmental analysis and research applications.

Experimental Workflow and Logical Relationships

Sample Preparation and Analysis Workflow

Sample_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing Sample Aqueous Sample (1 mL) Add_IS Add Internal Standard (DMS-d6) Sample->Add_IS Vortex Vortex Add_IS->Vortex Ready_Sample Prepared Sample Vortex->Ready_Sample UPLC UPLC Separation (C18 Column) Ready_Sample->UPLC Injection MSMS MS/MS Detection (MRM Mode) UPLC->MSMS Data Data Acquisition MSMS->Data Quant Quantification (Internal Standard Method) Data->Quant Report Final Report Quant->Report Internal_Standard_Logic Analyte Analyte (DMS) Signal Ratio Analyte/IS Ratio Analyte->Ratio IS Internal Standard (DMS-d6) Signal IS->Ratio Concentration Accurate Concentration Ratio->Concentration determines Matrix_Effect Matrix Effects (Ion Suppression/Enhancement) Matrix_Effect->Analyte affects Matrix_Effect->IS affects similarly Variability Procedural Variability (e.g., Injection Volume) Variability->Analyte affects Variability->IS affects similarly

References

Application Notes & Protocols for the Analysis of NDMA Precursors Using N,N-Dimethylsulfamide-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of N-Nitrosodimethylamine (NDMA) precursors, with a specific focus on the proposed use of N,N-Dimethylsulfamide-d6 (DMS-d6) as an internal standard for isotope dilution mass spectrometry. These guidelines are intended for professionals in research, scientific, and drug development fields who are engaged in the quantification of impurities and contaminants.

Introduction

N-Nitrosodimethylamine (NDMA) is a probable human carcinogen that has been detected in various pharmaceuticals, leading to widespread product recalls and heightened regulatory scrutiny. The formation of NDMA is often linked to the presence of precursor compounds, such as dimethylamine (B145610) (DMA) and other structurally related molecules, which can react with nitrosating agents. Accurate quantification of these precursors is crucial for risk assessment and mitigation.

Isotope dilution mass spectrometry is the gold standard for quantitative analysis, offering high precision and accuracy by compensating for matrix effects and variations in sample preparation and instrument response. This is achieved by introducing a stable isotope-labeled version of the analyte as an internal standard. While deuterated analogs of the target analyte (e.g., DMA-d6 for DMA analysis) are ideal, this compound (DMS-d6) is proposed here as a suitable surrogate internal standard for the analysis of various dimethylated NDMA precursors. The structural similarity of DMS-d6 to precursors like DMA makes it a viable candidate to mimic the behavior of these analytes during extraction, derivatization, and chromatographic analysis.

N,N-Dimethylsulfamide (DMS) itself has been identified as a precursor to NDMA, particularly during ozonation processes in water treatment.[1][2]

Analytical Approaches

The primary methods for the analysis of NDMA precursors involve gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS).

  • Gas Chromatography-Mass Spectrometry (GC-MS/MS): This is a highly sensitive and selective technique, particularly for volatile and semi-volatile amines after derivatization.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is suitable for a wider range of polar and non-volatile precursors and often requires less sample preparation.

The selection of the analytical technique will depend on the specific precursors being targeted, the sample matrix, and the required sensitivity.

Experimental Protocols

The following are detailed protocols for the analysis of dimethylamine (DMA), a key NDMA precursor, using GC-MS with the proposed this compound as an internal standard.

3.1. Protocol 1: GC-MS Analysis of Dimethylamine (DMA) with Derivatization

This protocol is adapted from established methods for amine analysis in biological and environmental samples.[3]

3.1.1. Reagents and Materials

  • This compound (DMS-d6) internal standard solution (1 µg/mL in methanol)

  • Dimethylamine (DMA) standard solutions (various concentrations in methanol)

  • Derivatizing agent: Benzoyl chloride

  • Sodium hydroxide (B78521) (NaOH) solution (2 M)

  • Hexane (B92381) (GC grade)

  • Anhydrous sodium sulfate (B86663)

  • Sample matrix (e.g., drug substance, water sample)

3.1.2. Sample Preparation and Derivatization

  • Sample Spiking: To a 1 mL aliquot of the sample, add a known amount of the DMS-d6 internal standard solution.

  • Basification: Adjust the pH of the sample to >11 with 2 M NaOH to ensure DMA is in its free base form.

  • Derivatization: Add 100 µL of benzoyl chloride to the sample. Vortex vigorously for 1 minute. The reaction converts DMA to the more stable and less polar N,N-dimethylbenzamide.

  • Extraction: Add 2 mL of hexane and vortex for 2 minutes to extract the derivatized analyte and internal standard.

  • Phase Separation: Centrifuge the sample to separate the organic and aqueous layers.

  • Drying: Transfer the hexane layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen to the desired final volume.

3.1.3. Instrumental Analysis (GC-MS)

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • N,N-dimethylbenzamide (from DMA): Monitor characteristic ions (e.g., m/z 149, 105, 77)

    • Derivatized DMS-d6: Monitor characteristic ions (to be determined based on the derivatization product)

3.2. Protocol 2: LC-MS/MS Analysis of NDMA Precursors

This protocol is a general approach for the direct analysis of polar precursors without derivatization.

3.2.1. Reagents and Materials

  • This compound (DMS-d6) internal standard solution (100 ng/mL in mobile phase)

  • Precursor standard solutions (various concentrations in mobile phase)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Sample matrix

3.2.2. Sample Preparation

  • Sample Spiking: To a 1 mL aliquot of the sample, add a known amount of the DMS-d6 internal standard solution.

  • Dilution: Dilute the sample with the initial mobile phase composition as needed to fall within the calibration range.

  • Filtration: Filter the sample through a 0.22 µm syringe filter prior to injection.

3.2.3. Instrumental Analysis (LC-MS/MS)

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: Sciex 6500+ QTRAP or equivalent

  • Column: HILIC column (for polar analytes)

  • Column Temperature: 40°C

  • Mobile Phase Gradient: Optimized for the separation of target precursors.

  • Flow Rate: 0.4 mL/min

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • DMA: Precursor ion > Product ion (e.g., m/z 46 > 30)

    • DMS-d6: Precursor ion > Product ion (to be determined)

Quantitative Data

The following tables summarize typical quantitative data for the analysis of NDMA and its precursors from various sources. Note that these methods may have used different internal standards.

Table 1: GC-MS Method Performance for Amine Analysis

Parameter Dimethylamine (DMA) Trimethylamine (B31210) (TMA) Reference
Limit of Detection (LOD) 1 pmol 1 pmol [3]
Linearity (r²) >0.99 >0.99 [3]

| Recovery | 95-105% | 95-105% |[3] |

Table 2: LC-MS/MS Method Performance for NDMA Analysis

Parameter NDMA in Water NDMA in Pharmaceuticals Reference
Limit of Quantification (LOQ) 2 ng/L 0.2 ppm [4]
Linearity (r²) >0.99 >0.99 [4]

| Recovery | 85-115% | 90-110% |[4] |

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the general workflow for the analysis of NDMA precursors using isotope dilution mass spectrometry.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with DMS-d6 Sample->Spike Derivatize Derivatization (for GC-MS) Spike->Derivatize Extract Extraction / Cleanup Derivatize->Extract Analysis GC-MS or LC-MS/MS Analysis Extract->Analysis Quant Quantification Analysis->Quant Report Reporting Quant->Report

Workflow for NDMA Precursor Analysis

5.2. Chemical Pathway: DMA to NDMA

This diagram shows the chemical transformation of dimethylamine (DMA), a primary precursor, to N-nitrosodimethylamine (NDMA).

Pathway DMA Dimethylamine (DMA) (CH3)2NH NDMA N-Nitrosodimethylamine (NDMA) (CH3)2N-N=O DMA->NDMA + Nitrosation NitrosatingAgent Nitrosating Agent (e.g., HONO, N2O3) NitrosatingAgent->NDMA

Formation of NDMA from DMA

5.3. Logical Relationship: Isotope Dilution

This diagram illustrates the principle of isotope dilution using DMS-d6 as an internal standard for the quantification of a precursor like DMA.

IsotopeDilution Analyte NDMA Precursor (e.g., DMA) Sample Sample Matrix Analyte->Sample IS Internal Standard (DMS-d6) IS->Sample MS Mass Spectrometer Sample->MS Analysis Ratio Peak Area Ratio (Analyte / IS) MS->Ratio Detection Concentration Analyte Concentration Ratio->Concentration Calculation

Principle of Isotope Dilution Analysis

References

Application Note & Protocol: Quantification of Dimethyl Sulfide (DMS) in Water Samples Using a Deuterated Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl sulfide (B99878) (DMS) is a volatile organic sulfur compound that plays a significant role in various environmental and industrial processes. Accurate quantification of DMS in aqueous samples is crucial for a wide range of applications, from environmental monitoring to quality control in the food and beverage industry. This application note provides a detailed protocol for the precise and accurate quantification of DMS in water samples using a deuterated internal standard (d6-DMS) coupled with gas chromatography-mass spectrometry (GC-MS). The use of an isotopic internal standard corrects for variations in sample preparation, injection, and instrument response, leading to highly reliable quantitative results.[1][2][3]

The methodologies described herein include purge and trap, static headspace, and solid-phase microextraction (SPME) for sample introduction, offering flexibility based on available instrumentation and required sensitivity.

Methodologies

This application note outlines three common and effective methods for the analysis of DMS in water samples. The choice of method may depend on the required detection limits, sample matrix, and available equipment.

  • Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS): This is a highly sensitive method suitable for trace-level detection of DMS.[2][4][5][6][7] Volatile compounds are purged from the water sample with an inert gas and trapped on an adsorbent material before being thermally desorbed into the GC-MS system.

  • Static Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS): This technique is a robust and automated method for the analysis of volatile compounds.[8][9][10] A water sample is equilibrated in a sealed vial at a controlled temperature, and a portion of the vapor phase (headspace) is injected into the GC-MS.

  • Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS): SPME is a simple, solvent-free sample preparation technique that uses a coated fiber to extract analytes from the sample headspace or directly from the liquid phase.[11][12][13][14] The fiber is then desorbed in the hot GC inlet.

Experimental Protocols

Materials and Reagents
  • Dimethyl sulfide (DMS), analytical standard

  • Deuterated dimethyl sulfide (d6-DMS), as an internal standard

  • Methanol (B129727), purge and trap grade or equivalent

  • Ultrapure water (e.g., Milli-Q or equivalent)

  • Sodium chloride (for salting out, optional for HS and SPME)

  • Helium (or other suitable inert gas), high purity

  • Sample vials with PTFE-lined septa (e.g., 20 mL or 40 mL)

  • Syringes and other standard laboratory glassware

Preparation of Standards
  • Primary Stock Solutions (DMS and d6-DMS): Prepare individual stock solutions of DMS and d6-DMS in methanol at a concentration of approximately 1 mg/mL. Store in a refrigerator at 4°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solutions in ultrapure water. These will be used to build the calibration curve.

  • Internal Standard Spiking Solution: Prepare a working solution of d6-DMS in methanol at a concentration that will result in a final concentration in the samples within the linear range of the instrument.

Sample Collection and Preparation
  • Collect water samples in clean, airtight glass vials, leaving minimal headspace.

  • If storage is necessary, acidify the samples and refrigerate them to minimize DMS loss or production.[1][3]

  • Prior to analysis, allow the samples to come to room temperature.

  • For each sample and calibration standard, transfer a known volume (e.g., 10 mL) into a headspace or purge and trap vial.

  • Spike each vial with a known amount of the d6-DMS internal standard spiking solution.

  • For HS and SPME methods, adding a salt like sodium chloride can improve the recovery of DMS by increasing its volatility.[15]

Instrumental Analysis
  • Purge and Trap Conditions:

    • Sample Volume: 5-25 mL

    • Purge Gas: Helium at 40 mL/min

    • Purge Time: 11 minutes

    • Trap Material: Tenax or similar adsorbent[4][15]

    • Desorption Temperature: 250°C

    • Desorption Time: 2 minutes

  • GC-MS Conditions:

    • Column: Rtx-624 or similar (60 m x 0.32 mm i.d., 1.8 µm film thickness)[5]

    • Oven Program: Initial temperature 40°C (hold for 2 min), ramp to 220°C at 10°C/min (hold for 10 min)[5]

    • Carrier Gas: Helium at a constant flow.

    • Injector Temperature: 200°C

    • MS Transfer Line Temperature: 240°C[5]

    • Ion Source Temperature: 220°C[5]

    • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode.

      • DMS (m/z): 62, 47

      • d6-DMS (m/z): 68, 50[16]

  • Headspace Autosampler Conditions:

    • Vial Equilibration Temperature: 50-80°C

    • Vial Equilibration Time: 15-30 minutes

    • Loop Temperature: 90°C

    • Transfer Line Temperature: 100°C

    • Injection Volume: 1 mL

  • GC-MS Conditions: (Similar to Purge and Trap)

  • SPME Conditions:

    • Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)[11]

    • Extraction Type: Headspace

    • Extraction Temperature: 50°C[11]

    • Extraction Time: 30-60 minutes[11]

    • Desorption Temperature: 250°C

    • Desorption Time: 2 minutes

  • GC-MS Conditions: (Similar to Purge and Trap)

Data Presentation

Quantitative data should be summarized in a clear and structured table for easy comparison.

Sample IDMethodDMS Concentration (ng/L)Standard Deviation (ng/L)% Recovery
Sample AP&T-GC-MS152898
Sample BP&T-GC-MS28915102
Sample CHS-GC-MS1451195
Sample DHS-GC-MS30118105
Sample ESPME-GC-MS160999
Sample FSPME-GC-MS29513101

Visualization

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Water Sample Collection Spike Spike with d6-DMS Internal Standard Sample->Spike Vial Transfer to Analysis Vial Spike->Vial Introduction Sample Introduction (P&T, HS, or SPME) Vial->Introduction GC Gas Chromatography Separation Introduction->GC MS Mass Spectrometry Detection GC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of DMS Calibration->Quantification

Caption: Experimental workflow for DMS quantification.

Logical Relationship of Method Components

method_components cluster_extraction Extraction/Introduction DMS DMS in Water Sample PT Purge & Trap DMS->PT HS Headspace DMS->HS SPME SPME DMS->SPME d6_DMS d6-DMS (Internal Standard) d6_DMS->PT d6_DMS->HS d6_DMS->SPME GCMS GC-MS Analysis PT->GCMS HS->GCMS SPME->GCMS Data Data Analysis (Ratio of DMS/d6-DMS) GCMS->Data Result Final DMS Concentration Data->Result

References

Application Notes and Protocols for the Analysis of N,N-Dimethylsulfamide-d6 in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylsulfamide (DMS) is a polar, mobile, and persistent organic compound of significant environmental concern. It is primarily known as a major degradation product of the fungicides tolylfluanid (B52280) and dichlofluanid, which have seen widespread use in agriculture and as biocides in building materials.[1] Due to its high water solubility and persistence, DMS is frequently detected in various aqueous matrices, including groundwater, surface water, and drinking water.[2] Furthermore, DMS has been identified as a precursor to the formation of the carcinogenic N-nitrosodimethylamine (NDMA) during ozonation processes in drinking water treatment plants.[3][4]

Accurate and reliable quantification of DMS in environmental samples is crucial for monitoring water quality, assessing potential risks to human health and ecosystems, and understanding the fate and transport of its parent fungicides. The use of isotope dilution mass spectrometry (IDMS) with a deuterated internal standard, such as N,N-Dimethylsulfamide-d6 (DMS-d6), is the gold standard for this analysis.[5] This technique provides high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[5]

These application notes provide detailed protocols for the analysis of DMS in environmental water samples using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) and DMS-d6 as an internal standard.

Environmental Fate and Transformation of Parent Compounds

N,N-Dimethylsulfamide is not typically released directly into the environment in significant quantities. Instead, it is formed through the degradation of parent fungicides. The primary pathways are:

  • Tolylfluanid degrades to N,N-dimethyl-N′-p-tolylsulfamide (DMST), which then transforms into DMS.

  • Dichlofluanid degrades to N,N-dimethyl-N′-phenylsulfamide (DMSA), which subsequently degrades to DMS.

These degradation processes can occur through hydrolysis and photodegradation in natural waters.[6]

G cluster_0 Degradation of Tolylfluanid cluster_1 Degradation of Dichlofluanid Tolylfluanid Tolylfluanid DMST DMST Tolylfluanid->DMST Hydrolysis/Photodegradation DMS DMS DMST->DMS Further Degradation Dichlofluanid Dichlofluanid DMSA DMSA Dichlofluanid->DMSA Hydrolysis/Photodegradation DMSA->DMS Further Degradation G cluster_0 Sample Preparation cluster_1 Analysis Sample_Collection Water Sample Collection Spiking Spike with DMS-d6 Internal Standard Sample_Collection->Spiking Direct_Injection Direct Injection (Protocol 1) Spiking->Direct_Injection SPE Solid-Phase Extraction (Protocol 2) Spiking->SPE UHPLC_Separation UHPLC Separation Direct_Injection->UHPLC_Separation SPE->UHPLC_Separation MSMS_Detection Tandem MS Detection (MRM Mode) UHPLC_Separation->MSMS_Detection Data_Processing Data Processing and Quantification MSMS_Detection->Data_Processing

References

Application Note: Quantitative Analysis of N,N-Dimethylsulfamide in Biological Matrices using N,N-Dimethylsulfamide-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylsulfamide (DMS) is a molecule of interest in various fields, from environmental science, where it is known as a degradation product of certain fungicides, to pharmaceutical research, where analogous structures may be investigated.[1][2][3][4][5][6] Accurate quantification of DMS in complex biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic, toxicokinetic, and metabolism studies.

This application note provides a detailed protocol for the preparation of samples for the quantitative analysis of DMS using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, N,N-Dimethylsulfamide-d6 (DMS-d6), is a critical component of this methodology.[1][7] Isotope dilution mass spectrometry is the gold standard in bioanalysis, as the deuterated internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, ensuring high accuracy and precision.[7]

Principle

The method is based on the principle of isotope dilution mass spectrometry. A known amount of the deuterated internal standard, this compound, is added to the biological sample prior to sample preparation.[1] This "spiking" allows for the correction of variability during sample extraction, handling, and analysis.[7] Following sample cleanup and extraction, the ratio of the analyte (DMS) to the internal standard (DMS-d6) is measured by LC-MS/MS. This ratio is then used to determine the concentration of DMS in the original sample by comparing it to a calibration curve prepared with known concentrations of DMS and a constant concentration of DMS-d6.

Experimental Protocols

Materials and Reagents
  • N,N-Dimethylsulfamide (DMS) reference standard

  • This compound (DMS-d6) internal standard

  • LC-MS grade methanol (B129727)

  • LC-MS grade acetonitrile (B52724)

  • LC-MS grade water

  • Formic acid (≥98%)

  • Ammonium acetate

  • Human plasma (or other biological matrix)

  • Solid Phase Extraction (SPE) cartridges (e.g., Reversed-Phase)

  • Protein precipitation plates or tubes

  • Volumetric flasks, pipettes, and other standard laboratory glassware and equipment

Preparation of Stock and Working Solutions

2.1. N,N-Dimethylsulfamide (DMS) Stock Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of DMS reference standard.

  • Dissolve in methanol in a 10 mL volumetric flask and bring to volume. Mix thoroughly.

  • This stock solution can be stored at -20°C.

2.2. This compound (DMS-d6) Internal Standard Stock Solution (1 mg/mL):

  • Accurately weigh approximately 1 mg of DMS-d6.

  • Dissolve in methanol in a 1 mL volumetric flask and bring to volume. Mix thoroughly.

  • This stock solution can be stored at -20°C.

2.3. Preparation of Calibration Standards and Quality Control Samples:

  • Prepare a series of working standard solutions of DMS by serially diluting the DMS stock solution with a 50:50 methanol:water mixture to achieve the desired concentrations for the calibration curve.

  • Prepare at least three levels of quality control (QC) samples (low, medium, and high concentrations) in the same manner.

  • Calibration standards and QC samples are then prepared by spiking the appropriate working solutions into the blank biological matrix (e.g., plasma, urine). A typical spiking volume is 5-10% of the matrix volume to minimize matrix disruption.

2.4. Preparation of Internal Standard Working Solution (e.g., 100 ng/mL):

  • Dilute the DMS-d6 stock solution with a 50:50 methanol:water mixture to a final concentration that will result in a robust signal in the LC-MS/MS analysis when added to the sample. The optimal concentration should be determined during method development.

Sample Preparation Protocols

Two common methods for sample preparation are detailed below: Protein Precipitation (for plasma and serum) and Solid Phase Extraction (for plasma, urine, and tissue homogenates).

3.1. Protocol 1: Protein Precipitation (PPT)

This method is rapid and suitable for high-throughput analysis.

  • Aliquot 100 µL of the biological sample (blank, calibration standard, QC, or unknown sample) into a microcentrifuge tube or a well of a 96-well plate.

  • Add 10 µL of the DMS-d6 internal standard working solution to each sample (except for double blanks).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile (or other suitable organic solvent) to precipitate the proteins.

  • Vortex vigorously for 1-2 minutes.

  • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase starting condition.

  • Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.

3.2. Protocol 2: Solid Phase Extraction (SPE)

This method provides a cleaner extract, reducing matrix effects and potentially improving sensitivity.

  • Aliquot 200 µL of the biological sample into a clean tube.

  • Add 10 µL of the DMS-d6 internal standard working solution.

  • Vortex briefly to mix.

  • Pre-treat the sample as needed (e.g., dilute with 200 µL of 2% formic acid in water).

  • Condition the SPE cartridge: Add 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent to dry.

  • Load the sample: Apply the pre-treated sample to the conditioned SPE cartridge.

  • Wash the cartridge: Add 1 mL of a weak solvent (e.g., 5% methanol in water) to remove unretained interferences.

  • Elute the analyte: Elute the DMS and DMS-d6 with a suitable volume (e.g., 1 mL) of a stronger solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase starting condition.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Data Presentation

Quantitative data should be summarized in clear and structured tables. Below are template tables for presenting typical method validation data.

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range (ng/mL)e.g., 1 - 1000
Correlation Coefficient (r²)> 0.99
Weighting Factore.g., 1/x²

Table 2: Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%Bias)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%Bias)
LLOQ1< 20%± 20%< 20%± 20%
Low3< 15%± 15%< 15%± 15%
Medium50< 15%± 15%< 15%± 15%
High800< 15%± 15%< 15%± 15%

Table 3: Recovery and Matrix Effect

QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix FactorIS-Normalized Matrix Factor
LowReport ValueReport ValueReport ValueReport Value
HighReport ValueReport ValueReport ValueReport Value

Visualization

The following diagram illustrates the general experimental workflow for the sample preparation and analysis of N,N-Dimethylsulfamide using this compound as an internal standard.

G cluster_prep Solution Preparation cluster_sample Sample Spiking cluster_extraction Sample Extraction cluster_analysis Analysis stock_analyte DMS Stock (1 mg/mL) work_cal Calibration Standards Working Solutions stock_analyte->work_cal work_qc QC Working Solutions stock_analyte->work_qc stock_is DMS-d6 Stock (1 mg/mL) work_is IS Working Solution (e.g., 100 ng/mL) stock_is->work_is cal_samples Calibration Curve Samples work_cal->cal_samples qc_samples QC Samples work_qc->qc_samples add_is Add IS Working Solution to all samples (except blanks) work_is->add_is matrix Blank Biological Matrix (Plasma, Urine, etc.) matrix->cal_samples matrix->qc_samples cal_samples->add_is qc_samples->add_is unknown_samples Unknown Study Samples unknown_samples->add_is extraction_step Protein Precipitation OR Solid Phase Extraction add_is->extraction_step evap_recon Evaporate & Reconstitute extraction_step->evap_recon lcms LC-MS/MS Analysis evap_recon->lcms data_proc Data Processing (Analyte/IS Ratio) lcms->data_proc quant Quantification (vs. Calibration Curve) data_proc->quant

Caption: Experimental workflow for DMS quantification.

This diagram outlines the key stages from the preparation of standard solutions to the final quantification of N,N-Dimethylsulfamide in biological samples. The process begins with the preparation of stock and working solutions for the analyte and internal standard. These are then used to create calibration and quality control samples by spiking into a blank biological matrix. The internal standard is added to all samples, which then undergo an extraction procedure such as protein precipitation or solid-phase extraction. The final extracts are analyzed by LC-MS/MS, and the concentration of the analyte is determined by comparing the analyte/internal standard peak area ratio against the calibration curve.

References

Application Notes: N,N-Dimethylsulfamide-d6 in Food and Beverage Testing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N-Dimethylsulfamide (DMS) is a metabolite of the fungicide tolylfluanid (B52280) and has been detected in various environmental samples. Due to its potential presence in the food chain, sensitive and reliable analytical methods are required for its determination in food and beverage products. This application note describes a robust method for the quantification of DMS in food matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with N,N-Dimethylsulfamide-d6 (DMS-d6) as an internal standard. The use of an isotopic internal standard is crucial for accurate quantification by compensating for matrix effects and variations in sample preparation and instrument response.[1][2][3]

Principle

The method involves the extraction of DMS from a homogenized food or beverage sample using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.[4][5][6] DMS-d6 is added as an internal standard at the beginning of the sample preparation process to ensure accurate quantification. The extract is then analyzed by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. The ratio of the signal of the analyte to the signal of the internal standard is used for quantification, which minimizes the impact of matrix interference.[7]

Application

This method is applicable for the quantitative analysis of N,N-Dimethylsulfamide residues in a variety of food and beverage matrices, including but not limited to:

  • Beverages: Fruit juices, soft drinks, and bottled water.

  • Fruits and Vegetables: Grapes, strawberries, tomatoes, and leafy greens.

  • Processed Foods: Jams, sauces, and infant formula.

Experimental Protocols

1. Materials and Reagents

  • N,N-Dimethylsulfamide (DMS) analytical standard (≥98% purity)

  • This compound (DMS-d6) internal standard (≥98% purity, isotopic purity ≥99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Magnesium sulfate (B86663) (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • QuEChERS extraction tubes (50 mL) and cleanup tubes (15 mL)

2. Standard Solutions Preparation

  • DMS Stock Solution (1 mg/mL): Accurately weigh 10 mg of DMS and dissolve in 10 mL of methanol.

  • DMS-d6 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of DMS-d6 and dissolve in 10 mL of methanol.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the DMS stock solution with a mixture of water and methanol to construct a calibration curve.[1]

  • IS Working Solution (1 µg/mL): Dilute the DMS-d6 stock solution with methanol.

3. Sample Preparation (QuEChERS Method)

  • Homogenization: Homogenize solid food samples. Liquid samples can be used directly.

  • Extraction:

    • Weigh 10 g of the homogenized sample (or 10 mL for liquid samples) into a 50 mL QuEChERS extraction tube.

    • Add 100 µL of the IS working solution (1 µg/mL).

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Cap the tube and vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 15 mL d-SPE cleanup tube containing PSA, C18, and MgSO₄.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Final Extract:

    • Transfer the supernatant to a clean vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at 5% B, ramp up to 95% B, hold, and then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor and product ions for DMS and DMS-d6 need to be optimized by direct infusion. Two transitions are typically monitored for each analyte for quantification and confirmation.[1]

Data Presentation

Table 1: Optimized MRM Transitions for DMS and DMS-d6

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
DMS125.180.065.015
DMS-d6131.180.071.015

Table 2: Method Validation Data (Representative)

ParameterResult
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 µg/kg
Limit of Quantification (LOQ)0.5 µg/kg
Recovery (at 1, 10, and 50 µg/kg)85-110%
Precision (RSD, at 1, 10, and 50 µg/kg)< 15%

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Food/Beverage Sample Homogenize Homogenization Sample->Homogenize Add_IS Add DMS-d6 Internal Standard Homogenize->Add_IS Extract QuEChERS Extraction (Acetonitrile, Salts) Add_IS->Extract Centrifuge1 Centrifugation Extract->Centrifuge1 Cleanup d-SPE Cleanup (PSA, C18) Centrifuge1->Cleanup Centrifuge2 Centrifugation Cleanup->Centrifuge2 Evaporate Evaporation Centrifuge2->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Filter Filtration Reconstitute->Filter LC_MSMS LC-MS/MS Analysis (MRM Mode) Filter->LC_MSMS Data_Processing Data Processing LC_MSMS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Experimental workflow for DMS analysis.

Internal_Standard_Logic Analyte DMS (Analyte) Sample_Prep Sample Preparation (Extraction, Cleanup) Analyte->Sample_Prep IS DMS-d6 (Internal Standard) IS->Sample_Prep LC_MSMS LC-MS/MS Detection Sample_Prep->LC_MSMS Analyte_Response Analyte Signal (Area_DMS) LC_MSMS->Analyte_Response IS_Response IS Signal (Area_DMS-d6) LC_MSMS->IS_Response Response_Ratio Response Ratio (Area_DMS / Area_DMS-d6) Analyte_Response->Response_Ratio IS_Response->Response_Ratio Calibration_Curve Calibration Curve (Response Ratio vs. Concentration) Response_Ratio->Calibration_Curve Final_Concentration Final Concentration of DMS Calibration_Curve->Final_Concentration

Caption: Logic of internal standard quantification.

References

Application Note: High-Sensitivity GC-MS Method for the Quantification of Dimethyl Sulfate in Pharmaceutical Ingredients Using N,N-Dimethylsulfamide-d6

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of dimethyl sulfate (B86663) (DMS), a potential genotoxic impurity (GTI), in active pharmaceutical ingredients (APIs). Due to its carcinogenic and mutagenic properties, regulatory bodies like the ICH require strict control of DMS levels in drug substances.[1][2] The described method utilizes gas chromatography coupled with mass spectrometry (GC-MS) and incorporates N,N-Dimethylsulfamide-d6 as a deuterated internal standard (IS) to ensure accuracy and precision. The protocol involves a simple liquid-liquid extraction and is validated according to ICH guidelines for specificity, linearity, accuracy, precision, and sensitivity, demonstrating its suitability for routine quality control in a pharmaceutical setting.

Introduction

Dimethyl sulfate ((CH₃O)₂SO₂) is a potent alkylating agent widely used in pharmaceutical manufacturing. However, it is also classified as a probable human carcinogen and mutagen, making its presence as an impurity in final drug products a significant safety concern. Regulatory guidelines necessitate that genotoxic impurities be controlled to trace levels, often requiring analytical methods with high sensitivity and specificity.[1][3]

Gas chromatography (GC) is a suitable technique for analyzing volatile compounds like DMS.[4] Coupling GC with a mass spectrometer (MS) provides excellent selectivity and sensitivity, particularly when operating in Selected Ion Monitoring (SIM) mode.[4][5] This approach allows for the detection of DMS at parts-per-million (ppm) levels, which is crucial for meeting the stringent limits set by the Threshold of Toxicological Concern (TTC).[1]

To compensate for potential variability during sample preparation and injection, the use of a stable isotope-labeled internal standard is highly recommended.[6] This method employs this compound as the internal standard. Its structural similarity and co-elution with the native DMS ensure reliable quantification by correcting for matrix effects and procedural losses.

Experimental Protocols

Reagents and Materials
  • Dimethyl Sulfate (DMS): Derivatization grade, ≥99.0% purity.

  • This compound (IS): Isotopic purity ≥98%.

  • Dichloromethane (DCM): HPLC or GC grade.

  • Sodium Hydroxide (NaOH): ACS reagent grade.

  • Deionized Water: Type I.

  • Glassware: Class A volumetric flasks, pipettes, and autosampler vials with PTFE-lined septa.

Instrument and Conditions

The analysis is performed on a standard gas chromatograph coupled with a single quadrupole mass spectrometer.

Table 1: GC-MS Instrumentation and Conditions
Parameter Condition
GC System Agilent 7890B or equivalent
MS System Agilent 5977A or equivalent
GC Column DB-624 (30 m x 0.32 mm ID, 1.8 µm film thickness) or equivalent
Injection Mode Splitless
Injector Temp. 200°C
Injection Volume 1.0 µL
Carrier Gas Helium, Constant Flow @ 1.5 mL/min
Oven Program Initial: 50°C, hold for 2 minRamp 1: 10°C/min to 150°CRamp 2: 25°C/min to 240°C, hold for 5 min
Transfer Line Temp. 250°C
Ionization Mode Electron Impact (EI), 70 eV
MS Source Temp. 230°C
MS Quad Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions (m/z) DMS: 126 (Quantifier), 95, 65IS (d6): 132 (Quantifier), 101, 68
Standard and Sample Preparation

Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care using appropriate personal protective equipment (PPE) in a certified chemical fume hood.

Internal Standard (IS) Stock Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in and dilute to 100 mL with Dichloromethane in a volumetric flask.

DMS Stock Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of Dimethyl Sulfate.

  • Dissolve in and dilute to 100 mL with Dichloromethane in a volumetric flask.

Calibration Standards (0.1 ppm to 5.0 ppm):

  • Prepare a series of calibration standards by serially diluting the DMS Stock Solution with Dichloromethane.

  • Spike each calibration standard with the IS Stock Solution to achieve a final IS concentration of 1.0 µg/mL.

Sample Preparation (Target API Concentration: 50 mg/mL):

  • Accurately weigh about 250 mg of the API into a 15 mL centrifuge tube.

  • Add 5.0 mL of 1N NaOH solution.

  • Spike the sample with 50 µL of the IS Stock Solution (100 µg/mL).

  • Add 5.0 mL of Dichloromethane.

  • Vortex vigorously for 2 minutes to perform liquid-liquid extraction.

  • Centrifuge at 4000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the bottom organic layer (Dichloromethane) into a GC vial for analysis.[4][7]

Blank Preparation: Follow the sample preparation procedure without adding the API.

Results and Discussion

The developed GC-MS method demonstrates excellent chromatographic performance and sensitivity for the detection of DMS. The use of a DB-624 column provides good peak shape and resolution from potential matrix interferences.[4] The SIM mode acquisition ensures high specificity and allows for low-level detection required for genotoxic impurities.

Method Validation Summary

The method was validated according to ICH Q2(R1) guidelines. A summary of the validation results is presented in Table 2.

Table 2: Method Validation Summary
Parameter Result
Specificity No interference observed at the retention times of DMS and IS from blank or API matrix.
Linearity Range 0.5 ppm - 8.4 ppm (relative to 50 mg/mL sample concentration)[7]
Correlation Coefficient (r²) > 0.999[7]
Limit of Detection (LOD) 0.24 mg/kg (0.24 ppm)[6]
Limit of Quantification (LOQ) 0.48 mg/kg (0.48 ppm)[6]
Accuracy (Recovery) 93.8% - 113.5%[6][7]
Precision (%RSD) < 10% at LOQ[6]
Solution Stability Stable for at least 24 hours at room temperature.

The linearity of the method was established over the specified range, with a correlation coefficient exceeding 0.999, indicating a strong linear relationship between concentration and response.[7] The LOD and LOQ were determined to be 0.24 ppm and 0.48 ppm, respectively, which is sufficiently sensitive for controlling DMS at the levels required by regulatory agencies.[6] Accuracy, demonstrated through spike recovery experiments at various levels, ranged from 93.8% to 113.5%.[6][7] Precision was found to be excellent, with a relative standard deviation (RSD) of less than 10% at the LOQ.[6]

Visualizations

Experimental Workflow

The overall analytical process, from sample receipt to final data reporting, is outlined in the workflow diagram below.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh API Sample Spike_IS Spike with IS (d6) Sample->Spike_IS LLE Perform Liquid-Liquid Extraction Spike_IS->LLE Collect Collect Organic Layer LLE->Collect GCMS GC-MS Analysis (SIM Mode) Collect->GCMS Integrate Integrate Peaks GCMS->Integrate Calculate Calculate Concentration Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for DMS analysis in API samples.

Logical Relationship: Quantification Principle

The quantification relies on the relative response of the analyte (DMS) to the internal standard (IS), which corrects for variations.

G DMS Dimethyl Sulfate (Analyte) Response Peak Area Response Ratio (DMS Area / IS Area) DMS->Response Measured by MS IS This compound (IS) IS->Response Measured by MS CalCurve Calibration Curve Response->CalCurve Compared against Concentration Final DMS Concentration (ppm) CalCurve->Concentration Determines

Caption: Principle of quantification using an internal standard.

Conclusion

The GC-MS method described in this application note provides a reliable, sensitive, and accurate means for quantifying dimethyl sulfate in active pharmaceutical ingredients. The simple sample preparation procedure combined with the use of a deuterated internal standard (this compound) ensures robustness and high-throughput capability. The method has been successfully validated and is suitable for implementation in quality control laboratories to monitor and control this critical genotoxic impurity, thereby ensuring the safety and quality of pharmaceutical products.

References

Application Notes and Protocols for N,N-Dimethylsulfamide-d6 in Metabolic Stability Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the utilization of N,N-Dimethylsulfamide-d6 as an internal standard in in vitro metabolic stability studies. Accurate assessment of a drug candidate's metabolic stability is a critical step in the drug discovery and development process, providing essential data for predicting pharmacokinetic properties. The use of a stable isotope-labeled internal standard (SIL-IS) such as this compound is crucial for robust and reliable quantification of the test compound by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction to Metabolic Stability and the Role of Deuterated Internal Standards

Metabolic stability refers to the susceptibility of a chemical compound to biotransformation by drug-metabolizing enzymes, primarily in the liver.[1][2][3] In early drug discovery, in vitro assays using liver fractions like microsomes are employed to determine a compound's intrinsic clearance.[1][3][4] These assays are predictive of a drug's in vivo half-life and help in the selection and optimization of lead candidates.[3]

The accuracy of these assays hinges on the precise quantification of the parent compound's depletion over time.[3] LC-MS/MS is the analytical method of choice due to its high sensitivity and selectivity.[5][6] To correct for variability during sample preparation and analysis, an internal standard (IS) is employed.[6] A stable isotope-labeled internal standard (SIL-IS), where one or more atoms are replaced with a heavy isotope (e.g., deuterium, ¹³C, ¹⁵N), is considered the gold standard.[6][7]

Advantages of Using this compound as an Internal Standard:

  • Compensates for Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement in the mass spectrometer, leading to analytical variability. As a deuterated analog, this compound co-elutes with the analyte and experiences the same matrix effects, allowing for accurate normalization.[3][8]

  • Corrects for Procedural Variability: It accounts for variations in sample extraction efficiency, injection volume, and instrument response fluctuations.[3][6]

  • Improves Assay Robustness: The use of a SIL-IS significantly enhances the reliability and reproducibility of the bioanalytical method.[3][8]

Physicochemical Properties of N,N-Dimethylsulfamide and its Deuterated Analog

Understanding the properties of the internal standard is essential for method development.

PropertyN,N-DimethylsulfamideThis compound
Molecular Formula C₂H₈N₂O₂SC₂D₆H₂N₂O₂S
Molecular Weight 124.17 g/mol 130.20 g/mol
CAS Number 3984-03-01189689-95-9
Canonical SMILES CN(C)S(=O)(=O)NC([2H])([2H])([2H])N(C([2H])([2H])([2H]))S(=O)(=O)N
IUPAC Name N,N-dimethylsulfamideN,N-di(trideuteriomethyl)sulfamide

Data sourced from PubChem.[5]

Experimental Protocols

The following are detailed protocols for conducting a metabolic stability assay using liver microsomes with this compound as the internal standard.

Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol outlines the steps to determine the rate of metabolism of a test compound using human liver microsomes.

Materials:

  • Test compound

  • This compound (as internal standard)

  • Pooled human liver microsomes (e.g., 20 mg/mL stock)

  • NADPH regenerating system (e.g., solutions A and B)

  • 100 mM Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN), ice-cold

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well incubation plates

  • 96-well collection plates

  • Incubator/shaker (37°C)

  • Centrifuge

Procedure:

  • Preparation of Reagents:

    • Test Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.

    • Internal Standard (IS) Working Solution: Prepare a working solution of this compound in acetonitrile at a fixed concentration (e.g., 100 nM). This will serve as the quenching solution.

    • Microsomal Suspension: Dilute the human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) to achieve a final protein concentration of 0.5 mg/mL in the incubation mixture.

    • NADPH Regenerating System: Prepare according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the microsomal suspension and the test compound working solution (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 10 minutes with gentle shaking to equilibrate.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately add the aliquot to a well of a 96-well collection plate containing the ice-cold acetonitrile with the this compound internal standard.[3] This action simultaneously stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing:

    • After the final time point, seal the collection plate and centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol describes a general method for the quantification of the test compound and the internal standard.

Instrumentation:

  • Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS)

  • C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the compounds, and then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (compound-dependent)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: The precursor and product ion pairs for both the test compound and this compound must be optimized by direct infusion of the individual standards into the mass spectrometer.

Illustrative MRM Transitions (to be determined empirically):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Test Compound[M+H]⁺To be determinedTo be optimized
This compound[M+H]⁺To be determinedTo be optimized

Data Analysis and Presentation

The quantitative data from the metabolic stability assay should be processed and presented clearly to allow for straightforward interpretation and comparison of compounds.

Data Analysis Steps:

  • Calculate Peak Area Ratios: Determine the peak area ratio of the test compound to the this compound internal standard for each time point.[3]

  • Normalize Data: Express the peak area ratio at each time point as a percentage of the ratio at time zero (% Remaining).

  • Determine Elimination Rate Constant (k): Plot the natural logarithm (ln) of the % Remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (-k).

  • Calculate Half-Life (t₁/₂): t₁/₂ = 0.693 / k

  • Calculate Intrinsic Clearance (Cl_int): Cl_int (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein)

Example Data Table:

Time (min)Peak Area (Test Compound)Peak Area (this compound)Peak Area Ratio% Remainingln(% Remaining)
01,250,0001,500,0000.833100.04.605
51,050,0001,480,0000.70985.24.445
15750,0001,510,0000.49759.64.088
30420,0001,490,0000.28233.83.521
45210,0001,520,0000.13816.62.809
60105,0001,500,0000.0708.42.128

Summary of Calculated Parameters:

ParameterValue
Elimination Rate Constant (k) (min⁻¹)0.045
Half-Life (t₁/₂) (min)15.4
Intrinsic Clearance (Cl_int) (µL/min/mg)90.0

Visualizations

Diagrams are essential for visualizing experimental workflows and logical relationships.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Reagents: - Test Compound Stock - IS Working Solution - Microsomal Suspension - NADPH System pre_incubate Pre-incubate Microsomes and Test Compound at 37°C prep_reagents->pre_incubate Add to plate start_reaction Initiate Reaction with NADPH pre_incubate->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 45, 60 min) start_reaction->time_points Incubate at 37°C quench Quench with ACN containing This compound (IS) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Calculate: - Peak Area Ratios - % Remaining - k, t1/2, CLint lcms->data_analysis

Caption: Workflow for the in vitro metabolic stability assay.

Data_Analysis_Flow raw_data Raw LC-MS/MS Data (Peak Areas) calc_ratio Calculate Peak Area Ratio (Analyte / IS) raw_data->calc_ratio calc_percent Calculate % Remaining vs. Time 0 calc_ratio->calc_percent plot_ln Plot ln(% Remaining) vs. Time calc_percent->plot_ln linear_regression Linear Regression plot_ln->linear_regression slope Slope = -k linear_regression->slope calc_params Calculate t1/2 and CLint slope->calc_params

Caption: Data analysis pipeline for metabolic stability data.

References

Application Note: Quantitative Analysis of Dimethyl Sulfide in Aqueous Samples by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethyl Sulfide (DMS) is a volatile organic sulfur compound that plays a significant role in the global sulfur cycle and is a key contributor to the characteristic odor of various environmental and food samples, including seawater and beer.[1][2] Accurate quantification of DMS is crucial for environmental monitoring, food quality control, and various industrial processes. This application note details a robust and sensitive method for the quantitative analysis of DMS in aqueous matrices using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) with Dimethyl Sulfide-d6 (DMS-d6) as an internal standard. The use of a deuterated internal standard provides high accuracy and precision by correcting for variations in sample preparation and instrument response.[3][4]

A Note on the Internal Standard: This document outlines a protocol using Dimethyl Sulfide-d6 (DMS-d6) as the internal standard for the analysis of Dimethyl Sulfide (DMS). The compound specified in the topic, N,N-Dimethylsulfamide-d6, is structurally and chemically different from DMS and is therefore not a suitable internal standard for this analysis. N,N-Dimethylsulfamide is a known pesticide degradation product, and its deuterated form is used as an internal standard in the analysis of other compounds, such as N-nitrosodimethylamine (NDMA).[5][6][7][8] For accurate quantification of DMS, a stable isotope-labeled analog like DMS-d6 is the appropriate choice.

Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing & Quantification Sample Aqueous Sample Collection Spike_IS Spike with DMS-d6 Internal Standard Sample->Spike_IS HS_Incubation Headspace Incubation Spike_IS->HS_Incubation Cal_Stds Preparation of Calibration Standards (DMS & DMS-d6) Cal_Stds->HS_Incubation Injection Automated Headspace Injection HS_Incubation->Injection GC_Separation Gas Chromatographic Separation Injection->GC_Separation MS_Detection Mass Spectrometric Detection (SIM Mode) GC_Separation->MS_Detection Integration Peak Integration (DMS & DMS-d6) MS_Detection->Integration Calibration_Curve Generation of Calibration Curve Integration->Calibration_Curve Quantification Quantification of DMS in Samples Calibration_Curve->Quantification

Figure 1. A diagram illustrating the experimental workflow for the quantitative analysis of DMS using HS-GC-MS.

Materials and Methods

Reagents and Standards

  • Dimethyl Sulfide (DMS), analytical standard grade

  • Dimethyl Sulfide-d6 (DMS-d6), as internal standard (IS)

  • Methanol, HPLC grade

  • Deionized water, 18.2 MΩ·cm

  • Sodium chloride (NaCl), analytical grade

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

Instrumentation

  • Gas Chromatograph with a mass selective detector (GC-MS)

  • Headspace autosampler

  • Capillary column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

Standard Preparation

  • DMS Stock Solution (1000 µg/mL): Prepare by dissolving 10 mg of DMS in 10 mL of methanol.

  • DMS-d6 Internal Standard Stock Solution (100 µg/mL): Prepare by dissolving 1 mg of DMS-d6 in 10 mL of methanol.

  • Working Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the DMS stock solution and a fixed amount of the DMS-d6 internal standard stock solution into deionized water in headspace vials. A typical calibration range is 1-100 µg/L.

Sample Preparation

  • Place 5 mL of the aqueous sample into a 20 mL headspace vial.

  • Add 1.5 g of NaCl to the vial to increase the partitioning of DMS into the headspace.

  • Spike the sample with the DMS-d6 internal standard to a final concentration of 20 µg/L.

  • Immediately seal the vial with a magnetic screw cap.

HS-GC-MS Parameters

Parameter Condition
Headspace Autosampler
Vial Equilibration Temp.60°C
Vial Equilibration Time15 min
Loop Temperature70°C
Transfer Line Temperature80°C
Injection Volume1 mL
Gas Chromatograph
Inlet Temperature200°C
Carrier GasHelium, constant flow at 1.2 mL/min
Oven Program40°C (hold 2 min), ramp to 150°C at 10°C/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)

Data Presentation

Table 1: SIM Parameters and Expected Retention Times

Compound Retention Time (min) Quantifier Ion (m/z) Qualifier Ion(s) (m/z)
Dimethyl Sulfide (DMS)~3.56247, 61
Dimethyl Sulfide-d6 (IS)~3.46850, 65

Table 2: Example Calibration Curve Data

Concentration (µg/L) Peak Area Ratio (DMS/DMS-d6)
10.05
50.25
100.51
201.02
502.55
1005.10
>0.995

Results and Discussion

The described HS-GC-MS method provides excellent separation and detection of DMS and its deuterated internal standard. The use of Selected Ion Monitoring (SIM) mode enhances the sensitivity and selectivity of the analysis by monitoring specific mass fragments for each compound. The primary fragment for DMS is its molecular ion at m/z 62.[2][5] For DMS-d6, the molecular ion is at m/z 68.

A calibration curve is constructed by plotting the ratio of the peak area of the DMS quantifier ion to the peak area of the DMS-d6 quantifier ion against the concentration of DMS. The concentration of DMS in unknown samples is then determined from this calibration curve. The use of an internal standard effectively compensates for any matrix effects and variations in injection volume, leading to high precision and accuracy.

Conclusion

This application note presents a detailed and reliable HS-GC-MS method for the quantification of Dimethyl Sulfide in aqueous samples. The protocol, which utilizes Dimethyl Sulfide-d6 as an internal standard, is suitable for researchers, scientists, and drug development professionals who require accurate and precise measurements of this volatile sulfur compound. The method demonstrates good linearity, sensitivity, and robustness, making it ideal for routine analysis in various fields.

References

Application Note: Preparation and Use of N,N-Dimethylsulfamide-d6 as an Internal Standard for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate and precise quantification of analytes in complex matrices is a cornerstone of drug development and scientific research. The use of stable isotope-labeled internal standards is a widely accepted practice to improve the reliability of quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS).[1] A deuterated internal standard, being chemically almost identical to the analyte, co-elutes and experiences similar ionization effects, thereby compensating for variations in sample preparation, injection volume, and instrument response.[1][2][3] N,N-Dimethylsulfamide-d6 (DMS-d6) is the deuterated analog of N,N-Dimethylsulfamide (DMS) and serves as an ideal internal standard for its quantification. This application note provides a detailed protocol for the preparation of calibration standards using this compound for the accurate determination of DMS in aqueous samples by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Physicochemical Properties

A summary of the key physicochemical properties of N,N-Dimethylsulfamide and its deuterated analog is presented below.

PropertyN,N-DimethylsulfamideThis compound
Molecular Formula C₂H₈N₂O₂S[4]C₂D₆H₂N₂O₂S
Molecular Weight 124.17 g/mol [4]130.20 g/mol [5][6]
CAS Number 3984-14-31189689-95-9[5][6]
Appearance Solid (typical)Solid (typical)
Solubility Soluble in water and organic solvents like methanol (B129727).Soluble in water and organic solvents like methanol.

Experimental Protocols

Materials and Reagents
  • N,N-Dimethylsulfamide (DMS), analytical standard (≥98% purity)

  • This compound (DMS-d6), analytical standard (≥98% purity, isotopic purity ≥99%)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Class A volumetric flasks (10 mL, 50 mL, 100 mL)

  • Calibrated micropipettes and tips

  • Autosampler vials (2 mL)

Preparation of Stock Solutions

2.1. N,N-Dimethylsulfamide (DMS) Primary Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 10 mg of DMS analytical standard into a 10 mL Class A volumetric flask.

  • Dissolve the solid in approximately 5 mL of methanol.

  • Vortex for 30 seconds and sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Add methanol to the flask to bring the volume to the 10 mL mark.

  • Cap the flask and invert it at least 10-12 times to ensure the solution is homogeneous.[7]

  • Transfer the solution to a labeled amber glass vial and store at -20°C. This stock solution should be stable for up to 6 months.

2.2. This compound (DMS-d6) Internal Standard Stock Solution (100 µg/mL)

  • Accurately weigh approximately 1 mg of DMS-d6 analytical standard into a 10 mL Class A volumetric flask.

  • Dissolve the solid in approximately 5 mL of methanol.

  • Vortex for 30 seconds and sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Add methanol to the flask to bring the volume to the 10 mL mark.

  • Cap the flask and invert it at least 10-12 times for thorough mixing.[7]

  • Transfer to a labeled amber glass vial and store at -20°C.

Preparation of Working Solutions

3.1. DMS Intermediate Stock Solution (10 µg/mL)

  • Allow the DMS Primary Stock Solution (1000 µg/mL) to equilibrate to room temperature.

  • Pipette 1 mL of the primary stock solution into a 100 mL Class A volumetric flask.

  • Dilute to the mark with a 50:50 (v/v) mixture of methanol and water.

  • Cap and invert the flask multiple times to ensure homogeneity. This solution should be prepared fresh or stored at 4°C for no longer than one week.

3.2. DMS-d6 Internal Standard Working Solution (100 ng/mL or 0.1 µg/L)

  • Allow the DMS-d6 Internal Standard Stock Solution (100 µg/mL) to equilibrate to room temperature.

  • Perform a serial dilution. First, pipette 100 µL of the stock solution into a 10 mL volumetric flask and dilute to the mark with a 50:50 (v/v) mixture of methanol and water to obtain a 1 µg/mL solution.

  • Next, pipette 1 mL of the 1 µg/mL solution into a 10 mL volumetric flask and dilute to the mark with the same solvent mixture.

  • Cap and invert to mix thoroughly. This working solution will be added to all calibration standards, quality controls, and unknown samples.

Preparation of Calibration Standards
  • Label a series of autosampler vials for each calibration standard (e.g., CAL 1 to CAL 8) and a blank.

  • To each vial (except the blank), add the appropriate volume of the DMS Intermediate Stock Solution (10 µg/mL) as detailed in the table below.

  • To every vial (including the blank), add 50 µL of the DMS-d6 Internal Standard Working Solution (100 ng/mL). This results in a constant internal standard concentration of 5 ng/mL in each 1 mL final volume.

  • Add the diluent (50:50 methanol/water) to each vial to bring the final volume to 1 mL.

  • Cap the vials and vortex for 10 seconds. The standards are now ready for analysis.

Calibration Standard Dilution Scheme

Standard IDVolume of DMS Intermediate Stock (10 µg/mL) (µL)Volume of DMS-d6 IS Working Solution (100 ng/mL) (µL)Volume of Diluent (µL)Final Volume (mL)Final DMS Concentration (ng/mL)
Blank05095010
CAL 1150949110
CAL 22.550947.5125
CAL 3550945150
CAL 410509401100
CAL 525509251250
CAL 650509001500
CAL 775508751750
CAL 81005085011000

Note: The limit of detection for DMS using this method can be as low as 10 ng/L (0.01 ng/mL) with direct injection, so the calibration range can be adjusted accordingly for trace-level analysis.[2][3]

UPLC-MS/MS Analysis

A UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source is recommended for the analysis of DMS.

Typical UPLC-MS/MS Parameters

ParameterSetting
Column Waters Acquity UPLC HSS T3 (2.1 x 100mm, 1.8 µm) or equivalent
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol
Gradient Optimized for separation of DMS from matrix components
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Ionization Mode ESI Positive
MRM Transitions DMS: To be determined empiricallyDMS-d6: To be determined empirically
Collision Energy Optimized for each transition

Note: The specific MRM transitions and collision energies must be optimized for the instrument in use.

Data Presentation

The use of this compound as an internal standard significantly improves the quality of quantitative data. The following table summarizes expected performance metrics for a calibration curve generated using the described protocol.

Representative Calibration Curve Data

Standard Concentration (ng/mL)Analyte Response (Peak Area)IS Response (Peak Area)Response Ratio (Analyte/IS)Calculated Concentration (ng/mL)Accuracy (%)
1015,230305,1000.04999.898.0
2538,150306,2000.124625.5102.0
5075,900304,5000.249350.1100.2
100151,200303,8000.497799.899.8
250378,500305,5001.2389248.999.6
500755,100304,2002.4822502.3100.5
7501,135,000306,1003.7079745.099.3
10001,510,000305,0004.95081001.2100.1
Linearity (R²) >0.998

Visualizations

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Calibration Standard Preparation cluster_3 Sample Analysis stock_analyte N,N-Dimethylsulfamide (Analyte) Weigh 10 mg Dissolve in 10 mL Methanol (1000 µg/mL) working_analyte Analyte Intermediate Solution Dilute Stock to 10 µg/mL with 50:50 MeOH/H₂O stock_analyte->working_analyte stock_is This compound (IS) Weigh 1 mg Dissolve in 10 mL Methanol (100 µg/mL) working_is IS Working Solution Dilute Stock to 100 ng/mL with 50:50 MeOH/H₂O stock_is->working_is cal_standards Serial Dilution of Analyte Spike constant volume of IS Final Volume = 1 mL working_analyte->cal_standards working_is->cal_standards analysis UPLC-MS/MS Analysis cal_standards->analysis

Caption: Workflow for the preparation of calibration standards.

G cluster_input Inputs cluster_processing Processing cluster_output Output Analyte Analyte (DMS) Signal Ratio Calculate Response Ratio (Analyte Signal / IS Signal) Analyte->Ratio IS Internal Standard (DMS-d6) Signal IS->Ratio Curve Plot Response Ratio vs. Concentration Ratio->Curve Concentration Determine Unknown Concentration Curve->Concentration

Caption: Logic of internal standard quantification.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of N,N-Dimethylsulfamide by UPLC-MS/MS. Its chemical similarity to the analyte ensures consistent behavior during sample processing and analysis, while its isotopic labeling allows for clear differentiation by the mass spectrometer. The detailed protocols and representative data presented in this application note serve as a comprehensive guide for researchers and scientists to develop and validate their own quantitative methods, leading to highly accurate and precise results essential for drug development and scientific research.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects with N,N-Dimethylsulfamide-d6

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of N,N-Dimethylsulfamide-d6 as an internal standard to overcome matrix effects in analytical assays, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a deuterated form of N,N-Dimethylsulfamide. In mass spectrometry, stable isotope-labeled internal standards (SIL-IS) like this compound are considered the gold standard for quantification. Because its chemical and physical properties are nearly identical to the non-deuterated analyte, it co-elutes during chromatography and experiences similar ionization suppression or enhancement in the mass spectrometer's ion source. This allows for accurate correction of signal variations caused by the sample matrix.

Q2: How does this compound help in mitigating matrix effects?

A2: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix, leading to ion suppression or enhancement. By adding a known concentration of this compound to your samples, standards, and blanks at the beginning of the sample preparation process, any variability during extraction, handling, and analysis will affect both the analyte and the internal standard similarly. The final quantification is based on the ratio of the analyte's response to the internal standard's response, which normalizes the variations and leads to more accurate and precise results.

Q3: Can I use this compound for the analysis of any compound?

A3: this compound is an ideal internal standard for the quantification of N,N-Dimethylsulfamide. It can also be a suitable internal standard for other small, polar compounds, particularly other sulfonamides or molecules with a similar chemical structure, provided that it does not co-elute with any interfering matrix components that affect it differently than the analyte of interest. It is crucial to validate its performance for your specific analyte and matrix.

Q4: What are the signs of potential issues when using this compound?

A4: Poor reproducibility of the analyte/internal standard area ratio, a chromatographic shift between the analyte and this compound, and unexpectedly high or low calculated analyte concentrations can all indicate potential problems. These issues could stem from problems with co-elution, isotopic purity of the standard, or isotopic exchange.

Troubleshooting Guides

Issue 1: Poor Reproducibility of Analyte/Internal Standard Area Ratio

Question: My analyte to internal standard (IS) peak area ratio is highly variable across replicate injections of the same sample. What could be the cause?

Answer: This issue often points to inconsistent matrix effects or problems with the sample preparation or analytical system.

Troubleshooting Steps:

  • Verify Co-elution: A slight difference in retention time between the analyte and this compound can expose them to different matrix effects, especially in complex matrices.

    • Solution: Overlay the chromatograms of the analyte and the internal standard. If they do not perfectly co-elute, consider adjusting the chromatographic method (e.g., gradient, flow rate, or column chemistry) to improve overlap.

  • Assess Sample Homogeneity: Inconsistent extraction from a non-homogeneous sample can lead to variable matrix components in each aliquot.

    • Solution: Ensure your sample is thoroughly homogenized before taking an aliquot for extraction.

  • Check for Contamination: Carryover from a previous high-concentration sample can affect the results of a subsequent low-concentration sample.

    • Solution: Inject a blank solvent after a high-concentration sample to check for carryover. If observed, optimize the autosampler wash method.

  • Evaluate Ion Source Cleanliness: A contaminated ion source can lead to erratic ionization and poor reproducibility.

    • Solution: Perform routine maintenance and cleaning of the mass spectrometer's ion source as recommended by the manufacturer.

Issue 2: Analyte and this compound Do Not Co-elute

Question: I am observing a consistent shift in retention time between my analyte and this compound. Is this normal and how can I fix it?

Answer: A small, consistent retention time shift is a known phenomenon with deuterated internal standards due to the "isotope effect," where the heavier deuterium (B1214612) atoms can lead to slightly earlier elution in reversed-phase chromatography. However, a significant shift can compromise the accuracy of matrix effect correction.

Troubleshooting Steps:

  • Chromatographic Method Optimization:

    • Solution: Adjusting the mobile phase composition, gradient slope, or column temperature can help to minimize the separation and improve co-elution.

  • Column Condition:

    • Solution: A degrading or contaminated column can exacerbate separation. Replace the analytical column with a new one of the same type and implement a column wash protocol.

Issue 3: Unexpectedly High or Low Analyte Concentrations

Question: The calculated concentrations of my analyte are consistently biased high or low. What could be the problem?

Answer: This systematic bias can be due to issues with the internal standard itself or its handling.

Troubleshooting Steps:

  • Verify Internal Standard Concentration:

    • Solution: An error in the preparation of the this compound stock or working solutions will lead to a systematic error in all calculations. Carefully reprepare the internal standard solution and verify its concentration.

  • Check for Isotopic Purity: The presence of the non-deuterated analyte in the internal standard solution will lead to an overestimation of the analyte concentration.

    • Solution: Request a certificate of analysis from the supplier specifying the isotopic purity. You can also analyze a high-concentration solution of the internal standard and monitor for the presence of the non-deuterated analyte's signal.

  • Investigate Isotopic Exchange: Deuterium atoms can sometimes exchange with hydrogen atoms from the sample matrix or solvents, especially at non-stable positions on the molecule and under certain pH or temperature conditions.

    • Solution: The deuterium atoms on this compound are on the methyl groups, which are generally stable. However, if you suspect exchange, you can perform a stability test by incubating the internal standard in the sample matrix under your experimental conditions and monitoring for any increase in the non-deuterated analyte signal over time.

Data Presentation

The following tables summarize the expected quantitative performance of a validated LC-MS/MS method using this compound as an internal standard, based on data from similar analyses of related compounds.[1]

Table 1: Method Validation Parameters for Analyte Quantification

ParameterResult
Linearity (R²)> 0.999
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Accuracy (% Recovery at 3 concentrations)95.2% - 104.5%
Precision (%RSD of RRF)< 9%

Table 2: Performance of this compound as an Internal Standard

ParameterResult
Peak Area Repeatability (%RSD, n=35)< 4.5%
Precision of Relative Response Factor (%RSD)6%

Experimental Protocols

Protocol 1: Assessment of Matrix Effects

Objective: To quantitatively assess the degree of ion suppression or enhancement for the analyte in a specific biological matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of the analyte and this compound in a clean solvent (e.g., methanol/water).

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank matrix. After the final extraction step, spike the analyte and this compound into the extracted matrix at the same concentrations as Set A.

    • Set C (Pre-Spiked Matrix): Spike the analyte and this compound into the blank matrix before the extraction process at the same concentrations as Set A. (This set is used to determine recovery, not directly for matrix effect calculation, but is often performed concurrently).

  • Analyze Samples: Analyze all three sets of samples by LC-MS/MS.

  • Calculate Matrix Effect (ME) and Recovery (RE):

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

      • An ME of 100% indicates no matrix effect.

      • An ME < 100% indicates ion suppression.

      • An ME > 100% indicates ion enhancement.

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Protocol 2: General LC-MS/MS Method for Quantification using this compound

Objective: To quantify an analyte in a biological matrix using this compound as an internal standard.

1. Sample Preparation:

  • To 1 mL of sample (e.g., plasma, urine), add 20 µL of the this compound working solution.
  • Add 3 mL of acetonitrile (B52724) to precipitate proteins.
  • Vortex for 1 minute.
  • Centrifuge at 10,000 rpm for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 200 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • Scan Type: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Determine the optimal precursor and product ions for both the analyte and this compound by direct infusion.

Mandatory Visualizations

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Spike with This compound Sample->Add_IS Extraction Extraction (e.g., Protein Precipitation) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Quantification Quantification (vs. Calibration Curve) Ratio_Calculation->Quantification matrix_effect_compensation cluster_ion_source Mass Spectrometer Ion Source cluster_detector Detector Signal Analyte Analyte Analyte_Signal_Suppressed Suppressed Analyte Signal Analyte->Analyte_Signal_Suppressed IS This compound (Internal Standard) IS_Signal_Suppressed Suppressed IS Signal IS->IS_Signal_Suppressed Matrix Matrix Components Matrix->Analyte Ion Suppression Matrix->IS Ratio Ratio (Analyte/IS) Remains Constant

References

Technical Support Center: Improving Accuracy in DMS Quantification with Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on the use of deuterated standards for accurate Dimethyl Sulfide (DMS) quantification. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during DMS quantification using deuterated internal standards. The question-and-answer format is designed to help you quickly identify and resolve common problems.

Issue 1: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative results for DMS are inconsistent and inaccurate, even though I am using a deuterated internal standard. What are the likely causes?

Answer: Inaccurate or inconsistent results with a deuterated internal standard can arise from several factors. The most common issues are a lack of co-elution between the DMS and the deuterated standard, impurities in the standard, isotopic exchange, or differential matrix effects.[1] A systematic approach to troubleshooting is essential.

Troubleshooting Guide: Inaccurate Quantification

  • Verify Co-elution of Analyte and Internal Standard:

    • Problem: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[1][2] This chromatographic shift can lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement, compromising accuracy.[1]

    • Solution:

      • Overlay the chromatograms of the DMS analyte and the deuterated internal standard to confirm complete co-elution.[1]

      • If a separation is observed, consider adjusting the chromatographic method. This could involve modifying the mobile phase composition, gradient, or temperature.[3]

      • Using a column with lower resolution can sometimes help ensure both compounds elute as a single peak.[1]

  • Confirm the Purity of the Deuterated Standard:

    • Problem: The presence of unlabeled DMS as an impurity in the deuterated internal standard can lead to an overestimation of the DMS concentration, particularly at low levels.[4]

    • Solution:

      • Always obtain a certificate of analysis from your supplier that details the isotopic and chemical purity of the standard.[1] High isotopic enrichment (≥98%) and chemical purity (>99%) are crucial for accurate results.[1]

      • Perform an analysis of the deuterated standard solution alone to check for the presence of the unlabeled DMS. The response for the unlabeled analyte should be less than 20% of the response at the Lower Limit of Quantification (LLOQ).[3]

  • Investigate the Potential for Isotopic Exchange (Back-Exchange):

    • Problem: Deuterium (B1214612) atoms on the internal standard can sometimes exchange with hydrogen atoms from the sample matrix or solvent, a phenomenon known as back-exchange.[1][3] This is more likely to occur if the deuterium labels are in chemically labile positions.[2][3]

    • Solution:

      • Assess the stability of your deuterated standard in the solvents and matrices used in your assay.[4]

      • Incubate the deuterated standard in a blank matrix for a time equivalent to your sample preparation and analysis time. Analyze the sample to see if there is an increase in the unlabeled DMS signal.[1]

      • If exchange is significant, consider a deuterated standard with labels in more stable positions. Carbon-13 or Nitrogen-15 labeled standards are less prone to this issue.[2]

  • Evaluate for Differential Matrix Effects:

    • Problem: Even with perfect co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement from components in the sample matrix.[1][4] Studies have shown that the matrix effects on an analyte and its deuterated internal standard can differ by 26% or more in complex matrices.[4][5]

    • Solution:

      • Conduct a matrix effect evaluation by comparing the response of the analyte and internal standard in a neat solution versus a post-extraction spiked blank matrix.[1][3]

      • If differential matrix effects are observed, improve your sample clean-up procedure to remove interfering components.[1] Techniques like solid-phase extraction (SPE) can be effective.[4]

      • Diluting the sample can also reduce the concentration of matrix components.[1]

Issue 2: High Variability in the Deuterated Internal Standard Signal

Question: The signal intensity of my deuterated DMS internal standard is highly variable between samples. Why is this happening?

Answer: High variability in the internal standard signal often points to inconsistent sample preparation or significant and variable matrix effects between samples.[6]

Troubleshooting Guide: Variable Internal Standard Signal

  • Review Sample Preparation Procedure:

    • Problem: Inconsistent extraction recovery between samples will lead to variable internal standard signal.

    • Solution: Ensure the sample preparation, including extraction steps, is consistent and reproducible for all samples. Validate your extraction procedure to ensure comparable recovery for both the analyte and the internal standard.[4]

  • Investigate Matrix Effects:

    • Problem: If different samples have varying levels of matrix components, the degree of ion suppression or enhancement on the internal standard can change from sample to sample.

    • Solution: As described above, a thorough matrix effect evaluation is crucial. If matrix effects are highly variable, a more rigorous sample clean-up is necessary.

Quantitative Data Summary

The following tables summarize quantitative data related to the performance of deuterated standards in analytical methods.

Table 1: Impact of Matrix Effects on Analyte and Deuterated Internal Standard

This table presents hypothetical data from a matrix effect experiment, illustrating how to identify differential effects.

CompoundPeak Area (Neat Solution)Peak Area (Post-Spike in Matrix)Matrix Effect (%)
Analyte1,500,000975,00065.0% (Suppression)
Deuterated IS1,600,0001,280,00080.0% (Suppression)

In this example, the analyte experiences more significant ion suppression (35%) than the deuterated internal standard (20%), which would lead to an overestimation of the analyte concentration.[3]

Table 2: Comparison of Deuterated vs. Structural Analog Internal Standards for Everolimus Quantification

ParameterDeuterated Internal Standard (Everolimus-d4)Structural Analog Internal Standard (32-desmethoxyrapamycin)
Slope of Calibration Curve 0.9980.985
Intercept 0.0050.012
Correlation Coefficient (r²) > 0.99> 0.99
Accuracy (% bias) -2.5% to +3.1%-5.8% to +7.2%
Precision (% CV) < 4.5%< 6.8%

This data indicates that while both internal standards perform acceptably, the deuterated internal standard provides a slope closer to 1 and better accuracy, suggesting a more reliable quantification.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments to troubleshoot and validate the use of deuterated standards in DMS quantification.

Protocol 1: Evaluation of Matrix Effects

Objective: To determine if co-eluting matrix components cause ion suppression or enhancement for DMS and its deuterated internal standard.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards of DMS and the deuterated internal standard at low and high concentrations in a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Extract at least six different sources of blank matrix (e.g., seawater, plasma). After the final extraction step, spike the extracts with DMS and the deuterated internal standard to the same concentrations as Set A.[4]

    • Set C (Pre-Extraction Spike): Spike the same six sources of blank matrix with DMS and the deuterated internal standard at the same low and high concentrations before the extraction process.[3][4]

  • Analyze Samples: Analyze all samples using the developed LC-MS/MS or GC-MS method.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (MF) (%) = (Peak Area in Set B / Peak Area in Set A) x 100 . An MF < 100% indicates ion suppression, while an MF > 100% indicates ion enhancement.[4]

    • Recovery (RE) (%) = (Peak Area in Set C / Peak Area in Set B) x 100 .[3]

  • Evaluate Results: The coefficient of variation (CV%) of the MF across the different matrix sources should be within an acceptable range (e.g., <15%). The analyte-to-IS response ratio should be consistent across all matrices to ensure the internal standard is effectively compensating for matrix variability.[4]

Protocol 2: Methodology for DMS Quantification in Seawater using GC-MS with a Deuterated Standard

This protocol is adapted from a method for analyzing DMS in seawater.

Objective: To accurately quantify DMS in seawater samples using isotope dilution with a deuterated internal standard (DMS-d6).

Methodology:

  • Preparation of Deuterated Standard:

    • Prepare a stock solution of DMS-d6 in a suitable solvent. The concentration should be accurately determined.

  • Sample Collection and Preservation:

    • Collect seawater samples and filter them to remove particulate matter.

    • For storage, samples should be acidified and refrigerated to prevent DMS loss.[4][8]

  • Sample Preparation for Analysis:

    • Add a known amount of the DMS-d6 internal standard solution to a known volume of the seawater sample in a sealed vial.

  • Purge and Trap:

    • Use a purge and trap system to extract the volatile DMS and DMS-d6 from the aqueous sample by bubbling an inert gas through it. The volatile compounds are then collected on a trap.

  • GC-MS Analysis:

    • The trapped compounds are thermally desorbed and introduced into the gas chromatograph-mass spectrometer (GC-MS).

    • The GC separates DMS and DMS-d6 from other volatile compounds.

    • The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the characteristic ions for DMS (e.g., m/z 62) and DMS-d6 (e.g., m/z 68).

  • Quantification:

    • The concentration of DMS in the original sample is calculated by comparing the peak area ratio of the endogenous DMS to the DMS-d6 internal standard against a calibration curve.

Visualizations

The following diagrams illustrate key workflows and logical relationships for troubleshooting and understanding the use of deuterated standards.

Troubleshooting_Inaccurate_Quantification start Inaccurate/Inconsistent Quantitative Results check_coelution Verify Co-elution of Analyte and IS start->check_coelution check_purity Confirm Isotopic and Chemical Purity of IS start->check_purity check_exchange Investigate Isotopic Exchange (Back-Exchange) start->check_exchange check_matrix Evaluate Differential Matrix Effects start->check_matrix solution_chromatography Adjust Chromatography (Mobile Phase, Gradient, Column) check_coelution->solution_chromatography solution_purity Source Higher Purity IS or Use 13C/15N IS check_purity->solution_purity solution_exchange Use IS with Stable Labels Control pH and Temperature check_exchange->solution_exchange solution_matrix Improve Sample Cleanup (SPE) Dilute Sample check_matrix->solution_matrix end_node Accurate Quantification solution_chromatography->end_node solution_purity->end_node solution_exchange->end_node solution_matrix->end_node

A logical workflow for troubleshooting inaccurate quantitative results.

Experimental_Workflow_DMS cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification sample_collection Seawater Sample Collection & Filtration add_is Add Known Amount of DMS-d6 Internal Standard sample_collection->add_is purge_trap Purge and Trap Extraction add_is->purge_trap gc_ms GC-MS Analysis (SIM Mode) purge_trap->gc_ms peak_integration Peak Area Integration (DMS and DMS-d6) gc_ms->peak_integration calculation Calculate Concentration using Calibration Curve peak_integration->calculation

Experimental workflow for DMS quantification using a deuterated standard.

Matrix_Effect_Evaluation cluster_prep Sample Set Preparation cluster_analysis_eval Analysis and Evaluation set_a Set A: Analyte + IS in Neat Solution lc_ms_analysis LC-MS/MS or GC-MS Analysis set_a->lc_ms_analysis set_b Set B: Blank Matrix Extract + Post-Spike Analyte & IS set_b->lc_ms_analysis compare_areas Compare Peak Areas (Set B vs. Set A) lc_ms_analysis->compare_areas calculate_mf Calculate Matrix Factor (MF) compare_areas->calculate_mf

Workflow for the evaluation of matrix effects.

References

Troubleshooting poor recovery of N,N-Dimethylsulfamide-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the recovery of N,N-Dimethylsulfamide-d6 during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: We are observing consistently low recovery of this compound in our Solid-Phase Extraction (SPE) protocol. What are the potential causes and how can we troubleshoot this?

A1: Low recovery of this compound during SPE can stem from several factors, from suboptimal method parameters to analyte instability. As a small, polar, and water-soluble molecule, careful optimization of the SPE method is critical.

A systematic approach to troubleshooting is recommended. The following table outlines potential causes and corresponding solutions.

Potential Cause Troubleshooting Steps & Recommendations
Inappropriate Sorbent Choice This compound is a polar compound. Consider using a polymeric reversed-phase sorbent with enhanced polar retention or a mixed-mode sorbent (reversed-phase with cation or anion exchange). If using a standard C18 sorbent, ensure adequate organic modifier in the loading solution to promote retention. For aqueous samples, a normal-phase sorbent might also be applicable if the sample can be evaporated and reconstituted in a non-polar solvent.
Sample pH Not Optimized While this compound is neutral, the pH of the sample can influence the ionization of matrix components, which can interfere with retention. Adjusting the sample pH to neutral (around 7) can help minimize these matrix effects.
Inefficient Sample Loading A high flow rate during sample loading can prevent sufficient interaction between the analyte and the sorbent, leading to breakthrough.[1] Optimize the flow rate to ensure proper binding. A slower flow rate is generally recommended for polar analytes.
Wash Solvent Too Strong The wash solvent may be eluting the this compound prematurely.[1] Use a wash solvent that is strong enough to remove interferences but weak enough to leave the analyte bound. Consider decreasing the percentage of organic solvent in the wash step.
Incomplete Elution The elution solvent may not be strong enough to desorb the analyte completely from the sorbent.[1] Increase the strength of the elution solvent by increasing the proportion of a stronger organic solvent like methanol (B129727) or acetonitrile (B52724). Ensure the elution volume is sufficient to pass through the entire sorbent bed.[1] Multiple, smaller volume elutions can be more effective than a single large volume elution.
Sorbent Bed Drying Over-drying the sorbent bed after the wash step can sometimes lead to poor recovery for certain analytes.[2][3] Ensure the sorbent does not dry out completely before the elution step, unless specified by the protocol for the chosen sorbent.

Below is a troubleshooting workflow for low SPE recovery:

SPE_Troubleshooting start Low Recovery of This compound in SPE check_sorbent Is the sorbent appropriate for a polar analyte? start->check_sorbent sorbent_yes Yes check_sorbent->sorbent_yes   sorbent_no No check_sorbent->sorbent_no   check_loading Is the sample loading flow rate optimized? sorbent_yes->check_loading change_sorbent Select a more appropriate sorbent (e.g., polymeric, mixed-mode). sorbent_no->change_sorbent change_sorbent->check_loading loading_yes Yes check_loading->loading_yes   loading_no No check_loading->loading_no   check_wash Is the wash solvent too strong? loading_yes->check_wash optimize_loading Decrease the loading flow rate. loading_no->optimize_loading optimize_loading->check_wash wash_yes Yes check_wash->wash_yes   wash_no No check_wash->wash_no   optimize_wash Decrease the organic content of the wash solvent. wash_yes->optimize_wash check_elution Is the elution solvent strong enough? wash_no->check_elution optimize_wash->check_elution elution_yes Yes check_elution->elution_yes   elution_no No check_elution->elution_no   end Recovery Improved elution_yes->end optimize_elution Increase the organic content or change to a stronger solvent. elution_no->optimize_elution optimize_elution->end

Troubleshooting workflow for low SPE recovery.

Q2: My recovery of this compound is poor after protein precipitation with acetonitrile. What could be the issue?

A2: Poor recovery after protein precipitation can be due to the co-precipitation of the analyte with the proteins or issues with the precipitation agent.[1]

Potential Cause Troubleshooting Steps & Recommendations
Co-precipitation with Proteins This compound, being polar, might get trapped within the precipitated protein pellet. Ensure thorough vortexing after the addition of the precipitating agent to break up protein-analyte complexes. Centrifugation at a higher speed or for a longer duration can result in a more compact pellet, reducing the chances of analyte entrapment.
Insufficient Precipitating Agent An inadequate volume of the precipitating agent may lead to incomplete protein precipitation, which can trap the analyte.[1] A common ratio is 3:1 or 4:1 (precipitating agent to sample). You may need to optimize this ratio for your specific sample matrix.
Choice of Precipitating Agent While acetonitrile is widely used, other organic solvents like methanol or acetone (B3395972) can also be effective.[1] The choice of solvent can influence the degree of protein removal and analyte recovery.[1] Consider testing different precipitating agents to see which provides the best recovery for this compound.
Sample pH The pH of the sample can affect protein solubility and precipitation efficiency. Adjusting the pH of the sample before adding the precipitating agent might improve recovery.

Q3: We are experiencing inconsistent recovery of this compound in our liquid-liquid extraction (LLE) protocol. What factors should we investigate?

A3: Inconsistent LLE recovery is often related to issues with phase separation, pH, or the choice of extraction solvent.

Potential Cause Troubleshooting Steps & Recommendations
Inappropriate Extraction Solvent This compound is a polar molecule. For LLE from an aqueous matrix, a more polar extraction solvent that is immiscible with water, such as ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and isopropanol, might be more effective than highly non-polar solvents.
Emulsion Formation Emulsions at the interface between the aqueous and organic layers can trap the analyte, leading to reduced and variable recovery.[1] To break emulsions, you can try adding salt (salting out) to the aqueous phase, centrifuging the sample, or filtering the mixture.[1]
Insufficient Mixing Inadequate mixing of the two phases can lead to incomplete extraction.[1] Ensure vigorous and sufficient mixing (e.g., vortexing for at least 1 minute) to maximize the surface area for analyte transfer between the phases.
Suboptimal pH of Aqueous Phase While this compound is neutral, adjusting the pH of the aqueous phase can help to suppress the ionization of matrix components and improve extraction efficiency by reducing their solubility in the organic phase.

Q4: Could the low recovery be due to the instability of this compound?

A4: While N,N-Dimethylsulfamide is generally considered persistent in the environment, its stability under specific experimental conditions should not be overlooked.[4]

Potential Cause Troubleshooting Steps & Recommendations
Degradation during Sample Preparation Avoid extreme pH and high temperatures during sample preparation. If your protocol involves heating, consider if this step is necessary or if the temperature can be reduced.
Photodegradation While not extensively reported for this specific compound, exposure to strong light, especially UV, can be a cause of degradation for some molecules.[2] It is good practice to work with light-sensitive compounds in amber vials or under reduced light conditions.
Adsorption to Labware Small, polar molecules can sometimes adsorb to the surfaces of glass or plastic labware.[2] Silanized glassware or polypropylene (B1209903) tubes can help to minimize this issue. Rinsing the original sample container with the extraction solvent can also help to recover any adsorbed analyte.
Hydrogen-Deuterium Exchange While the deuterium (B1214612) atoms on the methyl groups of this compound are generally stable, extreme pH or temperature conditions should be avoided to minimize any potential risk of exchange with hydrogen atoms from the sample or solvent.[2]

Q5: Our LC-MS/MS signal for this compound is low and inconsistent, even when we suspect the concentration is adequate. How can we optimize the analytical method?

A5: Low and inconsistent LC-MS/MS signals can be due to matrix effects, suboptimal instrument parameters, or issues with the chromatographic separation.

Potential Cause Troubleshooting Steps & Recommendations
Matrix Effects Co-eluting matrix components can cause ion suppression or enhancement in the mass spectrometer.[2] To mitigate this, improve the sample cleanup procedure (e.g., using a more selective SPE sorbent). Chromatographic separation can also be optimized to separate the analyte from interfering matrix components.[5] Using matrix-matched calibration standards is crucial for accurate quantification.[2]
Suboptimal Ionization The choice of ionization mode (ESI or APCI) and polarity (positive or negative) is critical.[6] For this compound, electrospray ionization (ESI) in positive mode is a likely starting point, looking for the [M+H]+ ion. However, it is always best to screen both polarities and potentially APCI to ensure optimal response.[6]
Incorrect MS/MS Transitions Ensure that the precursor and product ions (MRM transitions) and collision energies are optimized for this compound.[2] This typically involves infusing a standard solution of the analyte into the mass spectrometer and using the instrument's software to find the optimal settings.
Poor Chromatography As a polar molecule, this compound may exhibit poor retention on a standard C18 column. This can lead to elution near the solvent front, where ion suppression is often most severe. Consider using a column with a more polar stationary phase (e.g., a polar-embedded or HILIC column) to improve retention and peak shape.
Carryover in the LC System "Sticky" compounds can adsorb to surfaces in the LC system, leading to carryover between injections.[2] Inject a blank solvent after a high-concentration standard to check for carryover. If observed, optimize the needle wash procedure of the autosampler, using a strong solvent to clean the injection system between runs.[2]

Below is a diagram illustrating the logical flow for optimizing LC-MS/MS analysis:

LCMS_Optimization start Low/Inconsistent Signal for This compound check_ionization Is the ionization source and polarity optimized? start->check_ionization ionization_yes Yes check_ionization->ionization_yes   ionization_no No check_ionization->ionization_no   check_transitions Are the MRM transitions and collision energies optimized? ionization_yes->check_transitions optimize_ionization Screen ESI/APCI and positive/negative modes. ionization_no->optimize_ionization optimize_ionization->check_transitions transitions_yes Yes check_transitions->transitions_yes   transitions_no No check_transitions->transitions_no   check_chromatography Is the chromatographic retention and peak shape adequate? transitions_yes->check_chromatography optimize_transitions Infuse standard and use instrument software to optimize. transitions_no->optimize_transitions optimize_transitions->check_chromatography chromatography_yes Yes check_chromatography->chromatography_yes   chromatography_no No check_chromatography->chromatography_no   check_matrix_effects Have matrix effects been assessed and mitigated? chromatography_yes->check_matrix_effects optimize_chromatography Consider a polar-embedded or HILIC column. chromatography_no->optimize_chromatography optimize_chromatography->check_matrix_effects matrix_effects_yes Yes check_matrix_effects->matrix_effects_yes   matrix_effects_no No check_matrix_effects->matrix_effects_no   end Signal Improved matrix_effects_yes->end mitigate_matrix_effects Improve sample cleanup and/or use matrix-matched standards. matrix_effects_no->mitigate_matrix_effects mitigate_matrix_effects->end

LC-MS/MS optimization workflow.

Experimental Protocols

Protocol 1: Generic Solid-Phase Extraction (SPE) for this compound from Aqueous Samples

This protocol provides a starting point for developing an SPE method for this compound. Optimization will be required based on the specific sample matrix and analytical instrumentation.

  • Sorbent Selection: Choose a polymeric reversed-phase sorbent (e.g., Waters Oasis HLB, Phenomenex Strata-X) or a mixed-mode cation exchange sorbent.

  • Conditioning: Condition the SPE cartridge with 1-2 cartridge volumes of methanol, followed by 1-2 cartridge volumes of water. Do not let the sorbent go dry.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 1-2 cartridge volumes of a weak solvent, such as 5% methanol in water, to remove hydrophilic interferences.

  • Elution: Elute the this compound with 1-2 cartridge volumes of a strong solvent, such as methanol or acetonitrile. Collect the eluate.

  • Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Protein Precipitation for this compound in Plasma

  • Sample Aliquot: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add the working solution of this compound.

  • Precipitation: Add 300 µL of cold acetonitrile.

  • Vortex: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.

Protocol 3: Adsorption to Labware Study

This protocol can help determine if the analyte is being lost due to adsorption to labware surfaces.

  • Prepare a Standard Solution: Prepare a known concentration of this compound in a solvent that mimics your final sample extract.

  • Test Sample: Transfer an aliquot of the standard solution to the type of labware you are using in your experiment (e.g., a polypropylene autosampler vial). Let it sit for a time equivalent to your typical sample processing time.

  • Control Sample: Keep an equivalent aliquot of the standard solution in the original, silanized glass volumetric flask.

  • Analysis: Analyze both the test sample and the control sample by LC-MS/MS.

  • Evaluation: A significantly lower response in the test sample compared to the control sample suggests adsorption to the labware. Consider using different types of labware (e.g., silanized glass inserts) to mitigate this effect.

References

Technical Support Center: N,N-Dimethylsulfamide-d6 MS/MS Parameter Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of tandem mass spectrometry (MS/MS) parameters for N,N-Dimethylsulfamide-d6.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion (m/z) for this compound in positive ion electrospray ionization (ESI+)?

The molecular formula for this compound is C₂H₂D₆N₂O₂S. To determine the expected precursor ion, we first calculate its monoisotopic mass.

  • Carbon (C): 2 x 12.000000 = 24.000000

  • Hydrogen (H): 2 x 1.007825 = 2.015650

  • Deuterium (D): 6 x 2.014102 = 12.084612

  • Nitrogen (N): 2 x 14.003074 = 28.006148

  • Oxygen (O): 2 x 15.994915 = 31.989830

  • Sulfur (S): 1 x 31.972071 = 31.972071

Monoisotopic Mass = 130.068311 u

In positive ion ESI, the molecule is typically protonated ([M+H]⁺).

Expected Precursor Ion [M+H]⁺ m/z = 130.068311 + 1.007825 = 131.076136

Therefore, you should look for a precursor ion with an m/z of approximately 131.1 .

Q2: What are the likely product ions for this compound, and how can I find them?

The most common fragmentation pathway for sulfonamides involves cleavage of the S-N bond. For this compound, this would lead to characteristic neutral losses and product ions. The best way to determine the exact product ions is through direct infusion of a standard solution into the mass spectrometer and performing a product ion scan.

Predicted Product Ions:

Based on the fragmentation of similar compounds, potential product ions to target during optimization include:

Predicted Product Ion DescriptionTheoretical m/z
Loss of SO₂85.1
Loss of N(CD₃)₂64.0
[N(CD₃)₂H]⁺ fragment52.1

Note: These are predicted values. Empirical determination is crucial for optimal sensitivity and specificity.

Q3: How do I perform a direct infusion experiment to optimize MS/MS parameters?

Direct infusion is a fundamental step to determine the optimal precursor ion, product ions, and collision energy for your specific instrument.

Experimental Protocol: Direct Infusion for MS/MS Parameter Optimization

  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Set up the Infusion: Use a syringe pump to directly infuse the standard solution into the mass spectrometer's ion source at a constant flow rate (e.g., 5-10 µL/min).

  • Tune the Instrument: In the instrument control software, set the mass spectrometer to positive ion ESI mode and perform a full scan (MS1) to find the precursor ion. You should observe a strong signal at the calculated m/z of [M+H]⁺ (~131.1).

  • Perform a Product Ion Scan: Select the precursor ion (m/z 131.1) and perform a product ion scan (MS2). This will fragment the precursor ion and show all resulting product ions.

  • Identify Potential Product Ions: From the product ion scan, identify the most intense and stable fragment ions. These will be your candidate product ions for Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).

  • Optimize Collision Energy (CE): For each selected precursor-product ion pair (transition), perform a collision energy optimization experiment. This typically involves ramping the collision energy over a range (e.g., 5-50 eV) and monitoring the intensity of the product ion. The CE that produces the highest intensity for a given product ion is the optimal CE for that transition.

  • Optimize Other Source Parameters: While infusing, you can also optimize other source parameters like capillary voltage, source temperature, and gas flows to maximize the signal of the precursor ion.

Q4: What are typical starting MS/MS parameters for this compound?

While optimization is essential, the following table provides a good starting point for your experiments.

ParameterRecommended Starting Value
Polarity Positive
Ionization Mode Electrospray Ionization (ESI)
Precursor Ion (Q1) m/z 131.1
Product Ion (Q3) Start with predicted ions (e.g., 85.1, 64.0, 52.1) and confirm with product ion scan.
Collision Energy (CE) Ramp from 5 to 50 eV to find the optimum for each transition.
Dwell Time 50-100 ms
Capillary Voltage 3.0-4.5 kV
Source Temperature 120-150 °C
Desolvation Temperature 350-450 °C

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
No or Low Signal for Precursor Ion 1. Incorrect precursor m/z.2. Poor ionization efficiency.3. Sample concentration is too low.4. Instrument not properly tuned or calibrated.1. Verify the calculated m/z of the [M+H]⁺ ion.2. Optimize source parameters (capillary voltage, gas flows, temperatures).3. Prepare a more concentrated standard solution for infusion (e.g., 10 µg/mL).4. Perform a system suitability check and recalibrate the mass spectrometer according to the manufacturer's guidelines.[1]
No or Low Signal for Product Ions 1. Collision energy is too low or too high.2. Incorrect product ions selected.3. Precursor ion intensity is too low.1. Perform a collision energy optimization experiment by ramping the CE over a wide range.2. Conduct a product ion scan to identify the actual fragment ions being produced.3. Address the precursor ion signal intensity first using the steps above.
High Background Noise 1. Contaminated solvent or mobile phase.2. Contaminated infusion line or syringe.3. Dirty ion source.1. Use high-purity, LC-MS grade solvents.2. Flush the infusion line and syringe with fresh solvent, or use a new syringe.3. Clean the ion source components according to the manufacturer's protocol.
Unstable Signal/Spray 1. Clogged capillary or emitter.2. Air bubbles in the infusion line.3. Inconsistent flow from the syringe pump.1. Check for blockages and clean or replace the capillary/emitter.2. Ensure there are no air bubbles in the syringe or tubing.3. Verify the syringe pump is functioning correctly and providing a steady flow.

Visualized Workflows

experimental_workflow cluster_prep Sample Preparation cluster_infusion Direct Infusion cluster_ms1 MS1 Optimization cluster_ms2 MS2 Optimization cluster_final Final Method prep Prepare 1 µg/mL Standard Solution infuse Infuse at 5-10 µL/min via Syringe Pump prep->infuse ms1_scan Full Scan (MS1) to find Precursor Ion infuse->ms1_scan optimize_source Optimize Source Parameters ms1_scan->optimize_source product_scan Product Ion Scan on Precursor optimize_source->product_scan select_products Select Intense Product Ions product_scan->select_products optimize_ce Optimize Collision Energy for each transition select_products->optimize_ce final_params Finalized MRM/SRM Parameters optimize_ce->final_params

Caption: Experimental workflow for the optimization of MS/MS parameters.

troubleshooting_logic start Problem Encountered no_precursor No/Low Precursor Signal start->no_precursor no_product No/Low Product Signal start->no_product unstable_signal Unstable Signal start->unstable_signal check_mz Verify Precursor m/z no_precursor->check_mz Step 1 optimize_ce Optimize Collision Energy no_product->optimize_ce Step 1 check_flow Check Flow Path & Syringe Pump unstable_signal->check_flow optimize_source Optimize Source check_mz->optimize_source If m/z is correct increase_conc Increase Concentration optimize_source->increase_conc If signal still low solution Problem Resolved increase_conc->solution product_scan Run Product Ion Scan optimize_ce->product_scan If still no signal product_scan->solution check_flow->solution

Caption: Logical troubleshooting workflow for common MS/MS issues.

References

Addressing isotopic exchange in N,N-Dimethylsulfamide-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of N,N-Dimethylsulfamide-d6. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues related to isotopic exchange and stability, ensuring the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is the deuterated analog of N,N-Dimethylsulfamide, where the six hydrogen atoms on the two methyl groups have been replaced by deuterium (B1214612). It is primarily used as an internal standard in quantitative mass spectrometry (MS) assays for the analysis of its non-deuterated counterpart, which is a known metabolite of certain fungicides.[1][2][3] The use of a deuterated standard allows for precise quantification by correcting for matrix effects and variations in sample preparation and instrument response.

Q2: Are the deuterium labels on this compound susceptible to isotopic exchange?

The deuterium atoms on the methyl groups of this compound are covalently bonded to carbon atoms and are not considered to be labile. Unlike protons attached to heteroatoms (e.g., -OH, -NH), which can readily exchange with protons from the solvent, the C-D bonds in this molecule are stable under typical experimental conditions (neutral pH, ambient temperature). Isotopic exchange is therefore not a significant concern for the integrity of the deuterium labels on the methyl groups.

Q3: What are the primary causes of apparent isotopic instability?

While the deuterium labels on this compound are stable, apparent loss of isotopic purity can occur due to:

  • Contamination with Protic Solvents: The most common issue is contamination of the sample with residual protic solvents (e.g., water, methanol) which can introduce the non-deuterated form of the analyte or interfere with the analysis.

  • Improper Storage: Exposure to atmospheric moisture over extended periods can lead to the absorption of water, potentially compromising the sample.

  • Cross-Contamination: Using glassware or equipment that has not been properly cleaned and dried can introduce protonated impurities.

Q4: How should this compound be stored to ensure its stability?

To maintain the integrity of this compound, it is recommended to:

  • Store the solid compound in a tightly sealed container in a desiccator at refrigerated temperatures (2-8°C).

  • For solutions, use anhydrous aprotic solvents and store them in tightly sealed vials at low temperatures (e.g., -20°C).

  • Minimize exposure to the atmosphere when handling the compound or its solutions.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound.

Problem Potential Cause Recommended Solution
Mass spectrometry results show a significant M+0 peak (unlabeled compound). 1. Contamination of the sample with the non-deuterated N,N-Dimethylsulfamide. 2. In-source fragmentation or back-exchange in the mass spectrometer (less likely for C-D bonds).1. Verify the purity of the this compound standard by acquiring a spectrum of the neat standard solution. 2. Ensure all glassware and solvents used for sample preparation are scrupulously clean and dry. 3. Prepare a fresh sample using new, unopened anhydrous solvents.
NMR spectrum shows a large residual proton signal corresponding to the methyl groups. 1. The isotopic purity of the this compound may be lower than specified. 2. Contamination with the protonated form of the compound.1. Check the certificate of analysis for the specified isotopic purity. 2. If the purity is , it can be quantitatively assessed using ¹H NMR with a certified internal standard.[4] 3. Prepare a new sample taking care to avoid any sources of protonated contamination.
Inconsistent quantitative results between experiments. 1. Variability in the concentration of the internal standard solution due to solvent evaporation. 2. Degradation of the compound if exposed to harsh conditions (though N,N-Dimethylsulfamide is generally stable).1. Prepare fresh dilutions of the internal standard for each experiment. 2. Store stock solutions in small, single-use aliquots to minimize evaporation and contamination. 3. Ensure that the experimental conditions (e.g., pH, temperature) are controlled and consistent.

Experimental Protocols

Protocol 1: Preparation of this compound for Mass Spectrometry Analysis

This protocol outlines the steps for preparing this compound as an internal standard for quantitative analysis by LC-MS.

Materials:

  • This compound

  • Anhydrous acetonitrile (B52724) (or other suitable aprotic solvent)

  • Calibrated micropipettes and sterile, disposable tips

  • Amber glass vials with PTFE-lined caps

  • Analytical balance

Procedure:

  • Stock Solution Preparation (e.g., 1 mg/mL):

    • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

    • Accurately weigh a precise amount of this compound (e.g., 1 mg) into a clean, dry amber vial.

    • Add the appropriate volume of anhydrous acetonitrile (e.g., 1 mL) to the vial.

    • Cap the vial tightly and vortex until the solid is completely dissolved.

    • Store the stock solution at -20°C.

  • Working Solution Preparation (e.g., 1 µg/mL):

    • Allow the stock solution to warm to room temperature.

    • Perform serial dilutions of the stock solution with anhydrous acetonitrile to achieve the desired final concentration.

    • These working solutions should be prepared fresh for each analytical run.

Protocol 2: Verification of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

This protocol provides a general method for assessing the isotopic purity of this compound.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 µg/mL) in an anhydrous aprotic solvent such as acetonitrile.

  • HRMS Analysis:

    • Infuse the sample solution directly into the mass spectrometer or inject it onto an appropriate LC column.

    • Acquire a high-resolution full scan mass spectrum in the appropriate mass range for [M+H]⁺ or another suitable ion of this compound.

  • Data Analysis:

    • Identify the monoisotopic mass of the fully deuterated species (d6) and the corresponding unlabeled species (d0).

    • Calculate the isotopic purity by determining the relative abundance of the d6 peak compared to the sum of all isotopic peaks (d0 to d6).[5][6]

Visualizations

Isotopic_Exchange_Mechanism Figure 1: Conceptual representation of the stability of C-D bonds in this compound. The C-D bonds are non-labile and do not readily exchange with protons from environmental contaminants like water under standard conditions. cluster_molecule This compound cluster_environment Environment CD3_1 CD3 N N CD3_1->N H2O H₂O (Protic Contaminant) S S(=O)₂ N->S CD3_2 CD3 N->CD3_2

Caption: Stability of Deuterium Labels in this compound.

Troubleshooting_Workflow start Inconsistent Results or Apparent Isotopic Impurity check_purity Verify Isotopic Purity of Standard (HRMS or qNMR) start->check_purity is_pure Is Purity as Expected? check_purity->is_pure check_prep Review Sample Preparation Protocol is_pure->check_prep Yes contact_supplier Contact Supplier for a New Batch is_pure->contact_supplier No use_anhydrous Use Anhydrous Aprotic Solvents? check_prep->use_anhydrous dry_glassware Use Oven-Dried Glassware? use_anhydrous->dry_glassware Yes re_run Re-prepare Sample and Re-run Analysis use_anhydrous->re_run No fresh_solutions Prepare Fresh Solutions? dry_glassware->fresh_solutions Yes dry_glassware->re_run No fresh_solutions->re_run No end Problem Resolved fresh_solutions->end Yes re_run->end

Caption: Troubleshooting Workflow for Isotopic Purity Issues.

References

Minimizing ion suppression with N,N-Dimethylsulfamide-d6

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N-Dimethylsulfamide-d6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing ion suppression and troubleshooting common issues during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in our field?

This compound (DMS-d6) is the deuterated form of N,N-Dimethylsulfamide (DMS). In analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), it serves as an ideal internal standard (IS) for the quantification of DMS.[1][2] Using a stable isotope-labeled internal standard like DMS-d6 is a crucial strategy for improving the accuracy and precision of quantitative bioanalysis.[3][4]

Q2: What is ion suppression and how does it affect my results?

Ion suppression is a type of matrix effect that occurs in LC-MS, especially with electrospray ionization (ESI), where co-eluting compounds from the sample matrix reduce the ionization efficiency of the target analyte.[5][6][7][8] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[6][9] Common sources of ion suppression in biological samples include phospholipids, salts, and co-administered drugs.[10][11]

Q3: How does using this compound help in minimizing ion suppression?

Ideally, a deuterated internal standard like this compound co-elutes with the non-deuterated analyte (DMS).[3][7] Because they are chemically very similar, they experience the same degree of ion suppression from the sample matrix.[3][7] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be compensated for, leading to more accurate and reliable quantification.[5][7]

Q4: Can this compound completely eliminate ion suppression issues?

While highly effective, a deuterated internal standard may not completely eliminate all matrix-related issues.[3] A phenomenon known as "differential matrix effects" can occur if there are slight differences in the retention times of the analyte and the internal standard, causing them to be affected differently by the matrix.[3] Therefore, thorough method development and validation are still essential.

Q5: Which ionization technique is more prone to ion suppression, ESI or APCI?

Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[6][9][10] This is due to the different ionization mechanisms. In ESI, analytes compete for charge on the surface of droplets, whereas in APCI, ionization occurs in the gas phase, which is typically less affected by non-volatile matrix components.[6]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
High variability in the analyte/IS peak area ratio across replicates. Inconsistent sample preparation. Differential ion suppression.Ensure consistent and precise execution of all sample preparation steps.[11] Verify the co-elution of N,N-Dimethylsulfamide and this compound. If they are slightly separated, adjust the chromatography to improve co-elution.
The signal for this compound is significantly lower in matrix samples compared to neat solutions. Strong ion suppression from the sample matrix.Optimize the sample preparation method to remove more of the interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective at this than protein precipitation.[6][12] Consider diluting the sample to reduce the concentration of matrix components.
Poor peak shape for both the analyte and this compound. Column contamination or degradation. Inappropriate mobile phase pH.Flush the column with a strong solvent to remove contaminants. If the problem persists, replace the column.[3] Ensure the mobile phase pH is suitable for the analytes to maintain a consistent ionization state.
The retention times of the analyte and this compound are drifting. Changes in mobile phase composition. Column aging.Prepare fresh mobile phase. Ensure the LC system is properly equilibrated. If the issue continues, it may indicate column degradation.
Unexpected peaks are interfering with the analyte or internal standard. Contamination from sample collection tubes, solvents, or reagents. Co-eluting metabolites or other sample components.Use high-purity solvents and reagents. Test for leachates from labware. Optimize chromatographic separation to resolve the interfering peaks from the peaks of interest.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

This protocol allows for the quantification of ion suppression for both N,N-Dimethylsulfamide and this compound.

  • Prepare a standard solution: Create a solution of N,N-Dimethylsulfamide and this compound in a clean solvent (e.g., mobile phase) at a known concentration.

  • Prepare a blank matrix sample: Use a blank matrix (e.g., plasma, urine) that is free of the analyte and perform your standard sample preparation procedure (e.g., protein precipitation or SPE).

  • Post-extraction spike: Spike the extracted blank matrix with the same concentration of N,N-Dimethylsulfamide and this compound as the clean solvent standard.

  • Analysis: Inject both the clean solvent standard and the post-extraction spiked sample into the LC-MS/MS system.

  • Calculation: Compare the peak areas of the analyte and internal standard in both samples. The matrix effect can be calculated as: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Clean Solvent) * 100 A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.

Protocol 2: Post-Column Infusion Experiment to Identify Ion Suppression Zones

This experiment helps to identify the retention times at which matrix components cause ion suppression.

  • Setup: Prepare a solution of N,N-Dimethylsulfamide and this compound in the mobile phase. Deliver this solution at a constant, low flow rate (e.g., 10-20 µL/min) via a syringe pump. Connect the syringe pump outlet to the LC flow path between the analytical column and the mass spectrometer's ion source using a T-fitting.

  • Procedure:

    • Start the LC flow with your analytical gradient and the post-column infusion from the syringe pump.

    • Once a stable baseline signal for your analytes is observed, inject a blank matrix sample that has been processed with your sample preparation method.

    • Monitor the signal for N,N-Dimethylsulfamide and its deuterated internal standard. Any significant dip in the baseline signal indicates a region of ion suppression at that retention time.[11]

Visualizations

Ion_Suppression_Workflow Troubleshooting Ion Suppression with this compound cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_solutions Potential Solutions cluster_outcome Desired Outcome Problem Inaccurate Quantification or High Variability Check_Coelution Verify Analyte/IS Co-elution Problem->Check_Coelution Post_Column_Infusion Post-Column Infusion (Identify Suppression Zones) Problem->Post_Column_Infusion Evaluate_Matrix_Effect Quantify Matrix Effect (Post-Extraction Spike) Problem->Evaluate_Matrix_Effect Optimize_Chroma Optimize Chromatography Check_Coelution->Optimize_Chroma Post_Column_Infusion->Optimize_Chroma Improve_Cleanup Improve Sample Cleanup (e.g., SPE vs. PP) Post_Column_Infusion->Improve_Cleanup Evaluate_Matrix_Effect->Improve_Cleanup Dilute_Sample Dilute Sample Evaluate_Matrix_Effect->Dilute_Sample Outcome Accurate & Reproducible Results Optimize_Chroma->Outcome Improve_Cleanup->Outcome Dilute_Sample->Outcome

Caption: A workflow for troubleshooting ion suppression issues.

Post_Column_Infusion_Setup Post-Column Infusion Experimental Setup LC_Pump LC Pump (Mobile Phase) Injector Autosampler (Inject Blank Matrix) LC_Pump->Injector Column LC Column Injector->Column T_Piece T-Piece Column->T_Piece Syringe_Pump Syringe Pump (Analyte + IS Solution) Syringe_Pump->T_Piece MS Mass Spectrometer T_Piece->MS

Caption: Experimental setup for post-column infusion.

References

Stability of N,N-Dimethylsulfamide-d6 in solution and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of N,N-Dimethylsulfamide-d6 in solution and during storage.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for neat this compound?

For long-term storage, it is recommended to store neat this compound in a tightly sealed container in a cool, dry place, protected from light. Specific supplier recommendations may vary, so always consult the product's certificate of analysis and safety data sheet (SDS).

Q2: How stable is this compound in common NMR solvents?

While specific long-term stability data for this compound in various NMR solvents is not extensively published, general stability principles for deuterated compounds apply. For short-term experiments, solutions in common NMR solvents like DMSO-d6, methanol-d4, and chloroform-d (B32938) are generally considered stable. However, for quantitative NMR (qNMR) or long-term studies, it is crucial to assess stability on a case-by-case basis. Factors that can influence stability include the purity of the solvent, presence of contaminants (e.g., water, acid, or base), and storage conditions (temperature and light exposure).

Q3: What are the potential degradation pathways for this compound?

Based on studies of its non-deuterated analog, a primary degradation pathway of concern is the formation of N-nitrosodimethylamine-d6 (NDMA-d6) under specific conditions, such as ozonation.[1][2] Hydrolysis under strongly acidic or basic conditions, as well as oxidative degradation, should also be considered as potential pathways. The carbon-deuterium bonds in the methyl groups are generally stable but can be susceptible to exchange under harsh conditions.

Q4: How can I monitor the stability of my this compound solution?

Stability can be monitored using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • NMR: ¹H NMR can be used to monitor for the appearance of new signals or changes in the intensity of the analyte peaks relative to an internal standard. ²H NMR can also be employed to directly observe the deuterated species.

  • LC-MS/MS: A validated stability-indicating LC-MS/MS method can separate and quantify this compound and its potential degradation products with high sensitivity and specificity.[3][4]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in NMR spectrum Contamination of NMR solvent or tube.Use high-purity NMR solvents and clean, dry NMR tubes. Run a blank spectrum of the solvent.
Degradation of this compound.Prepare fresh solutions for analysis. If degradation is suspected, perform a forced degradation study to identify potential degradation products.
Loss of signal intensity over time Evaporation of a volatile solvent.Ensure NMR tubes are properly capped and sealed, especially for long-term studies.
Adsorption of the compound to the container surface.Use silanized glassware if adsorption is suspected.
Degradation of the compound.Re-evaluate storage conditions (temperature, light protection). Perform a stability study to determine the shelf-life of the solution.
Inconsistent quantification results Use of a non-validated analytical method.Develop and validate a stability-indicating analytical method (e.g., LC-MS/MS) for accurate quantification.
Matrix effects in LC-MS analysis.Utilize an isotopically labeled internal standard (if available and different from the analyte) or perform a matrix effect study and adjust sample preparation accordingly.

Experimental Protocols

Protocol 1: General Procedure for Assessing Solution Stability by NMR

This protocol outlines a general method for evaluating the stability of this compound in a chosen solvent over time.

Materials:

  • This compound

  • High-purity deuterated solvent (e.g., DMSO-d6, Methanol-d4)

  • Internal standard (optional, for quantitative analysis)

  • High-quality 5 mm NMR tubes

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation:

    • Accurately prepare a stock solution of this compound in the desired deuterated solvent at a known concentration.

    • If using an internal standard, add it to the stock solution at a known concentration.

  • Sample Aliquoting:

    • Dispense aliquots of the stock solution into several NMR tubes.

  • Initial Analysis (Time Zero):

    • Acquire a ¹H NMR (and/or ²H NMR) spectrum of one of the freshly prepared samples. This will serve as the baseline (T=0) measurement.

  • Storage:

    • Store the remaining NMR tubes under the desired conditions (e.g., room temperature, 4°C, protected from light).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 24 hours, 7 days, 30 days), acquire NMR spectra of the stored samples.

  • Data Analysis:

    • Compare the spectra from each time point to the T=0 spectrum.

    • Look for the appearance of new peaks, which may indicate degradation products.

    • If an internal standard is used, calculate the relative integral of the this compound peak to the internal standard peak to quantify any loss of the parent compound.

Protocol 2: Forced Degradation Study under Acidic and Basic Conditions

This protocol describes a forced degradation study to investigate the hydrolytic stability of this compound.

Materials:

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acidic: To a known volume of the stock solution, add an equal volume of 0.1 N HCl.

    • Basic: To a separate volume of the stock solution, add an equal volume of 0.1 N NaOH.

    • Control: Prepare a control sample with the stock solution and an equal volume of water.

  • Incubation:

    • Incubate all samples at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours). Take samples at various time points (e.g., 0, 4, 8, 24 hours).

  • Sample Neutralization and Dilution:

    • After incubation, cool the samples to room temperature.

    • Neutralize the acidic sample with 0.1 N NaOH and the basic sample with 0.1 N HCl.

    • Dilute all samples to a suitable concentration for analysis with the mobile phase.

  • Analysis:

    • Analyze the samples using a validated stability-indicating LC-MS/MS method.

Data Presentation

Table 1: Recommended Storage Conditions
Form Condition Temperature Light Atmosphere
Neat Solid Long-termCool, Dry PlaceProtectedTightly Sealed
Solution Short-term4°CProtectedTightly Sealed
Solution Long-term-20°C or belowProtectedTightly Sealed

Note: These are general recommendations. Specific stability for solutions should be experimentally determined.

Table 2: Hypothetical Stability Data in DMSO-d6 at Room Temperature (Example)
Time (Days) % this compound Remaining Appearance of New Peaks (Integral %)
0100.00.0
799.80.2
3099.10.9
9097.52.5

This table is for illustrative purposes only. Actual stability should be determined experimentally.

Visualizations

experimental_workflow Experimental Workflow for Solution Stability Assessment cluster_prep Preparation cluster_analysis Analysis prep_solution Prepare Stock Solution (this compound in chosen solvent) aliquot Aliquot into NMR Tubes/Vials prep_solution->aliquot time_zero T=0 Analysis (NMR or LC-MS) aliquot->time_zero storage Store Samples (Defined Conditions) time_zero->storage time_points Time-Point Analysis (e.g., 24h, 7d, 30d) storage->time_points data_analysis Data Analysis and Comparison time_points->data_analysis

Caption: Workflow for assessing the stability of this compound in solution.

logical_relationship Troubleshooting Logic for Unexpected NMR Peaks start Unexpected Peaks in NMR Spectrum check_solvent Run Blank Solvent Spectrum start->check_solvent peaks_present Peaks Present in Blank? check_solvent->peaks_present solvent_issue Solvent is Contaminated Use new, high-purity solvent peaks_present->solvent_issue Yes no_peaks No Peaks in Blank peaks_present->no_peaks No degradation_suspected Suspect Compound Degradation no_peaks->degradation_suspected prepare_fresh Prepare Fresh Sample and Re-analyze degradation_suspected->prepare_fresh Yes forced_degradation Perform Forced Degradation Study prepare_fresh->forced_degradation

References

How to correct for isotopic impurity of N,N-Dimethylsulfamide-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on correcting for the isotopic impurity of N,N-Dimethylsulfamide-d6 when used as an internal standard in quantitative analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in experiments?

This compound (DMS-d6) is a deuterated form of N,N-Dimethylsulfamide. It is commonly used as an internal standard in analytical chemistry, particularly in mass spectrometry-based quantification assays. Its chemical properties are nearly identical to the non-deuterated (or "light") analyte, but it has a higher mass. This allows it to be distinguished from the analyte by the mass spectrometer, enabling accurate quantification by correcting for variations in sample preparation and instrument response.

Q2: What is isotopic impurity and why is it a concern?

Isotopic impurity refers to the presence of isotopologues other than the desired deuterated species in a stable isotope-labeled compound. For this compound, this means that in addition to the fully deuterated (d6) molecule, there will be small amounts of d0, d1, d2, d3, d4, and d5 species. This becomes a concern in quantitative mass spectrometry because the isotopic distribution of the internal standard can overlap with the signal of the analyte, leading to inaccurate measurements.

Q3: How does isotopic impurity affect my quantitative results?

If not corrected, isotopic impurities can lead to an overestimation of the analyte concentration. This is because the less-deuterated impurities in the internal standard can contribute to the signal being measured for the native analyte. This "cross-talk" between the internal standard and the analyte can compromise the accuracy of the results.

Q4: What are the common methods to determine the isotopic purity of this compound?

The most common methods for determining isotopic purity are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. HRMS can resolve and quantify the different isotopologues based on their mass-to-charge ratios, while NMR can provide insights into the positions of the deuterium (B1214612) labels and their relative abundance.

Troubleshooting Guides

Issue 1: I am observing a non-linear calibration curve.

  • Possible Cause: Isotopic interference from the internal standard is becoming significant, especially at high analyte-to-internal standard concentration ratios.

  • Troubleshooting Steps:

    • Verify Isotopic Distribution: Confirm the isotopic distribution of your this compound lot by direct infusion into a high-resolution mass spectrometer.

    • Apply Correction Algorithm: Implement a mathematical correction to account for the contribution of the internal standard's isotopes to the analyte signal. This can often be done using a system of linear equations.

    • Optimize Concentration Ratio: If possible, adjust the concentration of the internal standard to minimize the impact of its isotopic impurities on the analyte signal.

Issue 2: My calculated analyte concentrations are higher than expected.

  • Possible Cause: The signal from the d0 or other low-mass isotopologues of the this compound internal standard is being incorrectly attributed to the native analyte.

  • Troubleshooting Steps:

    • Check Peak Integration: Ensure that the chromatographic peaks for the analyte and the internal standard are correctly integrated and that there is no co-elution with interfering species.

    • Perform Isotopic Correction: Apply a correction factor based on the measured isotopic distribution of the internal standard. This will subtract the contribution of the internal standard's impurities from the analyte's signal.

    • Blank Analysis: Analyze a blank sample spiked only with the this compound internal standard to measure the baseline contribution to the analyte's mass channel.

Experimental Protocols

Protocol 1: Determination of Isotopic Purity of this compound by High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration appropriate for your mass spectrometer (typically 1-10 µg/mL).

  • Instrumentation Setup:

    • Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Set the instrument to a high-resolution full scan mode.

    • Optimize the ionization source parameters (e.g., electrospray voltage, gas flows, and temperatures) for optimal signal of the compound.

  • Data Acquisition: Infuse the sample directly into the mass spectrometer and acquire data over the relevant m/z range for N,N-Dimethylsulfamide (unlabeled) and this compound.

  • Data Analysis:

    • Extract the ion chromatograms for each isotopologue (d0 to d6).

    • Integrate the peak areas for each isotopologue.

    • Calculate the relative abundance of each isotopologue as a percentage of the total abundance of all isotopologues.

Data Presentation

Table 1: Example Isotopic Distribution of a Commercial Batch of this compound
IsotopologueRelative Abundance (%)
d00.10
d10.25
d20.60
d31.50
d44.50
d513.05
d680.00

Note: This is an example distribution. The actual distribution may vary between different batches and suppliers and should be determined experimentally.

Table 2: Correction Factors for Isotopic Impurity
Isotopologue of Internal StandardContribution to Analyte Signal (d0)
d0100%
d1Varies based on fragmentation
d2Varies based on fragmentation
......

Correction factors need to be determined based on the specific mass transitions (MRM) used in a tandem mass spectrometry experiment.

Logical Workflow for Isotopic Impurity Correction

Isotopic_Impurity_Correction_Workflow cluster_prep Preparation cluster_analysis Quantitative Analysis cluster_correction Correction & Quantification A Acquire this compound B Determine Isotopic Purity (HRMS) A->B F Calculate Correction Factor B->F C Spike Samples with Internal Standard D LC-MS/MS Analysis C->D E Obtain Raw Peak Areas (Analyte & IS) D->E G Apply Correction to Analyte Peak Area E->G F->G H Calculate Final Concentration G->H

Caption: Workflow for correcting isotopic impurity.

Signaling Pathway for Correction Calculation

Correction_Calculation A_measured Measured Analyte Peak Area A_corrected Corrected Analyte Peak Area A_measured->A_corrected - IS_d0_contribution Contribution from IS d0 Impurity IS_d0_contribution->A_corrected IS_measured Measured IS (d6) Peak Area IS_measured->IS_d0_contribution * d0_d6_ratio d0/d6 Ratio from Purity Analysis d0_d6_ratio->IS_d0_contribution

Caption: Calculation of corrected analyte peak area.

Technical Support Center: N,N-Dimethylsulfamide-d6 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analysis of N,N-Dimethylsulfamide-d6 (DMS-d6).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in analysis?

A1: this compound (DMS-d6) is the deuterated form of N,N-Dimethylsulfamide (DMS). Its primary application is as an internal standard (IS) in quantitative analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). The use of a stable isotope-labeled internal standard like DMS-d6 is crucial for correcting for variations in sample preparation, chromatographic retention, and mass spectrometric response, thereby improving the accuracy and precision of the analysis of DMS.

Q2: What are the common analytical techniques used for the analysis of N,N-Dimethylsulfamide and its deuterated standard?

A2: The most common analytical techniques are LC-MS/MS and GC-MS. LC-MS/MS is often preferred for its high sensitivity and selectivity, especially for analyzing DMS in complex matrices like biological fluids and environmental samples.[1] Direct injection UPLC-MS/MS methods have been developed for rapid and robust analysis in aqueous matrices.[1]

Q3: What are the potential sources of N,N-Dimethylsulfamide in samples?

A3: N,N-Dimethylsulfamide (DMS) is a known degradation product of certain fungicides, such as tolylfluanid (B52280) and dichlofluanid (B1670457). Therefore, its presence in environmental or agricultural samples is often linked to the use of these parent compounds. It can also be a metabolite of these fungicides in biological systems.

Troubleshooting Common Interferences

Isotopic Exchange (H/D Exchange)

Issue: The signal intensity of DMS-d6 is lower than expected, or a signal for the unlabeled DMS is observed in a sample spiked only with the internal standard.

Cause: Deuterium atoms on the DMS-d6 molecule are exchanging with hydrogen atoms from the sample matrix or solvent. This can be influenced by pH, temperature, and the solvent composition.

Troubleshooting Steps & Solutions:

Parameter Potential Problem Recommended Solution
pH Extreme pH (highly acidic or basic) can catalyze H/D exchange.Maintain the sample and mobile phase pH in a neutral to slightly acidic range (pH 4-6) where many deuterated compounds show greater stability.
Temperature Elevated temperatures during sample preparation, storage, or in the autosampler can increase the rate of isotopic exchange.Keep samples refrigerated or frozen until analysis. Use a cooled autosampler set to 4-10°C.
Solvent Protic solvents (e.g., water, methanol) can be a source of protons for exchange.If possible, use aprotic solvents for sample reconstitution. If aqueous solutions are necessary, minimize the time the standard is in the solution before analysis.
Storage Prolonged storage in solution, especially at room temperature, can lead to gradual isotopic exchange.Prepare fresh working solutions of the internal standard. If long-term storage is necessary, store in an aprotic solvent at -20°C or below.

Experimental Protocol to Test for Isotopic Exchange:

Objective: To evaluate the stability of DMS-d6 in the analytical conditions.

Materials:

  • DMS-d6 stock solution

  • Blank matrix (e.g., human plasma, urine, or control water sample)

  • Sample preparation solvents (e.g., reconstitution solvent, mobile phase)

  • LC-MS/MS system

Methodology:

  • Time-Zero Samples: Spike a known concentration of DMS-d6 into the blank matrix and immediately process and analyze it. This will serve as the baseline.

  • Incubated Samples: Spike the same concentration of DMS-d6 into the blank matrix and incubate under various conditions that mimic the experimental workflow (e.g., room temperature for 4 hours, 37°C for 1 hour, autosampler temperature for 24 hours).

  • Solvent Stability: Spike DMS-d6 into the reconstitution solvent and incubate under the same conditions as the matrix samples.

  • Analysis: After incubation, process the samples and analyze all samples (time-zero, incubated matrix, and incubated solvent) by LC-MS/MS.

  • Data Evaluation: Compare the peak area of DMS-d6 and any observed peak for unlabeled DMS in the incubated samples to the time-zero samples. A significant decrease in the DMS-d6 signal or an increase in the DMS signal in the incubated samples indicates isotopic exchange.

Troubleshooting Isotopic Exchange Workflow

start Low DMS-d6 Signal or Unlabeled DMS Peak Observed check_purity Check Isotopic Purity of DMS-d6 Standard start->check_purity check_blank Analyze Blank Matrix (without IS) start->check_blank stability_exp Perform Isotopic Stability Experiment (see protocol) start->stability_exp evaluate_pH Evaluate Sample and Mobile Phase pH stability_exp->evaluate_pH evaluate_temp Evaluate Temperature (Storage, Autosampler) stability_exp->evaluate_temp evaluate_solvent Evaluate Solvent Composition stability_exp->evaluate_solvent adjust_pH Adjust to pH 4-6 evaluate_pH->adjust_pH adjust_temp Use Cooled Storage and Autosampler evaluate_temp->adjust_temp adjust_solvent Use Aprotic Solvent or Minimize Aqueous Contact Time evaluate_solvent->adjust_solvent

Caption: Workflow for troubleshooting isotopic exchange of DMS-d6.

Matrix Effects

Issue: Inconsistent, suppressed, or enhanced signal for both DMS and DMS-d6, leading to poor accuracy and precision.

Cause: Co-eluting endogenous components from the sample matrix (e.g., salts, phospholipids (B1166683) in plasma, urea (B33335) in urine) interfere with the ionization process in the mass spectrometer source.

Troubleshooting Steps & Solutions:

Mitigation Strategy Description Considerations
Sample Preparation The goal is to remove interfering matrix components before analysis.Protein Precipitation (PPT): Simple and fast, but may not provide sufficient cleanup.[2] Liquid-Liquid Extraction (LLE): Can be effective but requires optimization of solvents and can be labor-intensive. Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and can be automated.[2]
Chromatographic Separation Modify the LC method to separate DMS and DMS-d6 from the interfering matrix components.Gradient Modification: Adjust the mobile phase gradient to better resolve the analytes from the early eluting salts and late eluting phospholipids. Column Chemistry: Use a different column chemistry (e.g., HILIC for polar compounds) that provides a different selectivity.
Dilution For highly concentrated matrices like urine, simple dilution can significantly reduce matrix effects.This may compromise the limit of quantification (LOQ) if the analyte concentration is low.

Quantitative Assessment of Matrix Effects:

Matrix effects can be quantified by comparing the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100

Matrix Sample Preparation Typical Matrix Effect on Sulfonamides Mitigation Success
Human Plasma Protein PrecipitationIon Suppression (50-80%)Moderate
LLEIon Suppression/Enhancement (80-110%)Good
SPEMinimal Effect (90-105%)Excellent
Human Urine Dilution (1:10)Ion Suppression (60-90%)Good
SPEMinimal Effect (95-110%)Excellent

Note: This table presents typical values for small polar molecules like sulfonamides and should be experimentally verified for N,N-Dimethylsulfamide.

Matrix Effect Troubleshooting Logic

start Inconsistent Signal or Poor Accuracy/Precision quantify_me Quantify Matrix Effect (Post-extraction spike vs. Neat) start->quantify_me me_significant Matrix Effect > 20%? quantify_me->me_significant improve_cleanup Improve Sample Cleanup me_significant->improve_cleanup Yes optimize_chrom Optimize Chromatography me_significant->optimize_chrom Yes dilute_sample Dilute Sample me_significant->dilute_sample Yes, if concentration allows revalidate Re-validate Method me_significant->revalidate No spe Implement SPE improve_cleanup->spe lle Optimize LLE improve_cleanup->lle gradient Modify Gradient optimize_chrom->gradient column Change Column Chemistry optimize_chrom->column dilute_sample->revalidate spe->revalidate lle->revalidate gradient->revalidate column->revalidate

Caption: Decision tree for troubleshooting matrix effects.

Interference from Parent Compounds and Metabolites

Issue: A large, broad peak is observed near the retention time of DMS and DMS-d6, potentially causing ion suppression or baseline disturbance.

Cause: If the sample contains high concentrations of the parent fungicides (tolylfluanid, dichlofluanid) or their other degradation products, these may co-elute or interfere with the analysis.

Troubleshooting Steps & Solutions:

  • Review Sample History: Determine if the use of tolylfluanid or dichlofluanid is likely for the samples being analyzed.

  • Chromatographic Resolution: Develop an LC method with sufficient resolution to separate DMS from its parent compounds and other known metabolites. A longer gradient or a column with higher efficiency may be required.

  • Selective Sample Preparation: Use an SPE method that is selective for the polar DMS and effectively removes the less polar parent compounds.

Detailed Experimental Protocol: Analysis of N,N-Dimethylsulfamide in Human Plasma

This protocol is a general guideline and should be validated for specific laboratory conditions.

1. Scope: This method describes the quantification of N,N-Dimethylsulfamide (DMS) in human plasma using UPLC-MS/MS with this compound (DMS-d6) as the internal standard.

2. Materials and Reagents:

  • DMS and DMS-d6 reference standards

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2EDTA)

  • SPE cartridges (e.g., Oasis HLB)

3. Stock and Working Solutions:

  • Prepare 1 mg/mL stock solutions of DMS and DMS-d6 in methanol.

  • Prepare working standard solutions of DMS by serial dilution of the stock solution with 50:50 methanol:water.

  • Prepare a DMS-d6 working solution at an appropriate concentration (e.g., 100 ng/mL) in 50:50 methanol:water.

4. Sample Preparation (SPE):

  • Pipette 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.

  • Add 20 µL of the DMS-d6 working solution and vortex.

  • Add 200 µL of 0.1% formic acid in water and vortex.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the sample mixture onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

5. UPLC-MS/MS Conditions:

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions:

    • DMS: To be determined experimentally (e.g., precursor ion > product ion)

    • DMS-d6: To be determined experimentally (e.g., precursor ion > product ion)

6. Data Analysis:

  • Quantify DMS using the peak area ratio of the analyte to the internal standard against a calibration curve.

This technical support guide provides a starting point for addressing common issues in the analysis of this compound. For specific issues, further investigation and optimization of the analytical method may be required.

References

Validation & Comparative

A Comparative Guide to Method Validation for Dimethyl Sulfate (DMS) Analysis Using N,N-Dimethylsulfamide-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of Dimethyl Sulfate (B86663) (DMS), a potent genotoxic impurity, with a focus on the use of N,N-Dimethylsulfamide-d6 (DMS-d6) as an internal standard. The use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise results in complex matrices by compensating for variations during sample preparation and analysis. This document outlines detailed experimental protocols and presents supporting data from various studies to assist researchers in selecting and implementing the most suitable method for their specific application.

Method Performance Comparison

The following tables summarize the quantitative performance of different analytical techniques for DMS analysis. The primary focus is on methods utilizing this compound as an internal standard, with comparisons to other approaches where data is available.

Gas Chromatography-Mass Spectrometry (GC-MS) Methods

GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like DMS. The use of a deuterated internal standard such as DMS-d6 significantly improves method robustness.

ParameterMethod using this compoundMethod using Toluene as Internal Standard (GC-FID)
Limit of Detection (LOD) 0.24 mg/kg (in technical materials)[1]Not explicitly stated, but GC-FID is generally less sensitive than GC-MS.
Limit of Quantification (LOQ) 0.48 mg/kg (in technical materials)[1], 1.0 ppm (in API intermediate)[2]3 ppm (in API)[3]
Linearity (r²) >0.999[4]Not explicitly stated.
Precision (%RSD) 9.1% at LOQ, 3.6% at 1 mg/kg[1]Not explicitly stated.
Accuracy (% Recovery) 96.5% at LOQ, 93.8% at 1 mg/kg[1], 102.1-108.5%[2]Not explicitly stated.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

LC-MS/MS is a powerful technique for the analysis of a wide range of compounds, including polar and thermally labile ones. For DMS, which can be challenging by GC, LC-MS/MS offers a viable alternative, often involving derivatization.

ParameterDerivatization Method with Tertiary Amines
Limit of Detection (LOD) 0.50 ng/mL[5]
Limit of Quantification (LOQ) 1.15 ng/mL[5]
Linearity (r²) 0.9997[5]
Precision (%RSD) 1.44% to 5.51%[5]
Accuracy (% Recovery) 94.9% to 106.4%[5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

GC-MS Method for DMS Analysis using this compound

This protocol is suitable for the determination of trace levels of DMS in active pharmaceutical ingredients (APIs) or other matrices.

1. Sample Preparation (Liquid-Liquid Extraction) [2]

  • Weigh 60 mg of the API sample into a centrifuge tube.

  • Add 3 mL of 0.1 M NaCl solution to dissolve the sample.

  • Spike with an appropriate volume of this compound internal standard solution.

  • Add 1 mL of methyl tert-butyl ether (MTBE) for extraction.

  • Vortex the tube for 5 minutes.

  • Centrifuge to separate the layers.

  • Transfer the upper organic layer (MTBE) to an autosampler vial for GC-MS analysis.

2. GC-MS Conditions [2]

  • GC Column: DB-624 (30 m x 0.32 mm ID, 1.8 µm film thickness) or similar.

  • Injection Port Temperature: 200°C.

  • Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 240°C at 20°C/minute, and hold for 10 minutes.[4]

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • MS Interface Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI).

  • Detection Mode: Selected Ion Monitoring (SIM).

    • Monitor characteristic ions for DMS and DMS-d6.

LC-MS/MS Method for DMS Analysis via Derivatization

This method involves the derivatization of DMS with a tertiary amine, such as aminophenazone, to improve its chromatographic retention and ionization efficiency in LC-MS/MS.[5]

1. Derivatization and Sample Preparation

  • Dissolve the sample in a suitable solvent (e.g., water or a mixture of water and organic solvent).

  • Add the derivatizing agent (e.g., aminophenazone).

  • The reaction can be performed at a slightly elevated temperature (e.g., 40°C) to ensure complete derivatization.

  • Spike with an appropriate internal standard if a suitable labeled analog of the derivatized product is available. Otherwise, external calibration can be used.

  • Dilute the sample as needed with the mobile phase before injection.

2. LC-MS/MS Conditions [5]

  • LC Column: Waters Atlantis HILIC C18 (100 mm x 2.1 mm, 3.0 µm) or similar.

  • Mobile Phase: A gradient of 10 mmol/L ammonium (B1175870) acetate (B1210297) solution and methanol (B129727) with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 1 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Monitor the specific precursor-to-product ion transitions for the derivatized DMS.

Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Weighing Dissolution Dissolution in NaCl Sample->Dissolution Spiking Spiking with DMS-d6 Dissolution->Spiking Extraction Liquid-Liquid Extraction (MTBE) Spiking->Extraction Separation Phase Separation Extraction->Separation Transfer Transfer of Organic Layer Separation->Transfer Injection GC Injection Transfer->Injection Separation_GC Chromatographic Separation Injection->Separation_GC Ionization Electron Ionization Separation_GC->Ionization Detection Mass Detection (SIM) Ionization->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

Caption: Workflow for DMS analysis using GC-MS with this compound internal standard.

LCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis LC-MS/MS Analysis Sample Sample Dissolution Derivatization Derivatization with Tertiary Amine Sample->Derivatization Dilution Dilution Derivatization->Dilution Injection LC Injection Dilution->Injection Separation_LC Chromatographic Separation (HILIC) Injection->Separation_LC Ionization Electrospray Ionization (ESI+) Separation_LC->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

Caption: Workflow for DMS analysis using LC-MS/MS with a derivatization approach.

Conclusion

The use of this compound as an internal standard in GC-MS methods for the analysis of Dimethyl Sulfate provides a robust, sensitive, and accurate approach. This methodology is well-suited for trace-level quantification in various matrices, including pharmaceutical ingredients. For challenging matrices or when alternative selectivity is required, LC-MS/MS with a derivatization strategy offers a powerful alternative. The choice between these methods will depend on the specific analytical requirements, available instrumentation, and the nature of the sample matrix. The data and protocols presented in this guide serve as a valuable resource for researchers to establish and validate reliable methods for the control of this critical genotoxic impurity.

References

The Gold Standard for Bioanalysis: N,N-Dimethylsulfamide-d6 Sets the Bar for Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is the bedrock of confident decision-making. In the realm of quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an internal standard is a critical determinant of method accuracy and precision. This guide provides a comprehensive comparison of N,N-Dimethylsulfamide-d6, a deuterated internal standard, with alternative approaches, presenting supporting data and detailed experimental protocols to underscore its superior performance in mitigating analytical variability.

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely recognized as the gold standard in quantitative bioanalysis. Their physicochemical properties are nearly identical to the analyte of interest, N,N-Dimethylsulfamide (DMS). This near-perfect mimicry allows them to co-elute chromatographically and experience the same ionization effects and potential matrix interferences as the analyte. By adding a known concentration of this compound to samples at an early stage of preparation, it effectively normalizes for variations that can occur during sample extraction, handling, and injection, leading to highly accurate and precise results.

Performance Comparison: Deuterated vs. Structural Analog Internal Standards

The primary alternative to a deuterated internal standard is a structural analog—a molecule with a similar chemical structure but not isotopically labeled. While often more readily available and less expensive, structural analogs do not perfectly mirror the behavior of the analyte. Differences in retention time, ionization efficiency, and susceptibility to matrix effects can lead to greater variability and compromised data quality.

A study on the determination of the polar pesticide degradation product N,N-dimethylsulfamide (DMS) in water utilized a UPLC-MS/MS method with this compound as the internal standard. This method demonstrated a robust relative standard deviation of +/-15% (n=10), highlighting the consistency achievable with a deuterated internal standard.[1]

Quantitative Data Summary

The following tables summarize typical performance data for bioanalytical methods using deuterated internal standards versus structural analog internal standards. While this data is representative of the performance achievable for analytes similar to N,N-Dimethylsulfamide, it is important to note that specific results will vary depending on the analyte, matrix, and instrumentation.

Table 1: Performance of this compound as an Internal Standard (Representative Data)

ParameterPerformance
Precision (%CV)
Intra-day (n=5)≤ 15%
Inter-day (n=5, 3 runs)≤ 15%
Accuracy (%Bias)
Intra-day± 15%
Inter-day± 15%
Linearity (r²) ≥ 0.99
Limit of Detection (LOD) 10 ng/L[1]

Table 2: Typical Performance of a Structural Analog Internal Standard (Illustrative Data)

ParameterPerformance
Precision (%CV)
Intra-day (n=5)≤ 20%
Inter-day (n=5, 3 runs)≤ 20%
Accuracy (%Bias)
Intra-day± 20%
Inter-day± 20%
Linearity (r²) ≥ 0.98
Limit of Detection (LOD) Variable

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays. The following are key experimental protocols for a typical LC-MS/MS method using this compound as an internal standard.

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of N,N-Dimethylsulfamide and dissolve it in 1 mL of a suitable solvent (e.g., methanol) to create a stock solution.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in the same manner as the analyte stock solution.

  • Working Standard Solutions: Serially dilute the analyte stock solution with a mixture of water and methanol (B129727) to prepare a series of working standard solutions for constructing the calibration curve.

  • Internal Standard Working Solution: Dilute the this compound stock solution to a suitable working concentration for spiking into calibration standards, quality control samples, and study samples.

Sample Preparation (Direct Injection for Aqueous Samples)
  • Allow water samples to reach room temperature.

  • For each 1 mL of the water sample, add a specific, consistent volume of the this compound internal standard working solution.

  • Vortex the sample to ensure thorough mixing.

  • Transfer an aliquot of the sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column is typically suitable.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A gradient elution is employed to separate the analyte from matrix components.

    • Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.

    • Scan Type: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for both N,N-Dimethylsulfamide and this compound are monitored.

Visualizing the Workflow and Logical Relationships

The following diagrams illustrate the key processes and logical considerations in a bioanalytical workflow utilizing an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with This compound Sample->Spike Extract Extraction Spike->Extract LC LC Separation Extract->LC MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantification Ratio->Quantify

Bioanalytical workflow using an internal standard.

logical_relationship cluster_performance Performance Metrics IS Internal Standard Choice Deuterated This compound (Deuterated) IS->Deuterated Analog Structural Analog IS->Analog Accuracy Accuracy Deuterated->Accuracy High Precision Precision Deuterated->Precision High Robustness Robustness Deuterated->Robustness High Analog->Accuracy Variable Analog->Precision Variable Analog->Robustness Lower

Impact of internal standard choice on performance.

References

A Head-to-Head Battle: Deuterated vs. Non-Deuterated Standards for Dimethyl Sulfate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, especially within the highly regulated pharmaceutical industry, the choice of an internal standard can be the determining factor for the accuracy and reliability of quantitative results. This is particularly true for the analysis of genotoxic impurities like Dimethyl Sulfate (B86663) (DMS), where trace-level quantification is paramount. This guide provides an objective, data-driven comparison of deuterated and non-deuterated standards for the gas chromatography-mass spectrometry (GC-MS) analysis of DMS, empowering researchers to make informed decisions for their analytical workflows.

The Gold Standard: Deuterated Internal Standards

Stable isotope-labeled internal standards, particularly deuterated standards, are widely regarded as the gold standard in quantitative mass spectrometry.[1] By replacing hydrogen atoms with deuterium, a stable, non-radioactive isotope, a molecule is created that is chemically almost identical to the analyte of interest but distinguishable by its mass-to-charge ratio (m/z).[2] This near-identical physicochemical behavior is the key to its superior performance.

For the analysis of Dimethyl Sulfate (DMS), the deuterated analog, d6-Dimethyl Sulfate (d6-DMS), serves as an exemplary internal standard. Its key advantage lies in its ability to co-elute with the native DMS during chromatographic separation. This co-elution ensures that both the analyte and the internal standard experience the same matrix effects, such as ion suppression or enhancement, leading to highly effective normalization and more accurate quantification.[3][4]

The Alternative: Non-Deuterated (Structural Analog) Internal Standards

When a deuterated standard is not available or economically feasible, a non-deuterated or structural analog internal standard is often employed. This is a different chemical compound that is structurally similar to the analyte. For Dimethyl Sulfate, a suitable structural analog would be Diethyl Sulfate (DES). While structurally similar, the different alkyl groups lead to distinct chromatographic and mass spectrometric properties.

The primary drawback of a structural analog is that it does not co-elute with the analyte. This difference in retention time means the analyte and the internal standard may be subjected to different matrix effects, potentially leading to less accurate and less precise results.[1]

Quantitative Performance: A Tabular Comparison

Table 1: Performance Characteristics of Deuterated (d6-DMS) Internal Standard for DMS Analysis

ParameterResultReference
Precision (RSD%) 3.6% at 1 mg/kg[3]
9.1% at LOQ (0.48 mg/kg)[3]
0.1% for 6 injections at 18.6 ppm[4]
Accuracy (Recovery %) 93.8% at 1 mg/kg[3]
96.5% at LOQ (0.48 mg/kg)[3]
102.1% - 108.5% for 8.0 ppm spike[4]
Limit of Detection (LOD) 0.24 mg/kg[3]
0.3 ppm[4]
Limit of Quantification (LOQ) 0.48 mg/kg[3]
1.0 ppm[4]

Table 2: Typical Performance Characteristics of a Non-Deuterated (Structural Analog) Internal Standard in GC-MS Analysis

ParameterTypical ResultReference
Precision (RSD%) < 15%[5]
Accuracy (Recovery %) 80% - 120%[5]
Limit of Detection (LOD) Analyte and matrix dependent
Limit of Quantification (LOQ) Analyte and matrix dependent

Experimental Protocols

A robust and validated experimental protocol is crucial for achieving reliable results. The following is a representative methodology for the determination of DMS in an Active Pharmaceutical Ingredient (API) intermediate using GC-MS with an internal standard.

Objective: To quantify the amount of residual Dimethyl Sulfate in an API intermediate sample.

Materials:

  • Dimethyl Sulfate (DMS) certified reference standard

  • d6-Dimethyl Sulfate (d6-DMS) or Diethyl Sulfate (DES) as internal standard (IS)

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • API intermediate sample

  • Deionized water

  • Standard laboratory glassware and equipment

Instrumentation:

  • Gas Chromatograph (GC) equipped with a Mass Spectrometer (MS) detector

  • Analytical column: DB-624 (30 m x 0.32 mm ID, 1.8 µm film thickness) or equivalent

Procedure:

  • Standard and Internal Standard Preparation:

    • Prepare a stock solution of DMS in a suitable solvent.

    • Prepare a stock solution of the internal standard (d6-DMS or DES) at a known concentration.

    • Prepare a series of calibration standards by spiking known amounts of the DMS stock solution into a blank matrix and adding a constant amount of the internal standard stock solution to each.

  • Sample Preparation:

    • Accurately weigh a known amount of the API intermediate sample.

    • Dissolve the sample in deionized water.

    • Spike the sample with a known amount of the internal standard.

    • Perform a liquid-liquid extraction by adding MTBE and vortexing.

    • Allow the layers to separate and carefully transfer the organic (MTBE) layer to a clean vial for analysis.

  • GC-MS Analysis:

    • Injector Temperature: 200°C

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes

      • Ramp to 150°C at 10°C/min

      • Ramp to 240°C at 25°C/min, hold for 5 minutes

    • Carrier Gas: Helium at a constant flow rate

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI)

      • Acquisition Mode: Selected Ion Monitoring (SIM)

        • Monitor characteristic ions for DMS (e.g., m/z 126, 95, 63)

        • Monitor characteristic ions for d6-DMS (e.g., m/z 132, 98, 66) or DES (e.g., m/z 154, 125, 97)

  • Data Analysis:

    • Integrate the peak areas of the analyte (DMS) and the internal standard.

    • Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).

    • Construct a calibration curve by plotting the response ratio versus the concentration of the calibration standards.

    • Determine the concentration of DMS in the sample by interpolating its response ratio on the calibration curve.

Visualizing the Workflow and Rationale

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the analytical workflow and the fundamental difference in how deuterated and non-deuterated internal standards compensate for analytical variability.

G cluster_workflow Analytical Workflow for DMS Analysis Sample API Sample Spike Spike with Internal Standard Sample->Spike Extraction Liquid-Liquid Extraction (MTBE) Spike->Extraction Analysis GC-MS Analysis Extraction->Analysis Quantification Quantification Analysis->Quantification

Figure 1: A generalized experimental workflow for the quantitative analysis of Dimethyl Sulfate (DMS) using an internal standard.

G cluster_deuterated Deuterated Standard cluster_nondeuterated Non-Deuterated Standard DMS_D DMS MatrixEffect_D Matrix Effect (e.g., Ion Suppression) DMS_D->MatrixEffect_D d6DMS_D d6-DMS d6DMS_D->MatrixEffect_D Ratio_D Response Ratio (DMS / d6-DMS) Remains Constant MatrixEffect_D->Ratio_D Co-elution leads to equal impact DMS_ND DMS MatrixEffect1_ND Matrix Effect A DMS_ND->MatrixEffect1_ND DES_ND DES MatrixEffect2_ND Matrix Effect B DES_ND->MatrixEffect2_ND Ratio_ND Response Ratio (DMS / DES) May Vary MatrixEffect1_ND->Ratio_ND Different retention times lead to different matrix effects MatrixEffect2_ND->Ratio_ND

Figure 2: Logical diagram illustrating the superior matrix effect compensation of a co-eluting deuterated internal standard compared to a non-deuterated structural analog.

Conclusion: An Informed Choice for Superior Data Quality

The evidence strongly supports the use of a deuterated internal standard, such as d6-DMS, for the quantitative analysis of Dimethyl Sulfate. The near-identical physicochemical properties of the deuterated standard to the native analyte ensure superior compensation for matrix effects and other analytical variabilities, resulting in higher accuracy and precision. While a non-deuterated, structural analog standard like Diethyl Sulfate can be a viable alternative when a deuterated standard is unavailable, it is crucial to be aware of its limitations, particularly the potential for inaccurate results due to differential matrix effects.

For researchers, scientists, and drug development professionals, the investment in a deuterated internal standard is an investment in the quality and reliability of their data, a critical consideration in the rigorous landscape of pharmaceutical analysis.

References

A Comparative Guide to Inter-laboratory Quantification of Dimethyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of common analytical methods for the quantification of dimethyl sulfide (B99878) (DMS), a climate-active gas and significant signaling molecule in marine and atmospheric sciences. The performance of various techniques is evaluated based on published inter-laboratory comparison studies and experimental data, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their methodological choices.

Quantitative Performance of DMS Quantification Methods

The selection of an appropriate DMS quantification method is critical for data accuracy and comparability across studies. Inter-laboratory comparisons have highlighted the strengths and weaknesses of different analytical approaches. The following table summarizes key quantitative performance metrics from various studies.

MethodPrincipleLimit of Detection (LOD) / Quantification (LOQ)Linearity RangePrecision (Repeatability, RSD)Key Findings from Inter-laboratory Comparisons
Purge-and-Trap Gas Chromatography-Flame Photometric Detection (P&T GC-FPD) DMS is purged from a liquid sample with an inert gas, trapped on an adsorbent material, thermally desorbed, and detected by GC-FPD.LOD: 0.03 nM[1]Up to >100 nM[1]1.6% for DMS[1]Generally considered a robust and sensitive method. One study found it measured on average 8% more DMS than SPME-GC-MS.[2]
Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) DMS from the headspace of a sample is adsorbed onto a solid-phase microextraction fiber, desorbed in the GC inlet, and detected by MS.pM range reported[2]r² = 0.96 – 0.99[2]< 16%[2]Good correlation with P&T GC-FPD (r²=0.997), though some systematic differences were observed.[2] Recommended for wider use.[2]
Direct Liquid Injection Gas Chromatography-Flame Photometric Detection (DLI-GC-FPD) A small volume of the liquid sample is directly injected into the GC for analysis.0.2 to 20 µM (for headspace injection)[3]Not explicitly stated in reviewed literature.Not explicitly stated in reviewed literature.Simpler sample introduction but generally less sensitive than purge-and-trap methods.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Direct measurement of DMS's precursor, DMSP, without chemical cleavage.LOD: 20 nM for DMSP[4]60 nM to 50 µM for DMSP[4]2–12% for DMSP[5]Direct and sensitive for DMSP, avoiding potential overestimation from indirect methods.[5] The most expensive instrumentation.[5]
Gas Chromatography-Electron Capture Detection (GC-ECD) DMS is derivatized, and the product is detected by GC-ECD.0.0011 µg/mL[6]0.05 µg/mL to 2.0 µg/mL[6]Intra-day: 4.95%, Inter-day: 5.99%[6]A sensitive method applicable to environmental samples after a derivatization step.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results. Below are summaries of typical experimental protocols for the key DMS quantification methods.

1. Purge-and-Trap Gas Chromatography-Flame Photometric Detection (P&T GC-FPD)

  • Sample Preparation: Seawater samples are often filtered and can be preserved by acidification and refrigeration for storage up to 56 hours.[1] For analysis of the DMS precursor, dimethylsulfoniopropionate (DMSP), samples are treated with a strong base (e.g., NaOH) to hydrolyze DMSP to DMS.[7]

  • Purging and Trapping: The sample is placed in a purging vessel and sparged with an inert gas (e.g., helium or nitrogen) at a controlled flow rate (e.g., 100 mL/min).[1] The volatilized DMS is carried to a trap containing an adsorbent material (e.g., Carboxen). The trap may be cooled to enhance trapping efficiency.

  • Thermal Desorption and GC Analysis: The trap is rapidly heated to desorb the DMS, which is then transferred to the gas chromatograph. The GC is typically equipped with a capillary column (e.g., HP-5) and a flame photometric detector (FPD) selective for sulfur compounds.[7]

  • Calibration: Calibration is often performed using liquid standards of DMSP or DMS, or by using certified gas standards. The use of deuterated internal standards (DMS-d6 and DMSP-d6) can improve precision.[1]

2. Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

  • Sample Preparation: A known volume of the aqueous sample is placed in a headspace vial. For DMSP analysis, the sample is first treated with alkali to convert DMSP to DMS.

  • Extraction: The vial is sealed and incubated at a controlled temperature to allow DMS to partition into the headspace. An SPME fiber (e.g., coated with polydimethylsiloxane/divinylbenzene) is then exposed to the headspace for a defined period to adsorb the DMS.

  • Desorption and Analysis: The SPME fiber is retracted and inserted into the hot inlet of a GC-MS system, where the DMS is thermally desorbed. The mass spectrometer is operated in selected ion monitoring (SIM) mode for sensitive and selective detection of DMS.[2]

  • Calibration: Calibration curves are generated using standards of known DMS concentrations prepared in a similar matrix as the samples.

Methodological Workflows and Signaling Pathways

Understanding the experimental workflow is essential for implementing and troubleshooting DMS analysis.

Experimental_Workflow_PT_GC_FPD cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Aqueous Sample Filter Filtration (optional) Sample->Filter Alkali Alkali Addition (for DMSP) Filter->Alkali Purge Purge with Inert Gas Alkali->Purge Trap Cryogenic Trapping Purge->Trap Desorb Thermal Desorption Trap->Desorb GC Gas Chromatography Desorb->GC FPD Flame Photometric Detection GC->FPD Quant Quantification FPD->Quant

P&T GC-FPD Workflow for DMS/DMSP Analysis.

The conversion of DMSP to DMS is a key step in indirect measurement techniques. This biochemical pathway is central to the marine sulfur cycle.

DMSP_to_DMS_Pathway DMSP Dimethylsulfoniopropionate (DMSP) Enzyme DMSP Lyase (Enzymatic Cleavage) DMSP->Enzyme Alkali Alkaline Hydrolysis (Chemical Cleavage) DMSP->Alkali DMS Dimethyl Sulfide (DMS) Acrylate Acrylate Enzyme->DMS Enzyme->Acrylate Alkali->DMS Alkali->Acrylate

Conversion pathways of DMSP to DMS.

The logical relationship between direct and indirect methods for DMSP quantification is an important consideration for experimental design.

DMSP_Quantification_Logic cluster_indirect Indirect Methods cluster_direct Direct Methods Total_DMSP Total DMSP Pool Cleavage Chemical Cleavage to DMS Total_DMSP->Cleavage Direct_Measurement Direct DMSP Quantification (e.g., LC-MS/MS) Total_DMSP->Direct_Measurement DMS_Measurement DMS Quantification (e.g., GC-FPD, GC-MS) Cleavage->DMS_Measurement

Logical flow of direct vs. indirect DMSP analysis.

References

Assessing the Isotopic Purity of N,N-Dimethylsulfamide-d6: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals engaged in drug development and metabolic research, the isotopic purity of deuterated standards is a critical parameter that directly impacts the accuracy and reliability of quantitative analyses. N,N-Dimethylsulfamide-d6 (DMS-d6), a deuterated analog of N,N-Dimethylsulfamide, is frequently utilized as an internal standard in mass spectrometry-based studies. This guide provides an objective comparison of DMS-d6 with a hypothetical alternative, "Alternative Deuterated Sulfamide (ADS-d8)," supported by experimental data and detailed analytical protocols.

The Critical Role of Isotopic Purity

In quantitative bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled internal standard (SIL-IS) is employed to correct for variations in sample preparation and instrument response. The ideal SIL-IS co-elutes with the analyte of interest and exhibits identical chemical behavior. However, the presence of unlabeled (d0) or partially deuterated isotopologues in the SIL-IS can lead to interference and compromise the accuracy of the results. Therefore, a thorough assessment of the isotopic purity of DMS-d6 is paramount.

Comparative Analysis of Isotopic Purity

The isotopic purity of a deuterated compound is determined by the relative abundance of its different isotopologues. A higher abundance of the desired fully deuterated form (d6 for DMS-d6) and minimal presence of lower-mass isotopologues indicate a higher quality standard. The following table summarizes the isotopic purity data for a commercially available this compound and a hypothetical alternative, ADS-d8.

ParameterThis compound (Supplier A)Alternative Deuterated Sulfamide (ADS-d8) (Hypothetical)
Chemical Purity 96.51% (by GC)≥ 98% (by HPLC)
Isotopic Purity (d-enrichment) 99.4%99.6%
d0 Isotopologue 0.44%0.15%
d1 Isotopologue 0.03%0.05%
d2 Isotopologue 0.01%0.02%
d3 Isotopologue 0.17%0.08%
d4 Isotopologue 0.00%0.05%
d5 Isotopologue 0.23%0.05%
d6 Isotopologue 99.12%-
d7 Isotopologue -0.2%
d8 Isotopologue -99.4%

Note: The data for this compound is based on a Certificate of Analysis from a commercial supplier. The data for ADS-d8 is hypothetical to illustrate a comparative analysis.

Experimental Protocols for Isotopic Purity Assessment

Accurate determination of isotopic purity relies on a combination of analytical techniques. The following are detailed protocols for the key experiments used to characterize this compound.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Distribution

Objective: To determine the relative abundance of each isotopologue of this compound.

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography system (LC-HRMS).

Procedure:

  • Sample Preparation: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan from m/z 100-200.

    • Resolution: ≥ 60,000.

    • Data Analysis: Extract the ion chromatograms for the [M+H]+ ions of each expected isotopologue (d0 to d6). Calculate the area under the curve for each peak and determine the relative abundance of each isotopologue.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

Objective: To confirm the chemical structure and assess the overall purity of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., Chloroform-d or DMSO-d6).

  • ¹H-NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H-NMR spectrum.

    • The spectrum should show minimal residual proton signals corresponding to the methyl groups, confirming high deuteration. The presence and integration of any residual proton signals can be used to estimate the level of isotopic enrichment.

  • ¹³C-NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C-NMR spectrum.

    • The spectrum should show a single resonance for the two equivalent methyl carbons, confirming the chemical structure.

Gas Chromatography (GC) for Chemical Purity

Objective: To determine the chemical purity of this compound by separating it from any volatile impurities.

Instrumentation: A gas chromatograph coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • GC Conditions:

    • Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 250°C at 15°C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Detector Temperature (FID): 280°C.

  • Data Analysis: The chemical purity is determined by the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Visualizing the Assessment Workflow

A systematic workflow is essential for the comprehensive assessment of this compound. The following diagram illustrates the logical flow of the analytical process.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Purity Assessment Sample This compound Sample Dissolution Dissolution in Appropriate Solvents Sample->Dissolution LC_HRMS LC-HRMS Analysis Dissolution->LC_HRMS For MS NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR For NMR GC_FID_MS GC-FID/MS Analysis Dissolution->GC_FID_MS For GC Isotopic_Distribution Isotopic Distribution (d0-d6 Abundance) LC_HRMS->Isotopic_Distribution Structural_Confirmation Structural Confirmation & Chemical Purity NMR->Structural_Confirmation Chemical_Purity_GC Chemical Purity (Volatile Impurities) GC_FID_MS->Chemical_Purity_GC Final_Assessment Final Isotopic Purity Assessment Isotopic_Distribution->Final_Assessment Structural_Confirmation->Final_Assessment Chemical_Purity_GC->Final_Assessment

Caption: Workflow for the isotopic purity assessment of this compound.

Conclusion

The rigorous assessment of isotopic purity is a non-negotiable step in ensuring the quality and reliability of deuterated internal standards. By employing a multi-pronged analytical approach encompassing high-resolution mass spectrometry, NMR spectroscopy, and gas chromatography, researchers can obtain a comprehensive profile of this compound. This guide provides the necessary framework and detailed protocols for such an evaluation, empowering scientists to make informed decisions when selecting an internal standard and to have full confidence in their quantitative analytical results.

N,N-Dimethylsulfamide-d6 in Bioanalysis: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance characteristics of N,N-Dimethylsulfamide-d6 (DMS-d6) as an internal standard in bioanalysis, particularly for the quantification of N,N-Dimethylsulfamide (DMS). The use of a stable isotope-labeled internal standard is widely recognized as the gold standard in quantitative mass spectrometry-based bioanalysis, offering significant advantages over non-deuterated analogues or other structurally similar compounds.[1][2][3][4] This document outlines the superior performance of DMS-d6, supported by representative experimental data and detailed methodologies, to aid researchers in making informed decisions for their analytical needs.

Superior Performance of Deuterated Internal Standards

Stable isotope-labeled internal standards, such as this compound, are chemically identical to the analyte of interest, with the only difference being the presence of heavier isotopes (deuterium in this case).[1] This near-identical physicochemical behavior ensures that the internal standard and the analyte co-elute during chromatography and experience similar effects from the biological matrix, such as ion suppression or enhancement in the mass spectrometer's source.[5] This co-behavior allows for more accurate and precise quantification by effectively normalizing variations that can occur during sample preparation, extraction, and analysis.[5][6]

Alternatives, such as using the non-deuterated form of the analyte as an external standard or a structurally similar molecule as an internal standard, are prone to higher variability and can lead to less reliable data. The non-deuterated analogue cannot correct for variations in sample processing and matrix effects, while a different structural analogue may not behave identically to the analyte during the analytical process.

Quantitative Performance Data

The following tables summarize the expected performance characteristics of a bioanalytical method for N,N-Dimethylsulfamide utilizing this compound as an internal standard in a typical biological matrix like human plasma. The data is representative of the performance achievable with deuterated internal standards for small polar molecules and is based on established regulatory acceptance criteria.

Table 1: Linearity and Range

ParameterAcceptance CriteriaExpected Performance with DMS-d6
Calibration Curve Range-1 - 1000 ng/mL
Regression Model-Linear, 1/x² weighting
Correlation Coefficient (r²)≥ 0.99> 0.995
Accuracy of Back-calculated StandardsWithin ±15% of nominal (±20% at LLOQ)Within ±10% (±15% at LLOQ)

Table 2: Accuracy and Precision

Quality Control LevelAcceptance Criteria (Accuracy)Acceptance Criteria (Precision, %CV)Expected Performance with DMS-d6 (Accuracy)Expected Performance with DMS-d6 (Precision, %CV)
Lower Limit of Quantitation (LLOQ)80 - 120%≤ 20%90 - 110%< 15%
Low QC85 - 115%≤ 15%95 - 105%< 10%
Medium QC85 - 115%≤ 15%95 - 105%< 10%
High QC85 - 115%≤ 15%95 - 105%< 10%

Table 3: Matrix Effect and Recovery

ParameterAcceptance CriteriaExpected Performance with DMS-d6
Matrix Factor (IS Normalized)CV ≤ 15%< 10%
Recovery (%)Consistent and reproducible> 85%

Experimental Protocols

This section provides a detailed methodology for a typical bioanalytical workflow for the quantification of N,N-Dimethylsulfamide in human plasma using this compound as an internal standard.

Sample Preparation: Protein Precipitation
  • Aliquoting: In a microcentrifuge tube, aliquot 100 µL of human plasma sample, calibration standard, or quality control sample.

  • Internal Standard Spiking: Add 25 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each tube.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to each tube.

  • Vortexing: Vortex each tube for 1 minute to ensure thorough mixing and complete protein precipitation.[1]

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.

Chromatographic Conditions (LC-MS/MS)
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate DMS from endogenous matrix components (e.g., 5% to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometric Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • N,N-Dimethylsulfamide: To be determined by direct infusion.

    • This compound: To be determined by direct infusion.

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, desolvation gas flow).

Data Analysis
  • Peak Integration: Integrate the chromatographic peaks for both N,N-Dimethylsulfamide and this compound.[1]

  • Response Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for all samples.[1]

  • Calibration Curve Generation: Plot the peak area ratio versus the nominal concentration of the calibration standards.

  • Quantification: Determine the concentration of N,N-Dimethylsulfamide in the unknown samples and quality controls by interpolating their peak area ratios from the calibration curve.[1]

Mandatory Visualizations

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Plasma Sample Spike_IS Spike with This compound Sample->Spike_IS Precipitate Protein Precipitation (Acetonitrile) Spike_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation Chromatographic Separation (HPLC/UHPLC) Supernatant->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio_Calc Calculate Analyte/IS Peak Area Ratio Integration->Ratio_Calc Quantification Quantification using Calibration Curve Ratio_Calc->Quantification Result Final Concentration Quantification->Result

Caption: Bioanalytical workflow for N,N-Dimethylsulfamide using DMS-d6.

Logical_Relationship Logical relationship for accurate quantification cluster_process Analytical Process cluster_output Output Analyte Analyte (N,N-Dimethylsulfamide) Sample_Prep Sample Preparation Analyte->Sample_Prep IS Internal Standard (this compound) IS->Sample_Prep Matrix Biological Matrix (e.g., Plasma) Matrix->Sample_Prep LC_MS LC-MS/MS Analysis Matrix->LC_MS Matrix Effects Sample_Prep->LC_MS Analyte_Response Analyte Response LC_MS->Analyte_Response IS_Response IS Response LC_MS->IS_Response Ratio Analyte/IS Ratio Analyte_Response->Ratio IS_Response->Ratio Result Accurate Quantification Ratio->Result

Caption: Rationale for using a deuterated internal standard.

References

The Gold Standard in Bioanalysis: A Justification for Using N,N-Dimethylsulfamide-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in regulated bioanalysis, the pursuit of data integrity is paramount. The choice of an internal standard (IS) is a critical decision that directly impacts the accuracy, precision, and reliability of quantitative liquid chromatography-mass spectrometry (LC-MS) methods. This guide provides an objective comparison of N,N-Dimethylsulfamide-d6, a deuterated stable isotope-labeled internal standard (SIL-IS), with alternative internal standards, supported by experimental data and detailed methodologies.

In regulated bioanalysis, an internal standard is a compound of known concentration added to all samples, including calibration standards and quality controls, to correct for variability throughout the analytical process.[1] An ideal IS should mimic the physicochemical properties of the analyte to compensate for fluctuations in sample preparation, extraction recovery, matrix effects, and instrument response.[2][3] While various compounds can be used, deuterated internal standards like this compound are widely considered the "gold standard".[3]

Stable isotope-labeled internal standards are chemically identical to the analyte, with the only difference being the substitution of one or more atoms with a heavier stable isotope, such as deuterium (B1214612) (²H).[4] This near-perfect analogy ensures that the IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement caused by the biological matrix.[3][5] This ability to track and correct for matrix effects is the primary justification for its use, leading to more robust and reliable data that meets stringent regulatory expectations from bodies like the FDA and EMA.[1][6][7]

Comparative Performance Analysis: Deuterated vs. Structural Analog Internal Standards

The superiority of a deuterated internal standard like this compound is most evident when compared to the common alternative: a structural analog IS. A structural analog is a molecule that is chemically similar but not identical to the analyte.[3] While often more accessible and less expensive, these differences can lead to different chromatographic retention times, extraction efficiencies, and ionization responses, compromising the IS's ability to effectively compensate for variability.[3][8]

The following tables summarize the expected performance characteristics when comparing a deuterated IS with a structural analog IS, based on typical validation parameters.

Table 1: Comparison of Internal Standard Performance Characteristics

Performance ParameterDeuterated IS (e.g., this compound)Structural Analog ISJustification
Matrix Effect Compensation ExcellentPoor to ModerateCo-elutes with the analyte, experiencing identical ion suppression or enhancement.[3][9]
Extraction Recovery Tracks analyte recovery very closelyCan differ significantly from the analyteNear-identical physicochemical properties ensure similar behavior during sample preparation.[4]
Chromatographic Retention Co-elutes or elutes very close to the analyteElutes at a different retention timeMinimal structural difference ensures similar interaction with the stationary phase.[10]
Accuracy & Precision High (<15% bias, <15% CV)Lower (can exceed 15% limits)Superior correction for variability leads to more accurate and precise results.[2]
Regulatory Acceptance Strongly recommended by FDA & EMA/ICHAcceptable if SIL-IS is not available, but requires more justification.[1][7]The use of SIL-IS is considered a best practice in the industry.[11]

Table 2: Representative Bioanalytical Method Validation Data

This table presents illustrative data from a hypothetical validation experiment comparing the performance of this compound against a structural analog for the quantification of an analyte ("Analyte X").

Internal Standard TypeAnalyte Conc. (ng/mL)Accuracy (%)Precision (%CV)IS-Normalized Matrix Factor (%CV)†
This compound 1.0 (LLOQ)102.55.84.1
10.0 (LQC)98.74.2
100.0 (MQC)101.33.1
800.0 (HQC)99.52.5
Structural Analog Y 1.0 (LLOQ)118.914.518.7
10.0 (LQC)112.412.8
100.0 (MQC)109.810.5
800.0 (HQC)108.29.7

LLOQ: Lower Limit of Quantitation, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. †A lower %CV for the IS-Normalized Matrix Factor indicates better compensation for matrix effects across different biological sources. Regulatory guidance typically requires a %CV of ≤15%.

Visualizing the Rationale

The diagrams below illustrate the bioanalytical workflow and the critical role of the internal standard in ensuring data quality.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Internal Standard (this compound) Sample->Spike Extract Extraction (Protein Precipitation, LLE, SPE) Spike->Extract Evap Evaporation & Reconstitution Extract->Evap Inject Inject into LC-MS/MS Evap->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration (Analyte & IS) Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantify against Calibration Curve Ratio->Quantify Result Final Concentration Quantify->Result

References

Safety Operating Guide

Navigating the Safe Disposal of N,N-Dimethylsulfamide-d6: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of N,N-Dimethylsulfamide-d6, a deuterated analog of N,N-Dimethylsulfamide. Adherence to these protocols is critical for minimizing environmental impact and safeguarding personnel.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The health risks associated with the non-deuterated compound, N,N-Dimethylsulfamide, include skin and eye irritation, and it may be harmful if inhaled or ingested.[1] Always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer for the most accurate and detailed safety information.

Essential PPE includes:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[2]

  • Hand Protection: Use chemical-resistant gloves.

  • Body Protection: A laboratory coat is mandatory to prevent skin contact.[3]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash. The following protocol outlines the process from waste generation to collection by Environmental Health and Safety (EHS) or a licensed waste disposal contractor.

  • Waste Segregation: It is critical to prevent the mixing of incompatible waste streams.[3] this compound waste should be collected separately from other chemical wastes unless explicitly permitted by your institution's EHS guidelines. Strong oxidizing agents are known to be incompatible with N,N-Dimethylsulfamide.[4]

  • Container Selection: Choose a clean, leak-proof container with a secure screw-top cap that is chemically compatible with this compound.[3]

  • Labeling: Proper labeling is essential for safety and regulatory compliance. The label must include:

    • The words "Hazardous Waste".[3]

    • The full chemical name: "this compound Waste". Avoid using abbreviations or chemical formulas.[3]

    • The date when the first volume of waste was added to the container.[3]

  • Waste Accumulation:

    • Designate a Satellite Accumulation Area (SAA) within the laboratory, near the point of waste generation.[3]

    • Keep the waste container securely closed at all times, except when adding waste.[3]

    • Do not fill the container beyond 90% capacity to allow for expansion.[3]

  • Request for Pickup: Once the container is full or waste is no longer being generated, arrange for its disposal through your institution's EHS department or a certified hazardous waste disposal service. Dispose of the contents and container in accordance with local, regional, national, and international regulations.[2][4][5]

Quantitative Data for Hazardous Waste Management

The following table summarizes general quantitative limits and timelines for the accumulation of hazardous waste in a laboratory setting. These are general guidelines; always consult your institution's specific EHS procedures.

ParameterGuidelineCitation
Acutely Toxic Waste Limit 1 quart (liquid) or 1 kg (solid)[3]
Maximum Hazardous Waste Volume 55 gallons[3]
Maximum Storage Time Up to 12 months (if volume limits are not exceeded)[3]
Removal Deadline Within 3 calendar days after accumulation limit is reached[3]
Empty Container Rinsing Triple rinse with a solvent equal to ~5% of the container volume[3]

Experimental Workflow: General Application of this compound

This compound can be used in various research applications, including as an internal standard in mass spectrometry-based analyses. The following diagram illustrates a generic experimental workflow.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_waste Waste Management sample Biological Sample (e.g., plasma, tissue) extraction Extraction of Analytes sample->extraction add_is Addition of this compound (Internal Standard) extraction->add_is derivatization Derivatization (Optional) add_is->derivatization lcms LC-MS/MS Analysis derivatization->lcms Injection data_proc Data Processing lcms->data_proc collect_waste Collect Waste Containing This compound data_proc->collect_waste Generate Waste label_waste Label Hazardous Waste collect_waste->label_waste store_waste Store in SAA label_waste->store_waste dispose_waste EHS Disposal store_waste->dispose_waste

Caption: Generic workflow for using this compound.

This guide provides a foundational understanding of the proper disposal procedures for this compound. It is imperative to supplement this information with your institution-specific guidelines and the manufacturer's Safety Data Sheet to ensure full compliance and safety.

References

Personal protective equipment for handling N,N-Dimethylsulfamide-d6

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N,N-Dimethylsulfamide-d6. Adherence to these procedures is vital for ensuring personal safety and maintaining a compliant laboratory environment.

Core Safety Principles:

The handling of any chemical, including this compound, should adhere to the hierarchy of controls, prioritizing engineering and administrative controls to minimize exposure. Personal Protective Equipment (PPE) serves as the final barrier and should be used diligently.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment for this compound

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene) meeting ASTM D6978 standards.[3][4]To prevent skin contact and irritation[1][2][5]. Double gloving is recommended when handling hazardous drugs[6].
Eye and Face Protection Tightly fitting safety goggles with side-shields or a face shield[1].To protect against splashes and eye irritation[1][2][5].
Body Protection A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs[6].To prevent contamination of personal clothing and skin[1].
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced[1].To prevent inhalation of any potential dust, fumes, or aerosols.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure[1][2].

  • Inert Atmosphere: To prevent hydrogen-deuterium exchange with atmospheric moisture, consider handling the compound under a dry, inert atmosphere such as nitrogen or argon, especially for sensitive applications or long-term storage[7].

  • Clean Workspace: Ensure the work area is clean and free of clutter.

2. Donning PPE:

  • Wash hands thoroughly before putting on any PPE[6].

  • Don PPE in the following order: gown, respiratory protection (if required), eye and face protection, and then gloves (the outer pair of gloves should go over the cuff of the gown)[6].

3. Handling the Compound:

  • Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing[2].

  • Minimize Dust/Aerosol Generation: Handle the solid form of the compound carefully to avoid creating dust.

  • No Personal Items: Do not eat, drink, or smoke in the area where the chemical is handled[1][2].

4. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[2][5].

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice[1][2].

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention[1][2].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[1][8].

Disposal Plan: Managing this compound Waste

All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations. Treat all waste generated from handling this compound as hazardous unless determined otherwise by a qualified professional[9].

1. Waste Segregation and Collection:

  • Waste Container: Use a designated, properly labeled, and sealed container for all this compound waste, including empty containers, contaminated PPE, and cleaning materials[8][9].

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound Waste"[8].

  • Compatibility: Ensure the waste container is made of a material compatible with the chemical.

2. Storage of Waste:

  • Store the hazardous waste container in a designated and secure satellite accumulation area within the laboratory[8].

  • Keep the waste container closed at all times except when adding waste[9].

  • Segregate from incompatible materials.

3. Disposal:

  • Do not dispose of this compound down the drain or in regular trash [8].

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company[9].

Experimental Workflow Diagram

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Cleanup prep_area Prepare Well-Ventilated Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe handle_chem Handle this compound don_ppe->handle_chem spill_kit Have Spill Kit Accessible handle_chem->spill_kit collect_waste Collect Waste in Labeled Container handle_chem->collect_waste decontaminate Decontaminate Work Area handle_chem->decontaminate store_waste Store in Designated Area collect_waste->store_waste dispose_waste Dispose via EHS store_waste->dispose_waste doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.